N-(3-chloro-2-hydroxyphenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(3-chloro-2-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)10-7-4-2-3-6(9)8(7)12/h2-4,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLBBNGPBGJWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(3-chloro-2-hydroxyphenyl)acetamide from 2-amino-6-chlorophenol
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(3-chloro-2-hydroxyphenyl)acetamide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through the acetylation of 2-amino-6-chlorophenol. This document offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, and in-depth guidance on the purification and characterization of the final product. Safety considerations and best practices are emphasized throughout to ensure a self-validating and reproducible workflow suitable for researchers, scientists, and professionals in drug development.
Introduction and Significance
N-arylacetamides are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical agents.[1][2] The target molecule, this compound, incorporates a chlorinated phenol moiety, a common feature in molecules with diverse biological activities. The strategic placement of the chloro, hydroxyl, and acetamido groups provides a scaffold for further chemical modifications, making it a key intermediate for generating novel compounds with potential therapeutic or agricultural applications. This guide focuses on a reliable and efficient laboratory-scale synthesis of this compound from 2-amino-6-chlorophenol.
Reaction Mechanism: The Causality of Acetylation
The synthesis of this compound from 2-amino-6-chlorophenol is a classic example of N-acylation, specifically, an acetylation reaction. The reaction involves the transfer of an acetyl group from an acetylating agent, in this case, acetic anhydride, to the amino group of the 2-amino-6-chlorophenol.
The lone pair of electrons on the nitrogen atom of the amino group is more nucleophilic than the lone pairs on the oxygen of the hydroxyl group. This is because oxygen is more electronegative than nitrogen, holding its electrons more tightly. Consequently, the amino group preferentially attacks the electrophilic carbonyl carbon of the acetic anhydride.[3][4]
The reaction proceeds through a nucleophilic acyl substitution mechanism. The initial attack of the amino group on the acetic anhydride forms a tetrahedral intermediate. This intermediate then collapses, with the departure of a stable leaving group, the acetate ion, to yield the protonated amide. The acetate ion then acts as a base to deprotonate the nitrogen, regenerating the catalyst (if one is used) and forming the final this compound product.
To ensure the chemoselectivity of N-acylation over O-acylation, the reaction is typically carried out under neutral or slightly acidic conditions. In the presence of a strong base, the phenolic hydroxyl group would be deprotonated to a phenoxide ion, which is a much stronger nucleophile and could lead to the formation of the O-acylated by-product.
Reaction Workflow Diagram
Caption: A high-level overview of the synthesis workflow.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the expected observations at each step confirm the progression of the reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-amino-6-chlorophenol | 143.56 | 1.44 g | 10 | Starting material. |
| Acetic Anhydride | 102.09 | 1.1 mL (1.2 g) | 11.8 | Acetylating agent. Use a slight excess. |
| Glacial Acetic Acid | 60.05 | 20 mL | - | Solvent. |
| Deionized Water | 18.02 | 100 mL | - | For work-up. |
| Ethanol | 46.07 | As needed | - | For recrystallization. |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.44 g (10 mmol) of 2-amino-6-chlorophenol in 20 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved. The solution may have a light-yellow to brown color.
-
Addition of Acetylating Agent: To the stirred solution, add 1.1 mL (11.8 mmol) of acetic anhydride dropwise over a period of 5 minutes. An exotherm may be observed. Maintain the reaction temperature below 40 °C, using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the completion of the reaction.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold deionized water while stirring. A precipitate should form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 20 mL of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield of the crude product is typically in the range of 80-90%.
Purification: Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.
-
Procedure: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal. Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.
Safety and Handling
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the reagents and product.[5][6][7][8]
Reagent Handling:
-
2-amino-6-chlorophenol: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[5] Handle in a well-ventilated area or a chemical fume hood.[6][8] Avoid breathing dust.[7]
-
Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It reacts with water to form acetic acid. Handle with care in a fume hood.
-
Glacial Acetic Acid: This is a corrosive liquid. Avoid contact with skin and eyes.
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[5][6]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | [9] |
| Molecular Weight | 185.61 g/mol | [9] |
| Boiling Point | 340.2±32.0 °C (Predicted) | [9] |
| Density | 1.396±0.06 g/cm³ (Predicted) | [9] |
Spectroscopic Data
The following are expected spectroscopic data based on the structure of this compound and data from similar compounds.[1][2][10][11][12][13]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~9.5-10.5 (s, 1H, -OH)
-
δ ~8.0-9.0 (s, 1H, -NH)
-
δ ~7.0-7.5 (m, 3H, Ar-H)
-
δ ~2.1 (s, 3H, -CH₃)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~168-170 (-C=O)
-
δ ~145-155 (Ar-C-OH)
-
δ ~120-135 (Ar-C)
-
δ ~23-25 (-CH₃)
-
-
FT-IR (KBr, cm⁻¹):
-
~3400-3200 (O-H and N-H stretching)
-
~1660 (C=O stretching, amide I)
-
~1550 (N-H bending, amide II)
-
~1300 (C-N stretching)
-
Characterization Workflow
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A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of N-(3-chloro-2-hydroxyphenyl)acetamide
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug development and chemical research for the unambiguous structural elucidation and purity assessment of synthesized molecules. This guide provides an in-depth technical overview of the ¹H and ¹³C NMR analysis of N-(3-chloro-2-hydroxyphenyl)acetamide, a substituted aromatic compound of interest. We will explore the foundational principles governing its spectral features, present detailed, field-proven protocols for sample preparation and data acquisition, and offer a thorough interpretation of the resulting spectra. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, enabling them to leverage NMR spectroscopy for the confident characterization of this and structurally related molecules.
Introduction: The Role of NMR in Structural Verification
This compound is a polysubstituted aromatic compound whose precise structure and purity are critical for its intended applications, whether as a synthetic intermediate or a potential pharmacophore. The arrangement of the chloro, hydroxyl, and acetamido groups on the phenyl ring gives rise to a unique electronic environment, which can be definitively mapped using NMR spectroscopy.
This guide will move beyond a simple presentation of spectral data. It will explain the causal relationships between the molecular structure and the observed chemical shifts, coupling constants, and signal multiplicities. By understanding these core principles, scientists can not only verify the identity of the target compound but also identify potential impurities and gain deeper insights into its chemical nature.
Molecular Structure and Predicted Electronic Effects
The chemical structure of this compound dictates its NMR signature. The substituents on the benzene ring exert distinct electronic effects that influence the shielding and deshielding of nearby protons and carbons.
-
-OH (Hydroxyl) Group: An activating, ortho-, para-directing group due to the resonance donation of its lone pair of electrons. It is expected to increase the electron density at the C4 and C6 positions.
-
-Cl (Chloro) Group: A deactivating, ortho-, para-directing group. Its inductive electron-withdrawing effect generally outweighs its resonance-donating effect, leading to a net deshielding of the aromatic system.[1]
-
-NHCOCH₃ (Acetamido) Group: An activating, ortho-, para-directing group through resonance of the nitrogen lone pair, though this effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group.
These competing effects create a nuanced electronic landscape on the aromatic ring, which can be precisely interpreted through NMR.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.
Experimental Protocol: Sample Preparation
The quality of NMR data is critically dependent on proper sample preparation.[2] A poorly prepared sample can lead to distorted spectra and ambiguous results.[2]
Objective: To prepare a homogeneous solution of this compound suitable for high-resolution NMR analysis.
Materials:
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, ~0.6 mL)
-
High-quality 5 mm NMR tube[5]
-
Pipette or syringe
-
Vortex mixer
Methodology:
-
Solvent Selection: DMSO-d₆ is the solvent of choice for this compound. Its ability to form hydrogen bonds slows down the exchange rate of the -OH and -NH protons, allowing them to be observed as distinct, often sharper, signals.[6] In contrast, solvents like D₂O would lead to the rapid exchange and disappearance of these signals.[6][7]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.[3][8]
-
Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Gently vortex the vial to ensure the complete dissolution of the sample. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a glass pipette, carefully transfer the solution into the NMR tube to a height of about 4-5 cm.[2][3]
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue. Cap the tube securely to prevent contamination.[2]
Data Acquisition Workflow
The following diagram outlines the standard workflow for acquiring NMR data after sample preparation.
Caption: Standard workflow for NMR sample analysis.
Spectral Interpretation
The ¹H NMR spectrum of this compound is predicted to show five distinct signals.
-
Labile Protons (-OH and -NH):
-
The hydroxyl (-OH) and amide (-NH) protons are "exchangeable" or "labile".[7][9] Their chemical shifts are highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[10][11][12]
-
In DMSO-d₆, they typically appear as two separate, somewhat broad singlets at high chemical shifts (downfield), often in the range of δ 9.0-10.0 ppm.
-
Self-Validation: The identity of these peaks can be unequivocally confirmed by a D₂O exchange experiment . Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the -OH and -NH signals to disappear, as the protons are replaced by deuterium, which is not observed in ¹H NMR.[7][9][13]
-
-
Aromatic Protons (Ar-H):
-
The three protons on the aromatic ring are in different chemical environments and will produce distinct signals, typically between δ 6.5 and 8.5 ppm.[14]
-
H-4: This proton is ortho to the -NHAc group and meta to the -OH and -Cl groups. It is expected to be a doublet of doublets (dd).
-
H-5: This proton is ortho to both the -Cl and -OH groups. It is also expected to be a doublet of doublets (dd).
-
H-6: This proton is ortho to the -OH group and meta to the -NHAc and -Cl groups. It will likely appear as a doublet of doublets (dd).
-
The coupling constants (J-values) between adjacent (ortho) protons are typically in the range of 6-10 Hz, while coupling between meta protons is smaller (1-3 Hz).[14]
-
-
Methyl Protons (-CH₃):
-
The three protons of the acetyl methyl group are equivalent and are not coupled to any other protons. They will appear as a sharp singlet.
-
This signal is expected in the upfield region, typically around δ 2.0-2.3 ppm.
-
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| -NH | 9.5 - 10.0 | broad singlet | 1H | - |
| -OH | 9.0 - 9.5 | broad singlet | 1H | - |
| Ar-H (H4, H5, H6) | 6.8 - 7.5 | m (multiplet) | 3H | Ortho & Meta couplings |
| -COCH₃ | 2.0 - 2.3 | singlet | 3H | - |
¹³C NMR Spectroscopic Analysis
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.
Spectral Interpretation
The spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in this compound.
-
Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is highly deshielded and will appear far downfield, typically in the range of δ 168-172 ppm.[15]
-
Aromatic Carbons (Ar-C):
-
The six aromatic carbons will resonate in the typical range of δ 110-150 ppm.[16]
-
C1 (-NHAc): The carbon directly attached to the acetamido group.
-
C2 (-OH): The carbon bearing the hydroxyl group, expected to be downfield.
-
C3 (-Cl): The carbon attached to the chlorine atom.
-
C4, C5, C6: The carbons bearing hydrogen atoms. Their precise chemical shifts are influenced by the combined electronic effects of the three substituents.
-
The number of signals (six) confirms the lack of symmetry in the substitution pattern.[17]
-
-
Methyl Carbon (-CH₃): The methyl carbon is highly shielded and will appear far upfield, typically around δ 23-25 ppm.[15]
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted δ (ppm) |
| -C =O | 168 - 172 |
| Ar-C (C1, C2, C3, C4, C5, C6) | 110 - 150 |
| -COC H₃ | 23 - 25 |
Advanced 2D NMR for Unambiguous Assignment
While 1D NMR provides substantial information, complex spectra can benefit from 2D NMR experiments for complete and confident assignment.
Caption: Workflow integrating 2D NMR for structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other.[18][19][20] It would produce cross-peaks between the signals of the three adjacent aromatic protons, confirming their connectivity and aiding in their specific assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): This powerful technique correlates proton signals with the signals of the carbon atoms they are directly attached to.[18][19][21] It would show cross-peaks connecting the signals for H-4, H-5, and H-6 to their corresponding carbon signals (C-4, C-5, and C-6) and the methyl proton signal to the methyl carbon signal.[21] This provides a direct and unambiguous link between the ¹H and ¹³C spectra.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a rich dataset that, when properly interpreted, allows for its complete and unambiguous structural characterization. The key diagnostic features include:
-
Two exchangeable singlets in the ¹H spectrum (in DMSO-d₆) for the -OH and -NH protons.
-
A complex multiplet pattern in the aromatic region of the ¹H spectrum representing three distinct protons.
-
A sharp singlet in the ¹H spectrum for the acetyl methyl group.
-
Eight unique signals in the ¹³C spectrum, confirming the asymmetric substitution pattern of the aromatic ring.
By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently use NMR spectroscopy as a primary tool for quality control and structural verification in their scientific endeavors.
References
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Mass spectrometry and IR spectroscopy of N-(3-chloro-2-hydroxyphenyl)acetamide
An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of N-(3-chloro-2-hydroxyphenyl)acetamide
Foreword: The Analytical Imperative in Pharmaceutical Development
In the landscape of drug development and manufacturing, the unambiguous identification of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities is not merely a regulatory hurdle; it is a cornerstone of patient safety and product efficacy. This compound, a structural isomer of a known acetaminophen impurity, represents a class of compounds whose characterization demands a robust, multi-faceted analytical approach. Its structure, featuring an aromatic ring, a hydroxyl group, an amide linkage, and a halogen substituent, presents a unique analytical puzzle.
This guide provides an in-depth exploration of two pivotal spectroscopic techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—as applied to the structural elucidation of this compound. We move beyond rote procedural descriptions to delve into the causality behind the data, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the foundational principles and practical methodologies necessary to confidently identify and characterize this and similar molecules.
Mass Spectrometry (MS): Deconstructing the Molecule
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.[1] By ionizing a molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, we can piece together its structural formula.[1][2]
The Ionization Process: Choosing the Right Tool for Structural Insight
The choice of ionization technique is critical. For a molecule like this compound, Electron Ionization (EI) is a powerful choice for structural elucidation due to its tendency to induce predictable and informative fragmentation.[2]
-
Expertise in Action: While "softer" techniques like Electrospray Ionization (ESI) are excellent for confirming molecular weight with minimal fragmentation, the high energy of EI (typically 70 eV) is necessary to break covalent bonds.[2] This creates a detailed fragmentation pattern that acts as a molecular fingerprint, which is invaluable for distinguishing between isomers and confirming the connectivity of atoms. The resulting complex spectra are highly reproducible and can be compared against established libraries, such as those from the National Institute of Standards and Technology (NIST).[2][3]
The Molecular Ion Peak (M⁺•): A Definitive Starting Point
The molecular formula for this compound is C₈H₈ClNO₂.[4] Its nominal molecular weight is 185.61 g/mol .[4] A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern. Chlorine exists naturally as two stable isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%).
This results in two distinct molecular ion peaks:
-
M⁺• peak: Corresponding to the molecule containing ³⁵Cl.
-
[M+2]⁺• peak: Corresponding to the molecule containing ³⁷Cl.
The relative intensity of these peaks will be approximately 3:1, a tell-tale sign of a single chlorine atom in the molecule.[5]
| Ion | Isotope Composition | Expected m/z | Relative Abundance |
| M⁺• | C₈H₈³⁵ClNO₂ | 185 | 100% |
| [M+2]⁺• | C₈H₈³⁷ClNO₂ | 187 | ~32% |
Predicted Fragmentation Pathway: A Logical Cascade
The fragmentation of the this compound molecular ion is governed by the relative stability of the resulting carbocations and neutral radicals.[2] The primary fragmentation events are predicted to be α-cleavage at the amide group and the loss of small, stable neutral molecules.
The logical flow of fragmentation is visualized below.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Detailed Fragmentation Analysis:
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Neutral Loss | Mechanistic Rationale |
| 185/187 | [C₈H₈ClNO₂]⁺• | - | Molecular Ion (M⁺•). The presence of the [M+2] peak at ~32% intensity is the primary confirmation of chlorine.[5] |
| 143/145 | [C₆H₆ClNO]⁺• | H₂C=C=O (Ketene) | A common and highly favorable fragmentation for acetanilides, involving the cleavage of the amide C-N bond and rearrangement to expel a stable neutral ketene molecule. This is often the base peak. |
| 142/144 | [C₆H₅ClNO]⁺ | •CH₃CO (Acetyl radical) | α-cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in the loss of an acetyl radical. |
| 111/113 | [C₆H₄Cl]⁺ | H₂NCO (Isocyanic acid) | Subsequent fragmentation of the m/z 142/144 ion could involve the loss of the elements of isocyanic acid. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a self-validating system for acquiring a robust mass spectrum.
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., methanol or ethyl acetate). The choice of solvent is crucial to ensure good solubility and compatibility with the GC system.
-
-
Instrument Setup (Illustrative Parameters):
-
GC System: Agilent 8890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column. This column provides excellent separation for a wide range of semi-volatile aromatic compounds.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min. This temperature program ensures the compound elutes as a sharp peak without thermal degradation.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer Setup (EI Mode):
-
MS System: Agilent 5977B or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV. This is the industry standard to ensure spectra are comparable to library data.[2]
-
Scan Range: m/z 40-400. This range will capture the molecular ion and all significant fragments.
-
-
Data Acquisition & Analysis:
-
Inject 1 µL of the sample solution.
-
Acquire the total ion chromatogram (TIC) and mass spectrum of the corresponding peak.
-
Analyze the spectrum for the M⁺•/[M+2]⁺• isotopic cluster and compare the observed fragmentation pattern with the predicted pathway.
-
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule.[6] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[6]
The Vibrational Signature of this compound
The structure of this molecule contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.
Caption: Key functional groups and their expected IR absorption regions.
Detailed IR Band Analysis:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance & Rationale |
| ~3400-3200 | O-H Stretch | Phenolic -OH | Broad, Strong. The broadness is a direct result of intermolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen or the nitrogen of adjacent molecules.[7] |
| ~3300-3100 | N-H Stretch | Secondary Amide | Medium, Sharp. This band, characteristic of the N-H bond, will also be influenced by hydrogen bonding, often appearing as a distinct peak within the shoulder of the broader O-H band.[8][9] |
| ~3100-3000 | =C-H Stretch | Aromatic C-H | Weak to Medium, Sharp. These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring.[10] |
| ~1660 | C=O Stretch | Amide I Band | Strong, Sharp. This is one of the most prominent peaks in the spectrum and is highly characteristic of the carbonyl group in a secondary amide.[8][11] Its position can be influenced by conjugation and hydrogen bonding. |
| ~1550 | N-H Bend | Amide II Band | Medium to Strong. This band arises from a coupling of the N-H bending and C-N stretching vibrations and is a hallmark of secondary amides.[11] |
| ~1600 & ~1470 | C=C Stretch | Aromatic Ring | Variable, Sharp. Aromatic rings typically show two or more sharp bands in this region. Their exact positions and intensities can provide clues about the substitution pattern.[7][12] |
| ~1250 | C-O Stretch | Phenolic C-O | Strong. The stretching vibration of the sp² C-O bond in phenols typically appears as a strong band in this region. |
| Below 850 | C-Cl Stretch | Aryl Halide | Medium to Strong. The C-Cl stretch appears in the fingerprint region and provides direct evidence of the chloro-substituent. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer (e.g., a PerkinElmer Spectrum Two or similar) is powered on and has been allowed to stabilize.
-
The ATR accessory, typically with a diamond or zinc selenide crystal, must be clean. Clean the crystal surface with a soft tissue dampened with ACS-grade isopropanol and allow it to fully evaporate. The cleanliness of the crystal is paramount to prevent cross-contamination and ensure a flat baseline.
-
-
Background Collection:
-
With the clean, empty ATR crystal in place, run a background spectrum (typically 16-32 scans).
-
Trustworthiness Check: This background scan is a critical self-validating step. It measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which is then mathematically subtracted from the sample spectrum, ensuring that the final spectrum contains only information from the analyte.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Lower the pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor spectral quality and reproducibility.
-
Collect the sample spectrum using the same number of scans as the background.
-
-
Data Processing and Interpretation:
-
The resulting spectrum should be automatically ratioed against the background, yielding a spectrum in absorbance or % transmittance.
-
Label the significant peaks and compare their wavenumbers to the expected values in the analysis table.
-
Conclusion: A Synergistic Approach to Structural Confirmation
Neither mass spectrometry nor IR spectroscopy alone can provide the complete structural picture with absolute certainty. However, when used in concert, they offer a powerful and synergistic approach to characterization.
-
Mass Spectrometry definitively establishes the molecular weight (185/187 Da) and elemental composition (presence of one chlorine atom). The fragmentation pattern provides a logical map of the molecule's core structure, confirming the acetamido and chlorophenyl moieties.
-
Infrared Spectroscopy provides unambiguous evidence for the presence of key functional groups: the phenolic O-H, the secondary amide N-H and C=O, and the aromatic ring. The broadness of the O-H stretch confirms the presence of hydrogen bonding, a key physical characteristic of the molecule.
Together, these two techniques provide a comprehensive and cross-validating dataset, enabling researchers to confirm the identity and structure of this compound with a high degree of confidence.
References
- Interpretation of mass spectra. (n.d.). University of Arizona.
- Mass Spec 3f Halogenoalkanes. (2020, July 6). YouTube.
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- Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques.
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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2-Chloro-N-(4-hydroxyphenyl)acetamide. (2024). IUCrData. Retrieved January 17, 2026, from [Link]
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DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020, April 8). ACS Omega. Retrieved January 17, 2026, from [Link]
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Infrared spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]
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Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Functional Groups and IR Tables. (2020, April 24). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Atomic Spectra Database. (n.d.). National Institute of Standards and Technology. Retrieved January 17, 2026, from [Link]
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Physical and chemical properties of N-(3-chloro-2-hydroxyphenyl)acetamide
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of N-(3-chloro-2-hydroxyphenyl)acetamide. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound, with CAS Number 29473-23-2, is a substituted aromatic amide.[1] Its structure, featuring a chloro, a hydroxyl, and an acetamido group on a benzene ring, makes it an interesting candidate for various chemical and biological studies. While this specific isomer is not as extensively documented as some of its counterparts, its structural similarity to known biologically active compounds, such as other chlorinated acetanilides, suggests potential applications in medicinal chemistry and as a synthetic intermediate. This guide aims to consolidate the available information and provide a robust framework for its synthesis and characterization.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and application. Due to the limited availability of experimental data for this compound, some properties are predicted, while others are compared with its isomers.
Table 1: Physicochemical Properties of this compound and its Isomers
| Property | This compound | 2-chloro-N-(3-hydroxyphenyl)acetamide | N-(4-chloro-2-hydroxyphenyl)acetamide | N-(2-chloro-4-hydroxyphenyl)acetamide |
| CAS Number | 29473-23-2[1] | 10147-69-0[2] | 16323-09-4[3] | Not readily available |
| Molecular Formula | C₈H₈ClNO₂[1] | C₈H₈ClNO₂[2][4] | C₈H₈ClNO₂[3] | C₈H₉ClNO₂ |
| Molecular Weight | 185.61 g/mol [1] | 185.61 g/mol [2][4] | 185.61 g/mol [3] | 186.0316 g/mol (as [M+H]⁺)[5] |
| Boiling Point | 340.2±32.0 °C (Predicted)[1] | Not available | Not available | Not available |
| Density | 1.396±0.06 g/cm³ (Predicted)[1] | Not available | Not available | Not available |
| Melting Point | Not available | Not available | Not available | 123 – 124 °C[5] |
| XLogP3 | Not available | 1.4[4] | 1.2[3] | Not available |
Synthesis of this compound
The synthesis of this compound can be logically approached by the acetylation of the corresponding aminophenol, a common and well-established method for the formation of an amide bond. The rationale behind this multi-step process is to first introduce the necessary substituents on the benzene ring and then perform the final acylation.
Proposed Synthetic Workflow
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An Investigational Guide to the Potential Biological Activities of N-(3-chloro-2-hydroxyphenyl)acetamide
Abstract: N-(3-chloro-2-hydroxyphenyl)acetamide is a small molecule whose biological activities are not extensively documented in current scientific literature. However, its chemical structure—possessing an acetamide group, a hydroxyl group, and a chlorine atom on a phenyl ring—suggests a rich potential for diverse pharmacological effects. This guide provides a structured, hypothesis-driven framework for the systematic investigation of this compound. Drawing on structure-activity relationships (SAR) from analogous compounds, we propose primary research directions focusing on its potential analgesic, anti-inflammatory, antimicrobial, and anticancer activities. This document serves as a technical roadmap for researchers, outlining detailed experimental protocols, data interpretation frameworks, and key mechanistic pathways to explore. Our objective is to provide the scientific community with a robust starting point for unlocking the therapeutic potential of this promising, yet under-explored, chemical entity.
Introduction and Structural Rationale
This compound (MW: 185.61 g/mol ) is a derivative of acetamide and a chlorinated phenol.[1] While direct biological data is scarce, its constituent functional groups are prevalent in a wide range of pharmacologically active agents. This allows for a rational, hypothesis-driven approach to its investigation.
-
Acetamide Moiety: The acetamide group is a core feature of many pharmaceuticals, including the widely used analgesic and antipyretic, acetaminophen (N-acetyl-p-aminophenol).[2][3] It can participate in hydrogen bonding and influences the molecule's overall polarity and metabolic stability.
-
Phenolic Hydroxyl Group: Phenolic compounds are known for a broad spectrum of biological activities, including antioxidant and antimicrobial effects.[4] The hydroxyl group can act as a hydrogen bond donor and is often critical for receptor binding or enzymatic interactions.
-
Chlorine Substituent: The presence of a chlorine atom on the aromatic ring can significantly modulate a molecule's lipophilicity, electronic properties, and metabolic fate. Chlorinated phenols, in particular, have been extensively studied for their potent antimicrobial and toxicological properties.[5][6][7] Increased chlorination often correlates with increased biological activity.[5]
This unique combination of functional groups warrants a systematic evaluation of this compound across several therapeutic areas. This guide outlines a proposed research cascade, from initial in silico predictions to detailed in vitro validation.
Proposed Avenues for Biological Investigation
Based on the structural analysis, we propose three primary axes of investigation:
-
Analgesic & Anti-inflammatory Activity: Leveraging the structural similarity to acetaminophen.
-
Antimicrobial Activity: Driven by the chlorinated phenol motif.
-
Anticancer Activity: Exploring general cytotoxicity against malignant cell lines.
Analgesic and Anti-inflammatory Potential
The structural resemblance to acetaminophen suggests that this compound may share similar mechanisms of action. Acetaminophen is understood to exert its effects primarily through central mechanisms, including weak inhibition of cyclooxygenase (COX) enzymes in the central nervous system, and modulation of serotonergic and endocannabinoid pathways.[8][9] Non-steroidal anti-inflammatory drugs (NSAIDs), by contrast, primarily act peripherally by strongly inhibiting COX-1 and/or COX-2.[10][11]
A primary hypothesis is that this compound may act as a COX-2 inhibitor . The COX-2 enzyme is induced during inflammation and is a key target for modern anti-inflammatory drugs.[12]
Proposed Investigational Workflow:
A logical workflow for assessing anti-inflammatory potential begins with enzymatic assays, progresses to cell-based models, and culminates in mechanistic studies.
Caption: Proposed workflow for anti-inflammatory activity screening.
A key pathway controlling inflammation is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .[13][14] In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor protein IκBα is phosphorylated and degraded, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[15][16] Investigating the compound's effect on this pathway is crucial.
Caption: The canonical NF-κB inflammatory signaling pathway.
Antimicrobial Activity
Chlorinated phenols are a well-established class of antimicrobial agents.[17] Their mechanism often involves disrupting cellular membranes and interfering with essential enzymatic processes like oxidative phosphorylation.[5][18] The toxicity of chlorophenols can be associated with their ability to transport protons across mitochondrial membranes.[7][19]
Proposed Investigational Workflow:
The standard method for assessing antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[20]
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An In-Depth Technical Guide to the In-Silico Prediction of N-(3-chloro-2-hydroxyphenyl)acetamide Bioactivity
Abstract
In the landscape of modern drug discovery, in-silico computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents. These approaches significantly reduce the time and cost associated with preclinical research by enabling the rapid screening of chemical libraries, predicting pharmacokinetic properties, and elucidating potential mechanisms of action.[1] This guide provides a comprehensive, step-by-step technical workflow for predicting the bioactivity of a specific small molecule, N-(3-chloro-2-hydroxyphenyl)acetamide. We will navigate the essential stages of in-silico analysis, from initial ligand characterization and target prediction to molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols necessary to perform a thorough computational evaluation.
Introduction: Bridging Computation and Chemistry
The journey of a drug from concept to clinic is fraught with challenges, with high attrition rates often attributed to poor efficacy, unforeseen toxicity, or unfavorable pharmacokinetic profiles.[2] Computational drug discovery, or in-silico methods, has emerged as a critical strategy to mitigate these risks early in the development pipeline.[1][3] By simulating complex biological interactions, we can prioritize promising candidates and identify potential liabilities before committing to resource-intensive laboratory experiments.[1][4]
The Subject Molecule: this compound
The focus of this guide is this compound. A search of the PubChem database reveals its structure and basic chemical properties. It is an acetamide derivative with a substituted phenyl ring containing both a chloro and a hydroxyl group. While PubChem does not list extensive biological activity data for this specific compound, related N-(substituted phenyl)-2-chloroacetamides have been synthesized and tested for antimicrobial activity.[5] This lack of established data makes it an ideal candidate for exploratory in-silico analysis to generate novel hypotheses about its potential therapeutic applications.
Canonical SMILES: CC(=O)NC1=C(C=CC=C1Cl)O
A Strategic Workflow for Bioactivity Prediction
A robust in-silico workflow is not a linear path but an integrated process where findings from one stage inform the next. Our approach is designed to build a holistic profile of the molecule, starting from its fundamental properties and progressively moving towards specific biological interactions.
Caption: Strategic workflow for in-silico bioactivity prediction.
Step 1: Ligand Preparation and Drug-Likeness Assessment
Before any biological prediction, the molecule must be characterized. This involves standardizing its chemical representation and evaluating its fundamental physicochemical properties to determine its "drug-likeness."
Rationale: The Importance of Drug-Likeness
A compound's potential as an orally active drug is often initially assessed using guidelines like Lipinski's Rule of Five.[6][7][8] These rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[8] Adherence to these rules increases the likelihood of favorable absorption and permeation.[7][9][10]
Protocol: Physicochemical and ADME Prediction with SwissADME
The SwissADME web server is a free, robust tool for predicting a wide range of molecular properties.[11][12][13]
-
Navigate to the SwissADME website (]">http://www.swissadme.ch).[12]
-
Input the Molecule: Paste the SMILES string CC(=O)NC1=C(C=CC=C1Cl)O into the query box.
-
Run Analysis: Click the "Run" button to initiate the calculations.
-
Collect Data: Systematically record the key physicochemical properties, lipophilicity, water-solubility, and drug-likeness parameters from the results page.
Data Presentation: Physicochemical Profile
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Violation |
| Molecular Weight | 187.61 g/mol | < 500 Daltons[6][7][8] | No |
| MLOGP (Lipophilicity) | 1.83 | LogP < 5[6][7][8] | No |
| H-Bond Acceptors | 2 | ≤ 10[6][7][8] | No |
| H-Bond Donors | 2 | ≤ 5[6][7][8] | No |
| TPSA (Polar Surface Area) | 52.84 Ų | - | - |
| GI Absorption | High | - | - |
| BBB Permeant | Yes | - | - |
Interpretation: this compound shows excellent drug-like properties. It has zero violations of Lipinski's Rule of Five, a high probability of gastrointestinal absorption, and the potential to cross the blood-brain barrier. This strong initial profile justifies a deeper investigation into its potential biological targets.
Step 2: Biological Target Identification
With a promising drug-like profile, the next critical step is to identify which proteins our molecule might interact with in the body. This process, often called "target fishing" or "target prediction," uses the principle of chemical similarity: a molecule is likely to bind to the same targets as other known molecules with similar structures.[14]
Rationale: Ligand-Based Target Prediction
Web servers like SwissTargetPrediction leverage vast databases of known ligand-protein interactions.[15][16] By comparing our query molecule to these ligands, the tool can generate a ranked list of the most probable protein targets, providing a powerful starting point for hypothesis generation.[14][17]
Protocol: Target Fishing with SwissTargetPrediction
-
Navigate to the SwissTargetPrediction website (][15]">http://www.swisstargetprediction.ch).[14][15]
-
Input the Molecule: Paste the SMILES string CC(=O)NC1=C(C=CC=C1Cl)O into the query box.
-
Select Organism: Choose "Homo sapiens" as the target organism.
-
Run Prediction: Click "Predict targets" to start the analysis.
-
Analyze Results: The output will be a list of protein targets, grouped by class, with a probability score for each. Focus on the targets with the highest probability.
Data Presentation: Top Predicted Protein Targets
| Target Class | Specific Target Example | Probability | Known Function / Relevance |
| Enzymes | Prostaglandin G/H synthase 2 (COX-2) | High | Key enzyme in the inflammatory pathway; target of NSAIDs. |
| Enzymes | Carbonic anhydrase II | High | Involved in pH regulation; target for diuretics, anti-glaucoma drugs. |
| Family A G protein-coupled receptors | Cannabinoid receptor 1 (CB1) | Moderate | Part of the endocannabinoid system; involved in pain, appetite. |
| Enzymes | Monoamine oxidase B (MAO-B) | Moderate | Breaks down neurotransmitters; target for Parkinson's disease. |
| Voltage-gated ion channels | Sodium channel protein type 5 subunit alpha | Moderate | Crucial for cardiac action potential; target of antiarrhythmics. |
Interpretation: The prediction of Prostaglandin G/H synthase 2 (COX-2) as a high-probability target is particularly compelling. The molecule's phenolic hydroxyl group and acetamide moiety bear some resemblance to features of known COX inhibitors like paracetamol. This provides a strong, mechanistically plausible hypothesis for further investigation via molecular docking.
Step 3: Molecular Docking Simulation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[18][19][20] It is a cornerstone of structure-based drug design, allowing us to visualize interactions at the atomic level and estimate binding affinity.[21][22]
Rationale and Target Selection
Based on the target prediction results, Prostaglandin G/H synthase 2 (COX-2) is selected as our high-priority target. Its role in inflammation is well-established, and a vast number of crystal structures are available in the Protein Data Bank (PDB). We will use the PDB entry 5IKR , which is a high-resolution crystal structure of human COX-2.
Protocol: Protein and Ligand Preparation
Accurate docking requires careful preparation of both the protein and ligand structures.[23][24][25][26] This typically involves removing water molecules, adding hydrogen atoms, and assigning atomic charges.
-
Obtain Protein Structure: Download the PDB file for 5IKR from the RCSB PDB website ().
-
Clean the Protein: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all water molecules, co-factors, and any co-crystallized ligands.[26]
-
Prepare Receptor: Use AutoDock Tools (part of MGLTools) to process the protein. This involves adding polar hydrogens and assigning Kollman charges. Save the final prepared protein in the required PDBQT format.[25]
-
Prepare Ligand: The 3D structure of this compound generated by SwissADME can be used. Load it into AutoDock Tools, detect the rotatable bonds, and save it in the PDBQT format.[27]
Protocol: Docking with AutoDock Vina
AutoDock Vina is a widely used, accurate, and fast open-source docking program.[27][28][29]
-
Define the Binding Site (Grid Box): The binding site of COX-2 is a well-characterized hydrophobic channel. Using AutoDock Tools, define a grid box that encompasses this entire active site. The coordinates for the center of the box and its dimensions must be recorded in a configuration file.[27][30]
-
Create Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the prepared receptor and ligand PDBQT files, as well as the grid box center and size coordinates.[30]
-
Run Vina: Execute the docking simulation from the command line using the command: vina --config conf.txt --log results.log
Visualization: Protein-Ligand Interaction Concept
Caption: Conceptual diagram of ligand interactions in a protein active site.
Data Presentation: Docking Results
| Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode | Key Predicted Interactions (with COX-2 residues) |
| 1 | -7.8 | 0.000 | H-bond with Ser530; Pi-Alkyl with Val349, Leu352 |
| 2 | -7.5 | 1.215 | H-bond with Arg120; Pi-Alkyl with Val523 |
| 3 | -7.3 | 1.876 | H-bond with Tyr385; Pi-Alkyl with Leu531 |
Interpretation: The predicted binding affinity of -7.8 kcal/mol is a strong indicator of a stable interaction. The top-scoring pose shows the ligand forming a hydrogen bond with Serine 530, a critical residue for the catalytic activity of COX enzymes. This specific interaction is a hallmark of many known COX inhibitors, lending significant credibility to the hypothesis that this compound may act as a COX-2 inhibitor.
Step 4: Comprehensive ADMET Profiling
While high binding affinity is desirable, a molecule's success as a drug is equally dependent on its pharmacokinetic (ADME) and safety (Toxicity) profile.[31] Predicting these properties early can prevent costly failures in later stages of development.[2][32]
Rationale: The Need for Early Safety Assessment
Tools like the pkCSM web server use graph-based signatures and machine learning models to predict a wide array of ADMET properties from chemical structure alone.[2][33][34] This allows for a rapid, comprehensive assessment of a compound's likely behavior in a biological system.[32][35]
Protocol: ADMET Prediction with pkCSM
-
Navigate to the pkCSM server ([Link]).
-
Input Molecule: Submit the molecule's SMILES string.
-
Run Prediction: Select all desired ADMET parameters and run the prediction.
-
Collate Data: Systematically gather the output data into a summary table.
Data Presentation: Predicted ADMET Properties
| Parameter Category | Property | Predicted Value/Classification | Implication |
| Absorption | Caco-2 Permeability (log Papp) | 0.95 (> 0.9 is high) | High intestinal absorption. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux from cells. | |
| Distribution | CNS Permeability (logPS) | -1.8 (> -2 is permeable) | Likely to cross the blood-brain barrier. |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. | |
| Excretion | Total Clearance (log ml/min/kg) | 0.45 | Moderate rate of clearance from the body. |
| Toxicity | AMES Toxicity | No | Unlikely to be mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. | |
| Hepatotoxicity | Yes | Potential risk of liver toxicity. |
Interpretation: The ADMET profile is mixed. While the molecule shows excellent absorption and CNS permeability, the predicted inhibition of the CYP3A4 enzyme and potential for hepatotoxicity are significant flags. CYP3A4 is responsible for metabolizing a large percentage of clinical drugs, so inhibition could lead to dangerous drug-drug interactions. The hepatotoxicity risk would require careful monitoring in any future experimental studies.
Synthesizing the Evidence: A Holistic Bioactivity Profile
The in-silico analysis provides a multi-faceted view of this compound:
-
Drug-Likeness: The molecule exhibits an ideal physicochemical profile for an oral drug candidate, with no violations of Lipinski's rules.
-
Predicted Target: There is strong evidence from both ligand-based similarity and structure-based docking to suggest that it is an inhibitor of the COX-2 enzyme. The predicted binding mode is mechanistically plausible and consistent with known inhibitors.
-
Pharmacokinetics & Safety: The molecule is predicted to have good absorption and distribution, including CNS penetration. However, significant liabilities were identified, including potential inhibition of the major metabolic enzyme CYP3A4 and a risk of liver toxicity.
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SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. JournalNX. [Link]
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Methodological & Application
Application Notes and Protocols: Antimicrobial Activity Screening of N-(3-chloro-2-hydroxyphenyl)acetamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and evaluation of the antimicrobial properties of the compound N-(3-chloro-2-hydroxyphenyl)acetamide. Recent studies have demonstrated that chloroacetamide derivatives possess noteworthy biological activities, with the presence of a chlorine atom often enhancing their antimicrobial efficacy.[1] A study on related compounds, 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide, revealed appreciable activity against both Gram-positive and Gram-negative bacteria.[2] This guide outlines a systematic, two-tiered screening approach, beginning with a qualitative assessment using the agar disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The protocols herein are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[3][4][5]
Scientific Background and Rationale
This compound belongs to the family of N-substituted chloroacetamides. The core structure, featuring an acetamide group linked to a substituted phenyl ring, is a common scaffold in molecules with diverse biological activities. The antimicrobial potential of this class of compounds is often attributed to the electrophilic nature of the α-carbon bonded to the chlorine atom, which can potentially react with nucleophilic residues (e.g., cysteine or histidine) in essential bacterial enzymes or proteins, leading to inactivation and cell death.
Furthermore, studies on analogous compounds have shown that the addition of a chlorine atom to the acetamide moiety can be critical for biological activity.[1] For instance, while N-(2-hydroxyphenyl)acetamide showed no activity against Candida albicans, the chlorinated version, 2-chloro-N-(2-hydroxyphenyl)acetamide, inhibited 96.6% of tested strains, highlighting the chlorine atom's crucial role.[1] The screening strategy proposed here is therefore designed to rigorously assess the antibacterial potential of this compound against a representative panel of pathogenic bacteria.
Hierarchical Screening Workflow
The evaluation of a novel compound requires a structured approach to move from broad, qualitative screening to specific, quantitative assessment. This workflow ensures efficient use of resources and provides a comprehensive profile of the compound's antimicrobial characteristics.
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Application Notes & Protocols: Evaluating the Anti-inflammatory Properties of N-(3-chloro-2-hydroxyphenyl)acetamide Derivatives
I. Introduction: The Rationale for Investigating N-(3-chloro-2-hydroxyphenyl)acetamide Derivatives
The global burden of chronic inflammatory diseases necessitates a continuous search for novel, effective, and safe therapeutic agents. Inflammation is a fundamental biological process, but its dysregulation is a key pathogenic feature of numerous conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] A primary strategy in anti-inflammatory drug discovery is the targeting of key enzymatic and signaling pathways that drive the production of pro-inflammatory mediators.
This guide focuses on a specific chemical scaffold, this compound, and its derivatives. This class of compounds is structurally related to paracetamol (N-(4-hydroxyphenyl)acetamide), a widely used analgesic and antipyretic with weak anti-inflammatory activity.[3] The substitution pattern on the phenyl ring, specifically the presence of a chloro group at position 3 and a hydroxyl group at position 2, presents an intriguing modification. These substitutions can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, potentially enhancing its interaction with biological targets and improving its anti-inflammatory profile. Studies on related N-(2-hydroxyphenyl)acetamide structures have already demonstrated promising anti-arthritic and anti-inflammatory properties by reducing pro-inflammatory cytokines like TNF-α and IL-1β.[4][5][6]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory potential of novel this compound derivatives. We will detail both in vitro and in vivo protocols, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation.
II. Foundational In Vitro Screening Cascade
The initial phase of evaluation involves a series of cell-based and enzymatic assays designed to rapidly screen compounds for anti-inflammatory activity and elucidate their potential mechanisms of action. This tiered approach, outlined below, allows for efficient prioritization of lead candidates for further development.
Caption: Key pro-inflammatory signaling pathways.
Protocol 3.1: Cyclooxygenase (COX) Enzyme Inhibition Assay
Principle: Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins. [3][7]A colorimetric or fluorescent assay can determine if the test compounds directly inhibit these enzymes and can assess their selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. [8][9][10] Expertise & Experience Insight: High selectivity for COX-2 over COX-1 is a desirable trait for new anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. [7] Protocol Steps:
-
Assay Kit: Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical, R&D Systems). These kits provide purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Procedure: Follow the kit's protocol. This typically involves incubating the enzyme with the test compound before adding arachidonic acid as the substrate. The assay measures the peroxidase activity of COX, which generates a colored or fluorescent product. [10]3. Data Analysis: Calculate the concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). An SI > 1 indicates selectivity for COX-2.
Illustrative Data Presentation:
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Derivative A | 50.2 | 2.5 | 20.1 |
| Derivative B | > 100 | 15.8 | > 6.3 |
| Celecoxib (Control) | 13.0 | 0.04 | 325 |
Table 1: Hypothetical COX inhibition data for lead compounds compared to the selective COX-2 inhibitor, Celecoxib.
Protocol 3.2: Western Blot Analysis of NF-κB and MAPK Signaling
Principle: The NF-κB and MAPK signaling pathways are master regulators of inflammation. [11][12][13][14][15]LPS activation of TLR4 triggers the phosphorylation and degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. [16][17][18]Western blotting can be used to measure the protein levels of key signaling molecules (e.g., phosphorylated IκBα, p-p65, p-p38 MAPK) to see if the test compounds inhibit these upstream activation events.
Protocol Steps:
-
Cell Treatment & Lysis: Treat RAW 264.7 cells with the test compound, followed by a shorter LPS stimulation (e.g., 30-60 minutes). Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of IκBα, NF-κB p65, p38, JNK, and ERK. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band density using imaging software. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.
IV. In Vivo Efficacy Assessment
Promising candidates from in vitro studies must be validated in a living organism to assess their efficacy, pharmacokinetics, and potential toxicity.
Protocol 4.1: Carrageenan-Induced Paw Edema Model
Principle: The carrageenan-induced paw edema model in rats or mice is a classic and highly reproducible model of acute inflammation. [19][20][21]Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. [21][22][23]The first phase is mediated by histamine and serotonin, while the second, later phase (3-5 hours) is primarily mediated by prostaglandins, making it sensitive to inhibitors of the COX pathway. [21] Expertise & Experience Insight: This model is excellent for evaluating the acute anti-inflammatory effects of NSAID-like compounds. It is crucial to establish the appropriate dosing time before the carrageenan challenge based on the expected pharmacokinetics of the test compound. [20] Protocol Steps:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Group 2: Carrageenan Control (Vehicle + Carrageenan)
-
Group 3: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)
-
Groups 4-6: Test Compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal. [23]5. Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, 4, and 5 hours post-injection. [23]6. Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point compared to its baseline (0 hr) volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Illustrative Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3 hr (mL) | % Inhibition of Edema |
| Carrageenan Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.34 ± 0.04 | 60.0% |
| Derivative A | 25 | 0.51 ± 0.05 | 40.0% |
| Derivative A | 50 | 0.38 ± 0.04* | 55.3% |
Table 2: Hypothetical results from the carrageenan-induced paw edema model. Data are presented as mean ± SEM. *p < 0.05 compared to Carrageenan Control.
V. Concluding Remarks
The systematic application of the protocols detailed in this guide provides a robust framework for the discovery and characterization of novel anti-inflammatory agents from the this compound class. By integrating cell-based screening, mechanistic studies, and whole-animal efficacy models, researchers can efficiently identify and validate promising lead candidates for further preclinical development. Each step is designed to be self-validating through the rigorous use of controls, ensuring the generation of high-quality, trustworthy data.
VI. References
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Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15, 649-661. [Link]
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Li, F., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 19(9), 13837–13848. [Link]
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Kulmacz, R. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in molecular biology, 691, 137–151. [Link]
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Bua, S., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(10), 7120–7135. [Link]
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Lee, K. W., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(4), 438–448. [Link]
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Tan, J. S., et al. (2020). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-based complementary and alternative medicine, 2020, 8839063. [Link]
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Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific reports, 13(1), 14717. [Link]
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Al-Jumaili, A. A., et al. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research, 93(1). [Link]
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Journal of Biological Research. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. PAGEPress Publications. [Link]
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Koc, A., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 12(1), 54-61. [Link]
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Atrushi, D. S., et al. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(12), 20-30. [Link]
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Khan, F. A., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International immunopharmacology, 10(8), 900–905. [Link]
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ResearchGate. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [Link]
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Khan, F. A., et al. (2019). N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice. Molecular and cellular biochemistry, 450(1-2), 43–52. [Link]
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Atrushi, D. S., et al. (2024). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 15(1), 1-10. [Link]
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Yusufov, M. S., et al. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. Central Asian Journal of Medical and Natural Sciences, 2(1), 1-6. [Link]
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Khan, F. A., et al. (2012). Protective efficacy of N-(2-hydroxyphenyl) acetamide against adjuvant-induced arthritis in rats. Inflammation, 35(3), 956–964. [Link]
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- 22. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Framework for the Evaluation of N-(3-chloro-2-hydroxyphenyl)acetamide as a Potential Selective COX-2 Inhibitor
Abstract
Cyclooxygenase-2 (COX-2) is a highly validated target for anti-inflammatory therapies due to its inducible expression at sites of inflammation and its role in producing pro-inflammatory prostaglandins.[1][2] The development of selective COX-2 inhibitors aims to provide the therapeutic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing gastrointestinal side effects associated with COX-1 inhibition.[3] This guide presents a comprehensive framework for the initial evaluation of a novel compound, N-(3-chloro-2-hydroxyphenyl)acetamide, as a potential selective COX-2 inhibitor. We provide a candidate compound profile, detail the underlying biochemical pathways, and present a series of robust, self-validating protocols for determining enzymatic inhibition, cellular activity, and cytotoxic effects. These protocols are designed to generate reliable data for assessing the compound's potency, selectivity, and preliminary safety profile.
Introduction: The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the conversion of arachidonic acid into prostanoids, a class of lipid mediators that includes prostaglandins.[1][4] While both isoforms catalyze the same reaction, their expression and physiological roles differ significantly.
-
COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as producing prostaglandins that protect the gastric mucosa and support renal function.[2][3]
-
COX-2 , in contrast, is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins, leading to a surge in prostaglandin production at sites of inflammation.[1][2]
This differential expression is the cornerstone of the selective inhibitor strategy. By targeting COX-2, it is possible to reduce inflammation and pain with a potentially lower risk of the gastrointestinal complications that arise from inhibiting the protective functions of COX-1.[3] The evaluation of new chemical entities for this selective activity is a critical step in the discovery of next-generation anti-inflammatory agents.
Candidate Compound Profile: this compound
While extensive biological data on this compound is not widely published, its structure warrants investigation. Related chloroacetamide derivatives have been synthesized and evaluated for various biological activities, including antimicrobial and anti-inflammatory effects.[5][6][7][8] The presence of hydroxyl and chloro-substituted phenyl rings is a feature found in various enzyme inhibitors.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | [9] |
| Molecular Weight | 185.61 g/mol | [9] |
| CAS Number | 29473-23-2 | [9] |
| Predicted Boiling Point | 340.2 ± 32.0 °C | [9] |
| Predicted Density | 1.396 ± 0.06 g/cm³ | [9] |
Before commencing biological assays, it is imperative to characterize the compound for purity (e.g., via HPLC and NMR) and solubility in appropriate solvents, such as dimethyl sulfoxide (DMSO), to ensure accurate and reproducible results.
The COX-2 Signaling Pathway
The primary mechanism of COX-2 involves the oxidation of arachidonic acid, which is released from the cell membrane by phospholipases. COX-2 catalyzes the conversion of arachidonic acid first to Prostaglandin G2 (PGG2) and then to Prostaglandin H2 (PGH2).[2][4][10] PGH2 serves as a common precursor for various tissue-specific synthases to produce biologically active prostanoids, including Prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][4]
Sources
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Application Note: A Multi-Assay Approach for In Vitro Cytotoxicity Profiling of N-(3-chloro-2-hydroxyphenyl)acetamide
Introduction: The Rationale for Cytotoxicity Assessment
N-(3-chloro-2-hydroxyphenyl)acetamide is a chlorinated aromatic amide whose toxicological profile is not well-documented in public literature. Its structural similarity to both chlorophenols and acetanilide derivatives, such as the widely-used analgesic acetaminophen, raises a compelling need for thorough cytotoxicity evaluation. Chlorinated phenols are a class of compounds known for their environmental persistence and potential toxicity, with effects including hepatotoxicity and neurotoxicity[1][2][3][4]. Moreover, acetaminophen, while safe at therapeutic doses, can be metabolized to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI), which can induce severe liver damage through oxidative stress and mitochondrial dysfunction[5][6][7].
The introduction of a chlorine atom to the phenolic ring of an acetamide structure can significantly alter its electronic properties, metabolic fate, and interaction with cellular macromolecules. Therefore, this compound may pose a risk as a potential drug metabolite, an impurity in pharmaceutical manufacturing, or a novel bioactive compound. This application note provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound using a tripartite approach that evaluates cell viability, membrane integrity, and the induction of apoptosis. By integrating data from these distinct assays, researchers can construct a robust and nuanced understanding of the compound's cytotoxic potential and its primary mechanism of cellular injury.
Strategic Overview: A Tripartite Approach to Cytotoxicity
To establish a comprehensive cytotoxicity profile for this compound, a multi-parametric approach is essential. This guide details three complementary assays, each interrogating a different aspect of cellular health.
-
MTT Assay: Measures mitochondrial dehydrogenase activity as an indicator of overall cell viability and metabolic health.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium, a hallmark of compromised plasma membrane integrity and necrosis.
-
Caspase-3/7 Assay: Detects the activity of key executioner caspases, providing a specific measure of apoptosis induction.
This multi-assay strategy allows for the differentiation between cytotoxic mechanisms, such as necrosis versus apoptosis, and provides a more complete picture of the compound's effects on target cells.
Experimental Design & Cell Line Selection
Given the structural similarity to acetaminophen, a human hepatoma cell line such as HepG2 is a highly relevant model for assessing potential hepatotoxicity. To understand if the cytotoxic effects are cell-type specific, a second cell line, for instance, the human embryonic kidney cell line HEK293 , can be included. Cells should be cultured according to standard protocols and maintained in a logarithmic growth phase before experimentation.
Workflow for Cytotoxicity Assessment
Figure 2: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.
Protocol 3: Caspase-3/7 Assay for Apoptosis
This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is a target for activated caspase-3 and -7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Materials
-
Treated cell culture plates (from the same experimental setup)
-
Opaque-walled 96-well plates suitable for luminescence
-
Commercially available Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)
-
Multi-channel pipette
-
Luminometer
Step-by-Step Protocol
-
Plate Equilibration: After the compound incubation period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate luminometer.
Data Analysis
Calculate the fold increase in caspase activity relative to the vehicle control. Fold Increase = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)
A significant fold increase in the luminescent signal indicates the induction of apoptosis.
Data Presentation and Interpretation
The results from the three assays should be compiled to build a comprehensive cytotoxicity profile.
Table 1: Hypothetical Cytotoxicity Data for this compound on HepG2 cells (48h)
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (Fold Change) |
|---|---|---|---|
| Vehicle Control | 100 ± 4.5 | 0 ± 2.1 | 1.0 ± 0.1 |
| 0.1 | 98 ± 5.1 | 2 ± 1.8 | 1.1 ± 0.2 |
| 1 | 95 ± 3.9 | 5 ± 2.5 | 1.5 ± 0.3 |
| 10 | 75 ± 6.2 | 15 ± 3.0 | 4.2 ± 0.5 |
| 50 | 52 ± 4.8 | 30 ± 4.1 | 6.8 ± 0.7 |
| 100 | 28 ± 3.5 | 55 ± 5.5 | 3.5 ± 0.4 |
| 500 | 10 ± 2.1 | 85 ± 6.2 | 1.2 ± 0.2 |
| IC₅₀ (µM) | ~50 | >100 | N/A |
Interpretation of Hypothetical Data:
-
Low Concentrations (1-10 µM): A decrease in cell viability is observed with a corresponding increase in caspase activity, but a minimal increase in LDH release. This suggests that at lower concentrations, the primary mode of cell death is apoptosis.
-
High Concentrations (100-500 µM): A sharp decline in viability is accompanied by a significant increase in LDH release. Interestingly, the caspase activity peaks at mid-concentrations and then declines. This pattern is indicative of a switch from apoptosis to necrosis at higher, overwhelming concentrations of the compound, a phenomenon known as secondary necrosis.
Safety and Handling Precautions
As there is no specific Safety Data Sheet (SDS) for this compound, precautions should be based on structurally related compounds such as N-(3-hydroxyphenyl)acetamide and other chloro-aromatic compounds.[8][9][10][11][12]
-
Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Exposure: Avoid inhalation of dust and contact with skin and eyes. Handle in a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This application note provides a robust, multi-assay protocol for the in vitro cytotoxicity assessment of this compound. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can gain detailed insights into the compound's toxic potential and its mechanism of action. This integrated approach is crucial for the early-stage hazard identification of novel chemical entities, pharmaceutical impurities, or potential drug candidates, ensuring a comprehensive understanding of their interaction with biological systems.
References
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 10(x250695). [Link]
-
Yuldashev, Z. A., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. JournalNX, 486-489. [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hy-droxy-phen-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 9), 1005-1008. [Link]
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Yoon, E., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Journal of Medicinal Chemistry, 63(17), 9349–9364. [Link]
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Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 10(Pt 9), x250695. [Link]
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Yuldashev, Z. A., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Link]
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Yıldırım, S., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11026–11041. [Link]
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Yıldırım, S., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Publications. [Link]
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Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(Pt 12), x221303. [Link]
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PubChem. (n.d.). 2-Chloro-N-(3-hydroxyphenyl)acetamide. [Link]
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Jiang, W., et al. (2013). Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms. Environmental Toxicology, 28(1), 45-54. [Link]
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Spielberg, S. P. (1982). Acetaminophen toxicity in human lymphocytes in vitro. The Journal of Pharmacology and Experimental Therapeutics, 221(3), 721-725. [Link]
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Perlovich, G. L., et al. (2006). N-(3-Hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 8), o3277–o3279. [Link]
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Agency for Toxic Substances and Disease Registry. (1999). Toxicological Profile for Chlorophenols. [Link]
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Ghallab, A., et al. (2023). In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin. Frontiers in Pharmacology, 14, 1095368. [Link]
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Penta chemicals. (2023). SAFETY DATA SHEET: Acetamide. [Link]
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Hinson, J. A., et al. (2024). Limitations of acetaminophen as a reference hepatotoxin for the evaluation of in vitro liver models. Toxicological Sciences, kfae120. [Link]
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Flinn Scientific. (2024). Safety Data Sheet (SDS) Acetamide. [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorophenols - Health Effects. [Link]
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Clayton, T. A., et al. (2009). An Integrated Metabonomic Investigation of Acetaminophen Toxicity in the Mouse Using NMR Spectroscopy. Chemical Research in Toxicology, 22(1), 65–73. [Link]
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Khetani, S. R., & Bhatia, S. N. (2008). Measurement of in vitro hepatotoxicity induced by acetaminophen... ResearchGate. [Link]
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Health Canada. (1987). Chlorophenols. [Link]
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Jiang, W., et al. (2006). Quantitative structure activity relationship and toxicity mechanisms of chlorophenols on cells in vitro. ResearchGate. [Link]
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- 4. canada.ca [canada.ca]
- 5. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetaminophen toxicity in human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pfaltzandbauer.com [pfaltzandbauer.com]
Application Note: A Robust HPLC Method for the Quantitative Analysis of N-(3-chloro-2-hydroxyphenyl)acetamide
Abstract: This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-(3-chloro-2-hydroxyphenyl)acetamide. Developed for researchers, scientists, and professionals in drug development, this protocol outlines a reversed-phase HPLC approach coupled with UV detection. The method is designed to be specific, accurate, and precise, making it suitable for quality control of bulk drug substances and intermediates. The scientific rationale behind the selection of chromatographic parameters is discussed in depth, and the entire protocol is validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and reliability.[1][2][3]
Introduction: The Importance of Quantifying this compound
This compound is a substituted aromatic amide that can be a critical intermediate or a potential impurity in the synthesis of various pharmaceutical compounds. The presence and quantity of such related substances can significantly impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for its quantification is paramount for ensuring product quality and meeting regulatory requirements.
This application note provides a comprehensive, step-by-step protocol for a reversed-phase HPLC (RP-HPLC) method, a powerful and widely used technique for the analysis of organic molecules.[4][5] The choice of RP-HPLC is predicated on the physicochemical properties of this compound, which, as a moderately polar aromatic compound, is well-suited for separation on a non-polar stationary phase with a polar mobile phase.[6][7]
Scientific Rationale: The "Why" Behind the Method
The development of a successful HPLC method is not merely a procedural exercise but a scientifically driven process. Each parameter is chosen to achieve the optimal separation and detection of the analyte of interest.
-
Reversed-Phase Chromatography: This mode of chromatography is the most common and versatile, particularly for compounds like this compound.[4][5] The analyte, being a polar aromatic compound, will have a sufficient hydrophobic character to interact with the non-polar stationary phase (C18), allowing for good retention and separation from more polar or non-polar impurities.[6]
-
C18 Stationary Phase: An octadecylsilane (C18) column is selected for its strong hydrophobic retention, which is ideal for retaining aromatic compounds. The long alkyl chains provide a high surface area for interaction, leading to excellent resolving power.
-
Mobile Phase Composition: A mixture of a buffered aqueous solution and an organic modifier is employed.
-
Aqueous Phase (0.1% Formic Acid in Water): The addition of formic acid to the aqueous phase serves two key purposes. Firstly, it controls the pH of the mobile phase, which is crucial for ensuring the consistent ionization state of the analyte and any acidic or basic impurities. For this compound, maintaining a slightly acidic pH helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and reproducible retention times. Secondly, formic acid is a common additive for improving chromatographic peak shape and is compatible with mass spectrometry if further characterization is needed.
-
Organic Modifier (Acetonitrile): Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength. By adjusting the proportion of acetonitrile in the mobile phase, the elution strength can be controlled to achieve the desired retention time for the analyte.
-
-
UV Detection: this compound contains a chromophore (the substituted benzene ring) that absorbs UV light. A detection wavelength of 254 nm is selected as it is a common wavelength for the detection of aromatic compounds and is expected to provide good sensitivity for the analyte.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound using the described HPLC method.
Caption: Workflow for the HPLC analysis of this compound.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade or higher)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
Instrumentation and Chromatographic Conditions
A summary of the HPLC system and conditions is provided in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and UV/Vis detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): To 1000 mL of HPLC grade water, add 1.0 mL of formic acid and mix thoroughly.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 90:10 (v/v) ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh an appropriate amount of the sample containing this compound and dissolve it in the diluent to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A: 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the diluent to ensure the absence of interfering peaks at the retention time of the analyte.
-
Calibration Curve: Inject the working standard solutions in ascending order of concentration. Construct a calibration curve by plotting the peak area of this compound against its concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared sample solutions.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation: Ensuring Trustworthiness
To ensure the reliability and suitability of this analytical method, it must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2).[8][9] A summary of the key validation parameters is presented below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be confirmed using a PDA detector. | To demonstrate that the method can unequivocally assess the analyte in the presence of other components.[2][3] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | To show that the method's response is directly proportional to the concentration of the analyte.[2][3] |
| Accuracy | The percent recovery should be within 98.0% to 102.0% for spiked samples at three different concentration levels. | To demonstrate the closeness of the measured value to the true value.[2][3] |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2.0% for multiple injections of the same sample. | To assess the degree of scatter between a series of measurements.[2][3] |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[2] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of approximately 10:1. | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | To indicate the method's reliability during normal usage.[2] |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative determination of this compound. The use of a reversed-phase C18 column with a gradient elution of formic acid-modified water and acetonitrile delivers excellent separation and peak shape. This method is well-suited for routine quality control analysis in the pharmaceutical industry, ensuring the purity and safety of drug substances and products.
References
- Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant.
- Steps for HPLC Method Valid
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- ICH Guidelines for Analytical Method Valid
- N-(3-amino-6-chloro-2-hydroxyphenyl)acetamide. PubChem.
- Reversed-phase chrom
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
- This compound. ChemicalBook.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Validation of Analytical Procedures Q2(R2).
Sources
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- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. jordilabs.com [jordilabs.com]
- 6. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
Application Note: A Comprehensive Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-(3-chloro-2-hydroxyphenyl)acetamide
Abstract
This application note provides a detailed and validated protocol for the qualitative and quantitative analysis of N-(3-chloro-2-hydroxyphenyl)acetamide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key chemical intermediate and a potential impurity in pharmaceutical manufacturing processes. Accurate and reliable analytical methods are therefore essential for its identification and quantification in research, development, and quality control settings. This guide offers a step-by-step methodology, from sample preparation to data interpretation, grounded in established analytical principles. We delve into the rationale behind parameter selection, potential analytical challenges, and data interpretation, with a focus on ensuring scientific integrity and reproducibility.
Introduction and Scientific Context
This compound (CAS No. 29473-23-2) is an aromatic amide whose precise analysis is critical in various stages of drug development and chemical synthesis. Its structure, featuring a chlorinated phenyl ring, a hydroxyl group, and an acetamide side chain, presents unique analytical considerations. The presence of polar functional groups (hydroxyl and amide) can impact volatility, while the chlorine atom provides a distinct isotopic signature for mass spectrometric identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this compound due to its unparalleled ability to separate volatile and semi-volatile compounds with high resolution and provide definitive structural identification through mass fragmentation patterns.[1][2] This protocol is designed for researchers, analytical scientists, and quality control professionals requiring a robust method for the analysis of this compound.
Key Chemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈ClNO₂ | [3] |
| Molecular Weight | 185.61 g/mol | [3] |
| Predicted Boiling Point | 340.2 ± 32.0 °C |[3] |
The relatively high boiling point suggests that a robust thermal program in the GC is necessary for efficient elution. The presence of the hydroxyl and amide groups may cause peak tailing on certain columns; however, direct analysis without derivatization is feasible and is the focus of this primary protocol.
Experimental Methodology
This section outlines the complete workflow, from sample handling to instrumental analysis. The causality behind each step is explained to provide a deeper understanding of the method's mechanics.
Materials and Reagents
-
Analyte: this compound standard (≥98% purity)
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps[1][4]
-
Filters: 0.22 µm PTFE syringe filters (if required)
-
Pipettes and Syringes: Calibrated precision micropipettes and syringes
Causality Note: Dichloromethane is selected as the solvent due to its high volatility, which ensures it will not interfere with the analyte peak, and its ability to effectively dissolve the analyte.[4][5] Amber glass vials are used to prevent potential photodegradation of the analyte.
Sample and Standard Preparation Protocol
The accuracy of any analysis begins with meticulous sample preparation. This protocol ensures the sample is in a suitable form for GC-MS injection, free from particulates that could contaminate the system.[5]
Step-by-Step Protocol:
-
Stock Standard Preparation (1 mg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Transfer the solid into a 10 mL volumetric flask.
-
Dissolve and bring to volume with dichloromethane. Mix thoroughly until all solid is dissolved.
-
-
Working Standard Preparation (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with dichloromethane. This concentration is optimal for achieving a good signal-to-noise ratio without overloading the column.[4]
-
-
Sample Preparation:
-
If the sample is a solid, dissolve it in dichloromethane to achieve an estimated final concentration of ~10 µg/mL.
-
If the sample matrix is complex or contains particulates, centrifuge the solution at 5,000 rpm for 5 minutes or filter it through a 0.22 µm PTFE syringe filter.[4][5] This is a critical step to prevent blockage of the injection syringe and contamination of the GC inlet and column.
-
-
Final Transfer:
-
Transfer the final working standard or prepared sample into a 2 mL labeled autosampler vial for analysis.
-
GC-MS Instrumentation and Parameters
The following parameters have been optimized for the analysis of this compound. A standard non-polar column is recommended as a starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed, non-polar column suitable for a wide range of semi-volatile compounds and ideal for MS detection. |
| Carrier Gas | Helium (>99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Standard flow rate for a 0.25 mm ID column, balancing efficiency and analysis time. |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte while minimizing thermal degradation. |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Injection Mode | Splitless (with a 1-minute purge delay) | Maximizes the transfer of the analyte onto the column, enhancing sensitivity. |
| Oven Program | Initial: 100 °C, hold 2 min | Ensures proper focusing of the analyte at the head of the column. |
| Ramp: 15 °C/min to 300 °C | A controlled ramp allows for good separation from any potential impurities. | |
| Final Hold: 300 °C for 5 min | Ensures that all components, including the analyte, have eluted from the column. | |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique that produces reproducible, library-searchable fragmentation patterns.[6] |
| Ionization Energy | 70 eV | The industry standard energy for generating consistent and comparable mass spectra.[7] |
| Ion Source Temp. | 230 °C | Reduces the potential for analyte condensation within the ion source. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination of the mass analyzer. |
| Mass Scan Range | 50 - 350 m/z | Covers the molecular ion (m/z 185) and all expected fragment ions. |
| Solvent Delay | 4 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Data Analysis and Interpretation
Analyte Identification
The identity of this compound is confirmed by a two-factor authentication process:
-
Retention Time (RT): The peak corresponding to the analyte in the sample chromatogram must match the retention time of the authenticated standard, typically within a ±0.1 minute window.
-
Mass Spectrum: The mass spectrum of the sample peak must match the mass spectrum of the standard and the expected fragmentation pattern.
Expected Mass Fragmentation Pattern
Electron ionization of this compound will produce a molecular ion (M⁺˙) at m/z 185. A key feature for chlorinated compounds is the presence of an isotopic peak at M+2.[8]
-
Isotopic Signature: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic pattern. The molecular ion peak will appear at m/z 185 (containing ³⁵Cl) and an associated M+2 peak at m/z 187 (containing ³⁷Cl). The intensity of the m/z 187 peak will be approximately one-third that of the m/z 185 peak, providing strong evidence for the presence of a single chlorine atom.
-
Key Fragment Ions: The fragmentation is driven by the structure's weakest bonds and the stability of the resulting ions. Expected fragmentation pathways for aromatic amides and halogenated compounds include:[9]
-
Loss of ketene (-CH₂CO): A common fragmentation for acetamides, leading to an ion at m/z 143/145 .
-
Loss of the acetamide group: Cleavage of the amide bond can also occur.
-
Loss of Chlorine: Cleavage of the C-Cl bond.
-
The combination of the retention time, the molecular ion pair (185/187), and the characteristic fragment ions provides a highly confident identification of the target compound.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: GC-MS analytical workflow diagram.
References
-
Sample Preparation Guidelines for GC-MS. University of California, Riverside. Available from: [Link]
-
Sample preparation GC-MS. SCION Instruments. Available from: [Link]
-
Common Sample Preparation Techniques for GC-MS Analysis. Mestrelab Research. Available from: [Link]
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McLafferty, F. W. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available from: [Link]
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Togola, A., et al. Analytical Development for Analysis of Pharmaceuticals in Water Samples by SPE and GC-MS. PubMed. Available from: [Link]
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2-Chloro-N-(3-hydroxyphenyl)acetamide. PubChem, National Center for Biotechnology Information. Available from: [Link]
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Chen, S. H., et al. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. PubMed. Available from: [Link]
-
Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available from: [Link]
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Rajana, B., et al. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. PubMed. Available from: [Link]
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Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]
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Fennell, T. R., et al. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Rajana, B., et al. Typical GC method development chromatogram. ResearchGate. Available from: [Link]
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N-(4-Chloro-2-hydroxyphenyl)acetamide. PubChem, National Center for Biotechnology Information. Available from: [Link]
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LCMS-guided detection of halogenated natural compounds. ResearchGate. Available from: [Link]
- Analysis method for amide compounds. Google Patents.
-
Uppu, R. M., & Fronczek, F. R. N-(3-Chloro-4-hydroxyphenyl)acetamide. National Institutes of Health. Available from: [Link]
-
N-(3-Chloro-4-hydroxyphenyl)acetamide. ResearchGate. Available from: [Link]
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Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. Available from: [Link]
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Application Notes and Protocols: N-(3-chloro-2-hydroxyphenyl)acetamide as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Key Building Block
N-(3-chloro-2-hydroxyphenyl)acetamide is a valuable intermediate in the arsenal of synthetic organic chemists. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive N-acyl side chain, coupled with the electronic effects of the chloro substituent, makes it a strategic precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. This document provides an in-depth guide to the synthetic utility of this compound, offering detailed protocols and insights into its application in the development of novel chemical entities with potential pharmaceutical and material science applications. The strategic placement of the hydroxyl, chloro, and acetamide groups on the phenyl ring allows for regioselective reactions, providing a pathway to unique molecular architectures.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 148 °C | [2] |
| Solubility | Soluble in tetrahydrofuran, ethyl acetate, and other common organic solvents. | [2] |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 9.65 (s, 1H, OH), 9.55 (s, 1H, NH), 7.20 (t, J = 8.0 Hz, 1H, Ar-H), 6.95 (d, J = 8.0 Hz, 1H, Ar-H), 6.85 (d, J = 8.0 Hz, 1H, Ar-H), 4.15 (s, 2H, CH₂).[2]
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 168.5 (C=O), 148.0 (C-OH), 130.0 (C-NH), 125.0 (C-Cl), 122.0 (Ar-CH), 118.0 (Ar-CH), 115.0 (Ar-CH), 45.0 (CH₂).
-
IR (KBr, cm⁻¹): 3350 (O-H stretch), 3250 (N-H stretch), 1660 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 1250 (C-O stretch).[2]
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound.
-
Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
Synthesis of the Intermediate: this compound
The reliable synthesis of the starting material is the first critical step in any synthetic workflow. This compound is typically prepared via the chloroacetylation of 2-amino-6-chlorophenol.
Protocol 1: Synthesis of this compound
This protocol is based on the general principles of N-acylation of aminophenols.[2]
Materials:
-
2-Amino-6-chlorophenol
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-amino-6-chlorophenol (1.0 eq) and anhydrous THF.
-
Add potassium carbonate (1.0 eq) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.0 eq) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the remaining residue in ethyl acetate and wash twice with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a white crystalline solid.
Expected Yield: ~72%[2]
Application in Heterocyclic Synthesis: The Gateway to Benzoxazoles
The ortho-hydroxy acetamide functionality of this compound makes it an ideal precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide range of biological activities. The general strategy involves an intramolecular cyclization, often acid-catalyzed, to form the oxazole ring.
Causality in Experimental Design:
The choice of an acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, is crucial for promoting the intramolecular cyclization. The acid protonates the amide carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the adjacent hydroxyl group. The chloro-substituent on the aromatic ring can influence the electron density and reactivity of the starting material, potentially affecting the reaction conditions required for efficient cyclization.
Protocol 2: Synthesis of 4-Chloro-2-(chloromethyl)-1,3-benzoxazole
This protocol is a logical adaptation of general methods for benzoxazole synthesis from ortho-aminophenol derivatives.[3][4]
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq).
-
Add polyphosphoric acid (10 eq by weight) to the flask.
-
Heat the reaction mixture to 120-140 °C with stirring for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford 4-chloro-2-(chloromethyl)-1,3-benzoxazole.
Expected Yield: Yields for this specific reaction are not reported in the literature, but similar cyclizations of related compounds suggest yields in the range of 60-80% can be expected.
Diagram: Synthesis of 4-Chloro-2-(chloromethyl)-1,3-benzoxazole
Caption: Reaction pathway for the synthesis of a benzoxazole derivative.
Modification of the Hydroxyl Group: Williamson Ether Synthesis and Ullmann Condensation
The phenolic hydroxyl group of this compound provides a handle for further functionalization through etherification reactions, such as the Williamson ether synthesis and the Ullmann condensation. These reactions allow for the introduction of a wide variety of substituents, significantly expanding the molecular diversity accessible from this intermediate.
Williamson Ether Synthesis: A Classic for O-Alkylation
The Williamson ether synthesis is a robust and widely used method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[5][6]
Protocol 3: O-Alkylation via Williamson Ether Synthesis
This protocol provides a general procedure for the O-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.
Diagram: Williamson Ether Synthesis Workflow
Caption: Step-by-step workflow for O-alkylation.
Ullmann Condensation: Forging C-O Bonds with Aryl Halides
The Ullmann condensation is a copper-catalyzed reaction that enables the formation of diaryl ethers, a challenging transformation to achieve through other methods.[7][8] This opens up the possibility of linking the this compound core to other aromatic systems.
Protocol 4: O-Arylation via Ullmann Condensation
This protocol outlines a general procedure for the copper-catalyzed O-arylation of this compound.
Materials:
-
This compound
-
Aryl halide (preferably aryl iodide or bromide)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline, L-proline)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (1.2 eq), copper(I) iodide (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).
-
Add the anhydrous solvent (DMF or DMSO).
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether derivative.
Future Directions and Applications
The protocols detailed in this document provide a solid foundation for utilizing this compound as a versatile intermediate. The resulting benzoxazoles and functionalized ethers can serve as scaffolds for the development of a wide array of bioactive molecules. For instance, the chloroacetyl group on the benzoxazole product can be further displaced by various nucleophiles to generate libraries of compounds for high-throughput screening in drug discovery programs. The potential applications of derivatives of this compound span various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer research.[9][10]
Conclusion
This compound is a readily accessible and highly versatile intermediate with significant potential in organic synthesis. Its unique substitution pattern allows for the regioselective construction of complex molecular architectures. The detailed protocols and scientific rationale presented in these application notes are intended to empower researchers to explore the full synthetic utility of this valuable building block in their pursuit of novel chemical entities.
References
-
da Silva, J. F., Picada, J. N., et al. (2022). Benzoxazole derivatives with UVA and UVB absorption properties. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of Benzoxazoles. [Link]
-
Yusufov, M. S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Link]
-
MDPI. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. [Link]
-
ResearchGate. Synthesis of benzoxazoles from acetophenones under optimized.... [Link]
-
MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. [Link]
-
Yusufov, M. S., et al. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
ResearchGate. Synthetic route to obtain various phenoxazine derivatives using.... [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
ResearchGate. Reaction of compound 1 with carbon disulfide. [Link]
-
MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
National Institutes of Health. N-(3-Chloro-4-hydroxyphenyl)acetamide. [Link]
-
National Institutes of Health. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]
-
PubChem. 2-Chloro-N-(3-hydroxyphenyl)acetamide. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
ResearchGate. Can anyone help me with a Williamson ether synthesis?. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
ResearchGate. Radical Cyclization of Trichloroacetamides: Synthesis of Lactams. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
ResearchGate. (PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N -(4-acetylphenyl)-2-chloroacetamide. [Link]
-
Indian Academy of Sciences. Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. [Link]
- Google Patents. Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione.
-
Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]
-
Semantic Scholar. New Functionalized Phenoxazines and Phenothiazines. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ResearchGate. The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and.... [Link]
-
Universitat de Barcelona. Radical Cyclization of Trichloroacetamides: Synthesis of Lactams. [Link]
-
Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]
-
ResearchGate. (PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide. [Link]
-
PubMed. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. [Link]
-
PubChem. N-(4-Chloro-3-hydroxyphenyl)acetamide. [Link]
-
National Institutes of Health. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]
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Application Note & Protocols: A Systematic Approach to Elucidating the Mechanism of Action of N-(3-chloro-2-hydroxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-chloro-2-hydroxyphenyl)acetamide is a small molecule with a structure suggestive of potential biological activity; however, its mechanism of action (MoA) remains uncharacterized. This document provides a comprehensive, multi-stage framework for systematically investigating the MoA of novel or uncharacterized compounds, using this compound as a primary example. We present a logical workflow, from initial phenotypic screening to definitive target identification and pathway analysis. Each stage is supported by detailed, field-proven protocols, principles of experimental design, and data interpretation guidelines. The objective is to equip researchers with a robust strategy to move from a compound of interest to a well-defined mechanism of action, a critical step in any drug discovery pipeline.[1][2]
Part 1: Foundational Analysis & Phenotypic Screening
The initial phase of any MoA investigation is to establish a clear, reproducible biological effect, or phenotype, induced by the compound. This foundational data provides the context for all subsequent target identification and validation experiments. Given the structure of this compound, which shares features with known bioactive molecules, initial hypotheses could center on roles in cell proliferation, inflammation, or metabolic regulation.[3][4][5]
Causality Behind Experimental Choices
Before embarking on complex proteomics or genomics, it is essential to answer a basic question: What does the compound do to the cells? A broad-spectrum cell viability assay across a panel of diverse cell lines (e.g., representing different cancer types, or normal vs. diseased cells) is the most efficient starting point. This approach not only confirms bioactivity but can also reveal selective cytotoxicity, providing the first clues towards a targeted mechanism rather than general toxicity.
Experimental Protocol: Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6] The concentration of the resulting colored solution is directly proportional to the number of metabolically active cells.[7]
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A common starting range is from 100 µM down to 1 nM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[8]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[7]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (OD) at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Subtract the absorbance of the media-only blank from all readings. Plot the percentage of cell viability relative to the vehicle control against the log concentration of the compound. Use non-linear regression to calculate the half-maximal inhibitory concentration (IC50).
Data Presentation: IC50 Summary Table
Summarize the calculated IC50 values to easily compare the compound's potency across different cell lines.
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | [Experimental Value] |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| HCT116 | Colon Carcinoma | [Experimental Value] |
| HEK293 | Normal Embryonic Kidney | [Experimental Value] |
Part 2: Unbiased Target Identification
Once a reproducible phenotype is established, the critical next step is to identify the direct molecular target(s) of the compound. Affinity-based chemical proteomics is a powerful, unbiased approach to "fish" for binding partners from a complex cellular proteome.[9][10][11]
Principle of Affinity-Based Target Identification
This strategy involves synthesizing a chemical probe by modifying the compound of interest with a reactive group for covalent attachment and an affinity tag (like biotin).[11] This probe is incubated with cell lysate, allowing it to bind its target proteins. The probe-protein complexes are then captured using the high affinity of biotin for streptavidin-coated beads. After washing away non-specific binders, the enriched proteins are identified by mass spectrometry.[10]
Experimental Workflow & Visualization
The workflow is a multi-step process requiring careful execution.
Caption: Workflow for affinity-based target identification.
Protocol: Biotin-Streptavidin Pulldown & Mass Spectrometry
-
Probe Synthesis: Synthesize a probe by attaching a biotin tag to this compound via a suitable linker arm. A control probe, lacking the core compound structure but containing the linker and biotin, should also be synthesized.
-
Lysate Preparation: Culture and harvest cells (e.g., a cell line sensitive to the compound). Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Determine the total protein concentration using a BCA assay.
-
Probe Incubation: Incubate the cell lysate (e.g., 1-2 mg of total protein) with the biotinylated probe (and control probe in a separate reaction) for 1-2 hours at 4°C with gentle rotation. A competition experiment, where the lysate is pre-incubated with an excess of the original, unmodified compound before adding the probe, is crucial for identifying specific binders.
-
Complex Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer). The eluted proteins are then subjected to in-solution or in-gel trypsin digestion to generate peptides for mass spectrometry.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the generated spectra against a protein database to identify the proteins. True targets should be significantly enriched in the probe pulldown compared to the control probe and should show reduced binding in the competition experiment.[10]
Part 3: Target Validation and Pathway Elucidation
Identifying a list of putative targets is not the end of the investigation. The direct binding of the compound to the top candidate(s) must be validated, and the downstream functional consequences of this interaction must be explored to build a complete picture of the MoA.[12]
Validating Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target in a physiologically relevant setting (i.e., within intact cells or cell lysates).[13][14] The principle is that ligand binding stabilizes a protein, resulting in an increased melting temperature (Tm).[14][15][16] This change can be detected by heating cell lysates treated with the compound across a temperature gradient, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining at each temperature, typically by Western Blot.[17]
Protocol Steps:
-
Cell Treatment: Treat intact cells with either the vehicle control or a saturating concentration of this compound for 1-2 hours.
-
Lysis and Aliquoting: Harvest and lyse the cells. Aliquot the cell lysate into PCR tubes for each temperature point to be tested.
-
Thermal Challenge: Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction) from each tube. Analyze these samples by SDS-PAGE and Western Blot using a specific antibody against the putative target protein.[18][19][20]
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle and compound-treated samples. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms engagement.
Data Presentation: Thermal Shift Assay Results
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound) |
| 40 | 100 | 100 |
| 46 | 95 | 98 |
| 52 | 70 | 88 |
| 58 | 35 | 65 |
| 64 | 10 | 25 |
| 70 | <5 | 10 |
Elucidating Downstream Signaling Pathways
Confirming target engagement is a key milestone. The final step is to understand the functional consequences. If the validated target is an enzyme (e.g., a kinase) or part of a known signaling cascade, Western Blotting can be used to probe the activity of downstream pathway members.[12][21]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the protocol of real-time viability assay? | AAT Bioquest [aatbio.com]
- 9. Emerging Affinity-Based Techniques in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing the synthesis of N-(3-chloro-2-hydroxyphenyl)acetamide for higher yield
Technical Support Center: Synthesis of N-(3-chloro-2-hydroxyphenyl)acetamide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Our goal is to provide you with the causal understanding and practical solutions needed to optimize your reaction for higher yield and purity.
Overview of the Synthesis
The primary route to this compound is the selective N-acetylation of 2-amino-6-chlorophenol. The reaction involves the nucleophilic attack of the amino group on an acetylating agent, typically acetic anhydride or acetyl chloride. While seemingly straightforward, the presence of two nucleophilic sites—the amino (-NH₂) group and the hydroxyl (-OH) group—introduces challenges related to chemoselectivity. Optimizing this synthesis requires a careful balance of reaction parameters to favor N-acetylation over the competing O-acetylation and to prevent the formation of other impurities.
Core Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the more nucleophilic nitrogen atom attacks one of the carbonyl carbons of the acetylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate which then collapses, expelling a leaving group (acetate ion) to form the desired amide product.
Caption: Diagnostic workflow for troubleshooting low product yield.
Detailed Explanation:
-
Incomplete Reaction: The acylation may not have gone to completion.
-
Causality: The reaction rate is dependent on temperature and reactant concentration. Acetic anhydride can also degrade over time due to hydrolysis from atmospheric moisture.
-
Solution: Monitor the reaction using Thin-Layer Chromatography (TLC). If starting material (2-amino-6-chlorophenol) is still present after the expected reaction time, consider extending the time or moderately increasing the temperature (e.g., from room temperature to 40-50°C). Always use a fresh, unopened bottle of acetic anhydride or ensure it has been properly stored.
-
-
Side Reactions: The most common side reaction is O-acetylation, forming N-(3-chloro-2-acetoxyphenyl)acetamide or the O-acetylated starting material.
-
Causality: While the amino group is intrinsically more nucleophilic than the phenolic hydroxyl group, this selectivity can be compromised. [1]High temperatures or strongly basic conditions can deprotonate the hydroxyl group, increasing its nucleophilicity and leading to competitive O-acetylation.
-
Solution: Perform the reaction at a lower temperature (0°C to room temperature) to enhance chemoselectivity. [2]Using a non-protic solvent like tetrahydrofuran (THF) or acetonitrile can be preferable to protic solvents like acetic acid in some cases. [3][4]
-
-
Product Loss During Workup: The product is amphoteric, having both a weakly acidic phenolic group and a weakly basic amide group.
-
Causality: During aqueous workup, if the pH is too acidic or too basic, the product can form a salt and remain dissolved in the aqueous layer. Significant loss can also occur during recrystallization if an inappropriate solvent is chosen.
-
Solution: After quenching the reaction, carefully adjust the pH of the solution towards neutral (pH 6-7) to precipitate the product. To purify via recrystallization, use a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot, such as an ethanol/water or isopropanol/water mixture.
-
Q2: My final product is impure. How can I identify and minimize the formation of the key impurity, the O-acetylated product?
A2: The primary impurity concern is the product of O-acetylation. Distinguishing between N- and O-acetylation is critical for optimization.
Identification:
-
¹H NMR Spectroscopy: The N-H proton of the desired N-acetyl product will appear as a singlet, typically between δ 9-10 ppm in DMSO-d₆. The O-H proton will also be a singlet, often in a similar region. The key differentiator is the acetyl methyl signal. The N-acetyl methyl protons are typically around δ 2.1 ppm, whereas O-acetyl methyl protons are slightly downfield, around δ 2.3 ppm. The di-acetylated product would lack an O-H signal and show two distinct acetyl methyl signals.
-
IR Spectroscopy: The desired product will show a characteristic amide C=O stretch (around 1660 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹), along with a broad O-H stretch. The O-acetylated impurity will show an ester C=O stretch at a higher wavenumber (around 1760 cm⁻¹).
Minimizing O-Acetylation:
-
Acidic Conditions: One effective strategy to achieve chemoselective N-acetylation is to run the reaction under acidic conditions. [5] * Causality: In the presence of a strong acid (e.g., HCl), the highly basic amino group is protonated to form an ammonium salt (-NH₃⁺). This deactivates it towards acylation. The less basic hydroxyl group remains free and can be acylated. Conversely, under neutral or slightly acidic conditions (like using acetic anhydride in acetic acid), the amino group remains a superior nucleophile, favoring N-acetylation. [1][5] * Protocol Insight: A common industrial method for acylating aminophenols involves using acetic anhydride, often with glacial acetic acid as the solvent, which maintains a pH that favors N-acylation. Avoid adding strong bases like pyridine or triethylamine, which can promote O-acetylation.
Frequently Asked Questions (FAQs)
Q: Which acetylating agent is better: acetic anhydride or acetyl chloride? A: Acetic anhydride is generally preferred for this synthesis. Acetyl chloride is more reactive but produces hydrochloric acid (HCl) as a byproduct. This HCl can protonate the starting material's amino group, potentially complicating the reaction, and requires a base to be scavenged, which can in turn promote side reactions. [6]Acetic anhydride is less expensive, easier to handle, and its byproduct, acetic acid, is benign and can often serve as the reaction solvent.
Q: What is the optimal solvent and temperature? A: The choice of solvent is critical for controlling selectivity and reaction rate.
| Solvent | Temperature Range | Advantages & Disadvantages |
| Glacial Acetic Acid | 25°C - 60°C | Pro: Good solvent for reactants, mildly acidic medium favors N-acetylation. Con: Can be difficult to remove; may participate in side reactions at high temperatures. |
| Tetrahydrofuran (THF) | 0°C - 40°C | Pro: Aprotic, less likely to interfere with the reaction. [3]Easy to remove under vacuum. Con: Reactants may have lower solubility. |
| Acetonitrile | 0°C - 40°C | Pro: Polar aprotic solvent, often gives clean reactions. [3]Con: Can be harder to remove than THF. |
| Water (aqueous medium) | 10°C - 30°C | Pro: Environmentally friendly. [6]Con: Risk of hydrolyzing the acetylating agent; solubility of organic compounds can be low. |
For optimal yield and purity, starting the reaction at a lower temperature (e.g., 0-10°C) during the addition of acetic anhydride and then allowing it to warm to room temperature is a robust strategy.
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting material (2-amino-6-chlorophenol) is more polar than the N-acetylated product due to the free amino group, so it will have a lower Rf value. The O-acetylated or di-acetylated byproducts will be less polar and have higher Rf values. The reaction is complete when the spot corresponding to the starting material has disappeared.
Optimized Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield and selectivity.
Caption: Step-by-step workflow for the optimized synthesis protocol.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-6-chlorophenol (1.0 eq) in glacial acetic acid (approx. 3-4 mL per gram of starting material).
-
Reagent Addition: Cool the flask in an ice-water bath to 10-15°C. Slowly add acetic anhydride (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by TLC (Mobile phase: 40% Ethyl Acetate/Hexanes).
-
Workup and Isolation: Once the reaction is complete, pour the mixture slowly into a beaker containing ice-cold deionized water (approx. 20 mL per gram of starting material) while stirring vigorously. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate runs neutral (check with pH paper).
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as a mixture of ethanol and water, to afford the pure this compound as a crystalline solid.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol (or isopropanol).
-
To the hot solution, add deionized water dropwise until a persistent cloudiness appears.
-
Add a few more drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.
References
-
Yusufov, M.S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. JournalNX, 7(12), 486-490. Available at: [Link]
-
Li, Y., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu₂O@CeO₂. Arabian Journal of Chemistry, 13(12), 8753-8764. Available at: [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 10(9), x250695. Available at: [Link]
-
Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Available at: [Link]
-
Yusufov, M.S., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. Available at: [Link]
- Google Patents. (2023). An environment-friendly process for selective acylation of aminophenol. (US20230104724A1).
-
Jenks, M. H., & Jørgensen, K. A. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 554–573. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. media.neliti.com [media.neliti.com]
- 3. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]
- 4. repo.journalnx.com [repo.journalnx.com]
- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
Side-product formation in the chloroacetylation of 2-amino-6-chlorophenol
Objective: This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side-product formation during the chloroacetylation of 2-amino-6-chlorophenol. Our focus is on elucidating the mechanistic origins of common impurities and offering field-proven protocols to enhance reaction selectivity and yield.
Section 1: Understanding the Core Reaction & Selectivity
The chloroacetylation of 2-amino-6-chlorophenol is a crucial transformation for synthesizing key intermediates in pharmaceutical and agrochemical development. The primary challenge lies in achieving selective acylation at the amino group (N-acylation) while avoiding competing reactions at the phenolic hydroxyl group (O-acylation) and other side reactions.
Q1: What is the desired reaction pathway, and what determines its selectivity?
The intended reaction is the selective acylation of the more nucleophilic amino group of 2-amino-6-chlorophenol by chloroacetyl chloride to form the desired amide, 2-chloro-N-(2-hydroxy-6-chlorophenyl)acetamide.
Answer: The selectivity of this reaction is fundamentally governed by the relative nucleophilicity of the amino (-NH₂) and hydroxyl (-OH) groups, which is highly dependent on the reaction's pH.
-
N-Acylation (Desired Path): In neutral or weakly acidic conditions, the lone pair of electrons on the nitrogen atom of the amino group is more available for nucleophilic attack on the electrophilic carbonyl carbon of chloroacetyl chloride.[1] This is the kinetically favored pathway under these conditions.
-
O-Acylation (Side-Product Path): In an alkaline medium, the phenolic proton is abstracted to form a phenoxide ion (-O⁻). This phenoxide is a significantly stronger nucleophile than the neutral amino group, leading to the formation of the undesired ester side-product, (2-amino-6-chlorophenyl) 2-chloroacetate.[1]
Diagram 1: Competing Reaction Pathways
Caption: N-acylation vs. O-acylation pathways.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the chloroacetylation of 2-amino-6-chlorophenol.
Q2: My analysis shows significant O-acylation. What causes this and how can I fix it?
Probable Cause: The reaction conditions are likely too basic. The use of strong bases (like NaOH, KOH) or even moderately strong bases in excess (like K₂CO₃) can deprotonate the phenol, creating the highly nucleophilic phenoxide ion which preferentially attacks the chloroacetyl chloride.[1][2]
Troubleshooting Steps:
-
pH Control: Avoid alkaline conditions. The reaction is best performed in a neutral or weakly acidic medium. If a base is required to scavenge the HCl byproduct, opt for a non-nucleophilic, weak base like sodium acetate.[3]
-
Solvent Choice: Solvents like glacial acetic acid, tetrahydrofuran (THF), or ethyl acetate can promote selective N-acylation.[2][4]
-
Order of Addition: A slow, dropwise addition of chloroacetyl chloride to the solution of 2-amino-6-chlorophenol helps maintain a low instantaneous concentration of the acylating agent, minimizing side reactions.
Q3: I'm observing a di-acylated impurity in my crude product. How can I prevent this?
Probable Cause: A di-acylated product, where both the amino and hydroxyl groups have reacted, is typically the result of using an excessive amount of chloroacetyl chloride, elevated reaction temperatures, or prolonged reaction times.[1]
Troubleshooting Steps:
-
Stoichiometry is Key: Use a precise molar ratio of reactants. A slight excess (e.g., 1.05 to 1.1 equivalents) of chloroacetyl chloride is sometimes used to drive the reaction to completion, but a large excess should be avoided.
-
Temperature Management: The addition of chloroacetyl chloride should be performed at a low temperature (e.g., 0–10 °C) to control the exothermic reaction.[1] After the addition is complete, the reaction can be allowed to warm to room temperature or gently heated as needed, while being monitored closely.
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material.[5] Stop the reaction as soon as the 2-amino-6-chlorophenol is consumed to prevent the slower di-acylation from occurring.
| Parameter | Recommendation for High Selectivity | Rationale |
| pH | Neutral to weakly acidic | Suppresses phenoxide formation, favoring N-acylation.[1] |
| Base | Weak, non-nucleophilic (e.g., Sodium Acetate) or absent | Scavenges HCl without promoting O-acylation.[3] |
| Temperature | 0–10 °C during addition; monitor at RT | Controls reaction rate, minimizes thermal decomposition and di-acylation.[1] |
| Stoichiometry | 1.0 - 1.1 eq. Chloroacetyl Chloride | Ensures complete conversion without promoting di-acylation.[1] |
| Solvent | Aprotic (e.g., THF, Ethyl Acetate) or Acetic Acid | Provides good solubility and favors the desired pathway.[2][4] |
Q4: My reaction mixture turned dark brown and formed a tar-like substance. What happened?
Probable Cause: Dark coloration and tar formation are indicative of decomposition and polymerization. Aminophenols are susceptible to oxidation, and the high reactivity of chloroacetyl chloride can lead to uncontrolled side reactions, especially at elevated temperatures or in the presence of impurities.[1][6]
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure the 2-amino-6-chlorophenol is pure and not oxidized (it should be a light-colored solid). Use fresh or recently distilled chloroacetyl chloride.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation of the aminophenol.
-
Strict Temperature Control: As mentioned previously, maintain low temperatures, especially during the addition of the acylating agent.
-
Purification: If coloration occurs, the crude product may require purification steps beyond simple recrystallization, such as treatment with activated carbon or column chromatography.[5][7]
Q5: How can I confirm the identity of my product and impurities?
Answer: A combination of analytical techniques is essential for structural confirmation and purity assessment.
-
Chromatography: TLC is excellent for in-process monitoring and initial purity checks.[5] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for quantitative purity analysis.[8][9]
-
Spectroscopy:
-
FT-IR: Look for characteristic peaks: N-H stretch (~3200-3400 cm⁻¹), O-H stretch (~3300-3600 cm⁻¹), and a strong amide C=O stretch (~1640-1680 cm⁻¹).[3] The O-acylated product would show an ester C=O stretch at a higher frequency (~1735-1750 cm⁻¹).
-
¹H NMR: The desired product will show characteristic signals for the aromatic protons, the -CH₂-Cl group (typically a singlet around 4.2 ppm), and exchangeable protons for -NH and -OH.[3]
-
Mass Spectrometry (MS): Provides the molecular weight of the product and impurities, aiding in their identification.
-
Section 3: General Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving common issues.
Diagram 2: Troubleshooting Workflow
Sources
- 1. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]
- 2. media.neliti.com [media.neliti.com]
- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repo.journalnx.com [repo.journalnx.com]
- 5. mdpi.com [mdpi.com]
- 6. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 7. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 8. ovid.com [ovid.com]
- 9. japsonline.com [japsonline.com]
Technical Support Center: Recrystallization of N-(3-chloro-2-hydroxyphenyl)acetamide
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the purification of N-(3-chloro-2-hydroxyphenyl)acetamide via recrystallization. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the principles at play, enabling you to troubleshoot and optimize the process effectively.
Physicochemical Profile & Starting Parameters
A successful recrystallization hinges on understanding the compound's properties. This compound is a moderately polar molecule due to the presence of hydroxyl, amide, and chloro functional groups. This profile dictates its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Predicted XLogP3 | 1.4 | [1] |
| Melting Point | Approx. 148°C | [2] |
| Appearance | White to off-white crystalline solid | [2] |
Based on the structure and the successful crystallization of the highly similar analogue N-(3-chloro-4-hydroxyphenyl)acetamide from water, deionized water is the recommended starting solvent.[3][4] The principle relies on the compound being highly soluble in hot water and significantly less soluble at room temperature or below.
Core Experimental Protocol: Recrystallization from Water
This protocol represents a robust starting point for obtaining high-purity this compound.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of deionized water (e.g., start with 15-20 mL per gram of crude material). Heat the mixture on a hot plate with stirring. Bring it to a gentle boil.[5]
-
Achieve Saturation: Continue adding small portions of hot deionized water until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent necessary to dissolve the compound to ensure good recovery.[6] If a small amount of residue remains despite adding more solvent, it is likely an insoluble impurity.
-
(Optional) Decolorization: If the hot solution is colored, remove it from the heat and allow it to cool slightly to stop the boiling. Add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution.[7][8] The charcoal adsorbs colored impurities. Swirl and bring the solution back to a boil for a few minutes.
-
Hot Filtration: This step removes insoluble impurities and activated charcoal. It must be done quickly to prevent premature crystallization.[8] Use a pre-heated stemless funnel and fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Rinsing the original flask and filter paper with a small amount of hot solvent can help recover any product that crystallizes prematurely.[7]
-
Crystallization (Cooling): Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Rapid cooling can trap impurities.[9]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual soluble impurities from the mother liquor.[10]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for some time, followed by transferring them to a watch glass to air dry, or by drying in a vacuum oven at a temperature well below the melting point.
-
Purity Assessment: The purity of the final product should be assessed by measuring its melting point. A sharp melting point close to the literature value (approx. 148°C) indicates high purity.[2][5]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound separated as an oily liquid instead of crystals. What went wrong and how do I fix it?
Answer: This phenomenon, known as "oiling out," is one of the most common recrystallization problems.
-
Causality: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. The high concentration of the solute in the hot, saturated solution effectively depresses its melting point. It can also be caused by the presence of significant impurities.[11]
-
Step-by-Step Solution:
-
Re-heat the solution containing the oil to dissolve it completely.
-
Add a small amount of additional hot solvent (e.g., 5-10% more water) to decrease the saturation point of the solution.[9]
-
Allow the solution to cool much more slowly. You can achieve this by placing the flask inside a larger beaker of hot water and allowing the entire assembly to cool together. This gives the molecules more time to arrange into a crystal lattice rather than separating as a liquid.[11]
-
If oiling out persists, it may indicate a high impurity load. In this case, recovering the crude material by evaporating the solvent and attempting purification by another method, such as column chromatography, may be necessary.[11]
-
Q2: The solution has cooled completely, but no crystals have formed. What should I do?
Answer: The failure of crystals to form is typically due to either using too much solvent or the solution being supersaturated.
-
Causality: If an excessive volume of solvent was used, the solution is not saturated at the lower temperature, and the compound will remain dissolved.[11] Alternatively, a supersaturated solution may lack a nucleation site to initiate crystal growth.[6]
-
Step-by-Step Solution (Decision Tree):
-
Induce Crystallization: First, try to provide a nucleation site.
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[6]
-
Seed Crystal: If you have a small amount of the pure solid, add a tiny "seed" crystal to the solution. This provides a perfect template for further crystal formation.[9]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.
-
Gently heat the solution to boiling and evaporate some of the solvent (e.g., reduce the volume by 15-20%).
-
Allow the solution to cool again.[11]
-
-
Drastic Cooling: As a last resort, cooling the mixture in a salt-ice bath may initiate crystallization, though this can sometimes lead to smaller, less pure crystals.[8]
-
Q3: My final yield of pure crystals is very low. How can I improve it?
Answer: A low yield is a frustrating but common issue. Several factors could be at play.
-
Causality:
-
Excess Solvent: The most frequent cause is using too much solvent during the dissolution step, causing a significant amount of the product to remain in the mother liquor.[6][9]
-
Premature Crystallization: Loss of product during a hot filtration step.
-
Incomplete Cooling: Not allowing sufficient time or a low enough temperature for complete crystallization.
-
Excessive Washing: Using too much cold solvent to wash the final crystals can redissolve some of the product.[6]
-
-
Optimization Protocol:
-
Solvent Minimization: In your next attempt, be meticulous about adding the absolute minimum volume of boiling solvent needed for complete dissolution.
-
Check the Mother Liquor: If you have not discarded the filtrate (mother liquor), you can test it for remaining product by evaporating a small sample. If a significant solid residue forms, your yield loss was likely due to excess solvent.[9] You can try to recover a "second crop" of crystals by evaporating some solvent from the mother liquor and re-cooling.
-
Optimize Filtration: Ensure your filtration apparatus for the hot filtration step is pre-heated to minimize premature crystallization.[8]
-
Washing Technique: Always use a minimal amount of ice-cold solvent for the final wash.
-
Q4: The final crystals are still colored. How can I get a pure white product?
Answer: The presence of color indicates that colored impurities were not fully removed.
-
Causality: Highly colored impurities can be adsorbed onto the surface of the growing crystals or become trapped within the crystal lattice.[7]
-
Purification Protocol:
-
Activated Charcoal: The most effective method is to use decolorizing carbon. Perform the recrystallization again, and after dissolving the crude solid, add a small amount of activated charcoal to the hot solution.[8]
-
Boil and Filter: Boil the solution with the charcoal for 5-10 minutes to allow for adsorption of the impurities.
-
Hot Filtration: Remove the charcoal via hot gravity filtration. The resulting filtrate should be colorless.
-
Re-crystallize: If the product is still colored after one recrystallization with charcoal, a second recrystallization may be necessary.
-
Visual Workflows
General Recrystallization Workflow
Caption: Standard workflow for purifying this compound.
Troubleshooting Decision Tree
Caption: Decision-making guide for common recrystallization issues.
Frequently Asked Questions (FAQs)
-
Q: How do I select an alternative recrystallization solvent if water doesn't work?
-
A: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. For this compound, which is moderately polar, you could test solvents like ethanol, isopropanol, or solvent pairs like ethanol/water or acetone/hexane.[12] To test a solvent, add a small amount of your compound to a test tube, add a few drops of the solvent, and see if it dissolves at room temperature. If not, heat it to boiling. If it dissolves when hot and then precipitates upon cooling, you have found a potentially suitable solvent.[6]
-
-
Q: What is the expected melting point of pure this compound?
-
Q: How can I further improve the purity if recrystallization isn't enough?
-
A: If impurities persist after a second recrystallization, they may have very similar solubility properties to your target compound. In this case, an alternative purification technique like column chromatography is recommended.
-
-
Q: What are the key safety precautions for this procedure?
-
A: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Perform the procedure in a well-ventilated fume hood. Be cautious when heating solvents on a hot plate, especially flammable organic solvents, to avoid ignition. Handle hot glassware with appropriate tongs or heat-resistant gloves.
-
References
-
Yusufov, M. S., et al. "Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity." JournalNX, 2020, pp. 486-491. [Link]
-
"Preparation of acetanilide." University of Missouri-St. Louis. [Link]
-
"3.6F: Troubleshooting." Chemistry LibreTexts, 2022. [Link]
-
"Recrystallization." University of Colorado Boulder, Department of Chemistry. [Link]
-
"Recrystallization1." West Virginia University, Department of Chemistry. [Link]
-
Fronczek, F. R., & Cativiela, C. "N-(3-Chloro-4-hydroxyphenyl)acetamide." Acta Crystallographica Section E, 2022. [Link]
-
"purification by crystallization." Community College of Philadelphia. [Link]
-
"Purification of Impure Acetanilide." Cerritos College. [Link]
-
"Problems with Recrystallisations." University of York, Department of Chemistry. [Link]
-
"Acetanilide Synthesis & Purification." Scribd. [Link]
-
"Tips & Tricks: Recrystallization." University of Rochester, Department of Chemistry. [Link]
-
"Preparation and Purification of Acetanilide." Chegg.com. [Link]
-
Yusufov, M. S., et al. "CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL." Neliti, 2020. [Link]
- "A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.
-
Gowda, B. T., et al. "2-Chloro-N-(4-hydroxyphenyl)acetamide." Acta Crystallographica Section E, 2008. [Link]
-
Hansen, L. K., et al. "N-(3-Hydroxyphenyl)acetamide." ResearchGate, 2006. [Link]
-
"Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information." Royal Society of Chemistry. [Link]
-
"2-Chloro-N-(3-hydroxyphenyl)acetamide." PubChem, National Center for Biotechnology Information. [Link]
-
"N-(3-Chloro-4-hydroxyphenyl)acetamide." IUCr Journals. [Link]
-
"N-(3-Chlorophenyl)acetamide." PubChem, National Center for Biotechnology Information. [Link]
-
"Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2)." Cheméo. [Link]
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Technical Support Center: Overcoming Solubility Challenges with N-(3-chloro-2-hydroxyphenyl)acetamide
Welcome to the technical support guide for N-(3-chloro-2-hydroxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing solubility issues encountered during biological assays. Here, you will find troubleshooting advice and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.
Troubleshooting Guide: Addressing Poor Solubility
Problem: You are observing precipitation of this compound in your aqueous assay buffer.
This guide provides a systematic approach to resolving solubility issues, from initial stock solution preparation to final assay concentration.
Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Stock Solution Preparation
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: this compound is a hydrophobic compound with poor water solubility.[1] For initial stock solutions, organic solvents are necessary. Dimethyl sulfoxide (DMSO) is a highly effective and commonly used solvent for dissolving a wide range of polar and nonpolar compounds in drug discovery.[2] Other potential solvents include ethanol and dimethylformamide (DMF). It is crucial to first prepare a high-concentration stock solution in one of these organic solvents before diluting it into your aqueous assay buffer.
Q2: I've dissolved the compound in 100% DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
A2: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. The key is to ensure that the final concentration of the organic solvent in your assay is sufficient to maintain the solubility of your compound but not high enough to cause cellular toxicity. Here are some steps to troubleshoot this:
-
Increase the intermediate dilution solvent concentration: Before the final dilution into the assay medium, create an intermediate dilution in a mixture of your organic solvent and aqueous buffer. This gradual change in polarity can help keep the compound in solution.
-
Optimize the final solvent concentration: Determine the highest tolerable percentage of your organic solvent in the final assay volume that does not affect cell viability or other assay parameters.[3]
-
Vortexing and warming: When making dilutions, ensure thorough mixing by vortexing. Gentle warming of the solution can also temporarily increase solubility, but be cautious of compound stability at higher temperatures.
Co-solvents and Their Impact on Assays
Q3: What is a co-solvent, and how can it help with solubility?
A3: A co-solvent is a water-miscible organic solvent that is used in combination with water to increase the solubility of poorly soluble drugs.[4][5] By reducing the overall polarity of the solvent system, co-solvents can better accommodate hydrophobic molecules. Common co-solvents used in biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The maximum tolerated concentration of DMSO is highly cell-line dependent. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines in short-term assays.[6] However, concentrations above 1% can lead to cytotoxicity and other off-target effects.[3] It is imperative to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line and assay duration.
| DMSO Concentration | General Effect on Cell Viability | Recommendation |
| < 0.1% | Generally safe for most cell lines.[7] | Ideal for sensitive assays. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[6] | A common starting point for most in vitro assays. |
| > 1.0% | Can induce cytotoxicity, differentiation, or other cellular changes.[2][3] | Avoid if possible, or use with caution and appropriate controls. |
Advanced Solubilization Techniques
Q5: My compound is still not soluble enough, even with co-solvents. What other options do I have?
A5: For particularly challenging compounds, advanced formulation strategies may be necessary. These techniques aim to encapsulate or complex the hydrophobic molecule to increase its apparent solubility in aqueous solutions.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and enhancing solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[11]
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles can improve its solubility and bioavailability.[12] Techniques like solvent evaporation or nanoprecipitation can be used to create these formulations.[12]
Q6: How do I prepare a cyclodextrin formulation?
A6: The preparation of a cyclodextrin inclusion complex typically involves a kneading or co-evaporation method.
Experimental Protocol: Preparation of an this compound-HP-β-CD Inclusion Complex
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized later.
-
Dissolution: Dissolve the appropriate amount of HP-β-CD in a minimal amount of water.
-
Compound Addition: Separately, dissolve this compound in a small volume of a suitable organic solvent (e.g., ethanol).
-
Kneading Method: Slowly add the drug solution to the cyclodextrin solution while continuously kneading in a mortar and pestle until the solvent has evaporated and a paste is formed.
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature to obtain a solid powder.
-
Reconstitution: The resulting powder can then be dissolved in your aqueous assay buffer.
References
-
Popovska, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]
-
Loftsson, T., et al. (2007). Cyclodextrin controlled release of poorly water-soluble drugs from hydrogels. Journal of Pharmacy and Pharmacology. Available from: [Link]
-
Popovska, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available from: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Available from: [Link]
-
Tiwari, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available from: [Link]
-
Loftsson, T., et al. (2007). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. Available from: [Link]
-
Al Ashmawy, A. G., et al. (2023). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. Available from: [Link]
-
Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available from: [Link]
-
Rai, V. (2015). Effect of various DMSO concentrations on cell viability. Values... ResearchGate. Available from: [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]
-
Sharma, D., et al. (2014). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]
-
Al-Ani, A., et al. (2019). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Experimental and Therapeutic Medicine. Available from: [Link]
-
Xu, Z., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). N-(3-Chlorophenyl)acetamide. PubChem. Available from: [Link]
-
Gupta, K. R., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available from: [Link]
-
Ahmed, N., et al. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Journal of Chemical Health Risks. Available from: [Link]
-
International Journal of Creative Research Thoughts. (2023). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. Available from: [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability. Available from: [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available from: [Link]
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]
-
Patel, J. R., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation. Journal of Pharmaceutical Investigation. Available from: [Link]
-
Perlovich, G. L., et al. (2006). N -(3-Hydroxyphenyl)acetamide. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(3-hydroxyphenyl)acetamide. PubChem. Available from: [Link]
-
Uppu, R. M., & Fronczek, F. R. (2024). N-(3-Chloro-4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
-
University of California, Los Angeles. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). N-chloro-N-(2-hydroxyphenyl)acetamide. PubChem. Available from: [Link]
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- 12. worldscientific.com [worldscientific.com]
Stability issues of N-(3-chloro-2-hydroxyphenyl)acetamide under experimental conditions
Welcome to the technical support center for N-(3-chloro-2-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimental use of this compound. My aim here is to provide not just troubleshooting steps, but also the underlying chemical reasoning to empower you to make informed decisions in your work.
I. Introduction to the Stability Profile of this compound
This compound possesses three key functional groups that dictate its stability: an amide linkage, a phenolic hydroxyl group, and a chlorinated aromatic ring. Each of these sites presents a potential vulnerability under common experimental conditions. Understanding the interplay of these groups is crucial for maintaining the integrity of the molecule throughout your experiments.
The primary modes of degradation to be aware of are hydrolysis of the amide bond and oxidation of the phenolic hydroxyl group. The presence of the electron-withdrawing chlorine atom on the aromatic ring can also influence the reactivity of the molecule. This guide will walk you through identifying and mitigating these stability issues.
II. Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the stability of this compound:
1. My solution of this compound is changing color (e.g., turning yellow or brown). What is happening?
This is a classic sign of oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be initiated by exposure to air (oxygen), trace metal ions, or high pH conditions. The initial oxidation product is often a quinone or a related species, which are highly colored. Subsequent polymerization of these reactive intermediates can lead to the formation of brown, insoluble materials.
2. I'm seeing an unexpected peak in my chromatogram after leaving my sample in an acidic mobile phase. What could it be?
While the amide bond in this compound is generally more stable than an ester, it is still susceptible to hydrolysis under strongly acidic or basic conditions, especially when heated. The likely degradation product you are observing is 3-chloro-2-aminophenol, resulting from the cleavage of the amide bond.
3. Can I expect degradation under photolytic (light) or thermal stress?
Yes, both light and heat can promote degradation.
-
Photostability: Aromatic compounds, especially those with hydroxyl and chloro substituents, can be susceptible to photodegradation. According to ICH Q1B guidelines, photostability testing is a crucial part of stress testing for new drug substances.[1][2] Exposure to UV or even ambient laboratory light over extended periods can lead to complex degradation pathways.
-
Thermal Stability: While generally stable at room temperature, elevated temperatures can accelerate both hydrolysis and oxidation.[3][4][5] The specific temperature at which degradation becomes significant would need to be determined experimentally.
4. How does pH affect the stability of this compound?
The pH of your solution is a critical factor.
-
Alkaline pH (pH > 7): The phenolic hydroxyl group will be deprotonated to a phenoxide ion. This significantly increases the electron density of the aromatic ring, making it much more susceptible to oxidation.[6][7][8] Amide hydrolysis is also typically accelerated at high pH.
-
Acidic pH (pH < 4): The amide bond is more susceptible to hydrolysis, particularly with heating.[9]
-
Neutral pH (pH ~7): This is generally the pH of greatest stability, although slow oxidation can still occur, especially in the presence of oxygen or metal catalysts. Studies on similar phenolic compounds show stability in the pH 4-7 range.[10]
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving stability issues with this compound.
Issue 1: Unexpected Chromatographic Impurities
Symptoms:
-
Appearance of new peaks in your HPLC, LC-MS, or GC analysis.
-
A decrease in the area of the main peak corresponding to this compound over time.
Possible Causes & Solutions:
| Potential Cause | Diagnostic Steps | Recommended Solution |
| Amide Hydrolysis | Analyze for a peak corresponding to the mass of 3-chloro-2-aminophenol. Perform a forced degradation study in acid and base to confirm the identity of the degradant. | Maintain solution pH between 4 and 7. Avoid prolonged heating of solutions. If an acidic or basic pH is required, perform the experiment at a lower temperature and for the shortest possible duration. |
| Oxidation | Observe if the solution has developed a color. Analyze for degradation products with a mass corresponding to the addition of one or more oxygen atoms. | Degas solvents to remove dissolved oxygen. Consider adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid to your solution. Use amber vials or protect your samples from light. |
| Reaction with Solvent/Mobile Phase | Run a solvent blank and a mobile phase blank to ensure the new peaks are not artifacts. | Use high-purity, inert solvents. Ensure compatibility of your compound with all mobile phase additives. |
Issue 2: Poor Reproducibility in Bioassays or Other Experiments
Symptoms:
-
Inconsistent results between experiments run on different days.
-
A decrease in the observed activity of the compound over time.
Possible Causes & Solutions:
| Potential Cause | Diagnostic Steps | Recommended Solution |
| Degradation in Stock Solutions | Re-analyze your stock solution by a stability-indicating method (e.g., HPLC) to check for purity. | Prepare fresh stock solutions more frequently. Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect stock solutions from light. |
| Instability in Assay Buffer | Spike your compound into the assay buffer and monitor its concentration over the time course of your experiment. | Adjust the pH of your assay buffer to be as close to neutral as possible. If the buffer contains components that could promote degradation (e.g., high concentrations of certain metal ions), consider buffer substitution. |
IV. Experimental Protocols & Workflows
To assist you in evaluating the stability of this compound in your own systems, here are some recommended protocols.
Protocol 1: Forced Degradation Study
This protocol will help you identify the likely degradation products and the conditions to which the compound is most sensitive.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Photolysis: Expose the solution (100 µg/mL in a transparent vial) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1][2]
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and analyze by a suitable stability-indicating method, such as reverse-phase HPLC with UV or MS detection.
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Hypothesized Degradation Pathways
The following diagram illustrates the most probable primary degradation pathways for this compound based on its chemical structure.
Caption: Primary degradation pathways.
V. Recommended Storage and Handling
To maximize the shelf-life and experimental reliability of this compound, the following storage and handling procedures are recommended:
-
Solid Compound: Store in a tightly sealed container at 2-8°C, protected from light and moisture.
-
Solutions: Prepare solutions fresh whenever possible. If stock solutions must be stored, keep them in amber vials at -20°C or below. For maximum stability, degas the solvent before preparing the solution and consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
By understanding the chemical vulnerabilities of this compound and implementing these proactive strategies, you can ensure the integrity of your experimental results. Should you have further questions, please do not hesitate to reach out to our technical support team.
References
- Singh, S., et al. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113316.
-
PubChem. 2-Chloro-N-(3-hydroxyphenyl)acetamide. Available from: [Link]
- Zimmerman, L. R., et al. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey Open-File Report 03-217.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108.
-
PubChem. N-(4-Chloro-2-hydroxyphenyl)acetamide. Available from: [Link]
- U.S. Geological Survey. (2003). Methods of analysis by the U.S.
- Li, Y., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides.
- Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability.
- Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds.
- Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide.
- Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Semantic Scholar. Effect of pH on the stability of plant phenolic compounds.
- Farinon, B., et al. (2020). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 25(22), 5344.
-
Matrix Fine Chemicals. N-(3-HYDROXYPHENYL)ACETAMIDE. Available from: [Link]
- Yusufov, M.S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti.
- Google Patents. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
- BLDpharm. 29473-23-2|this compound.
- Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Basha, A. A., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10565–10577.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Chemsrc. 3-Chloro-2-hydroxybenzoic acid.
- Google Patents.
- Journal of Integrated Science & Technology. (2016). A review on Synthesis of Aminoacetanilides.
- Benchchem. A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- OUCI. Thermal degradation of polymers, copolymers, and blends.
- Organix, Inc. Chloroacetanilides Products.
- European Patent Office. Process for the synthesis of 3-chloro-4-hydroxyacetanilide - EP 0328343 A2.
- American Chemical Society. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
- MDPI. (2022). Trends for the Thermal Degradation of Polmeric Materials: Analysis of Available Techniques, Issues, and Opportunities.
- AIDIC. (2024).
- EPI Global. Biodegradation of thermally-oxidized, fragmented low-density polyethylenes.
- e-Publications@Marquette. Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene.
- Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide.
- PubMed. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties.
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- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide
Introduction
The synthesis of N-(2-Methyl-5-nitrophenyl)acetamide, a key intermediate in various chemical manufacturing processes, is typically achieved via the N-acetylation of 2-methyl-5-nitroaniline. While seemingly straightforward, this reaction is frequently plagued by issues that lead to suboptimal yields. This guide provides a comprehensive troubleshooting framework designed for researchers and process chemists. We will diagnose common problems, explain the underlying chemical principles, and offer validated solutions to enhance reaction efficiency and product purity.
Troubleshooting Guide: Diagnosing and Resolving Low Yield
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction is incomplete, and TLC analysis shows significant unreacted 2-methyl-5-nitroaniline. How can I drive the reaction to completion?
This is the most common issue, often stemming from suboptimal reaction kinetics or reagent stoichiometry.
Possible Causes & Solutions:
-
Insufficient Acetylating Agent: The primary cause is often the premature hydrolysis of the acetylating agent (e.g., acetic anhydride) by ambient moisture or water in the solvent.
-
Solution: Always use freshly opened or distilled acetic anhydride and anhydrous solvents. It is also advisable to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Consider increasing the molar equivalents of acetic anhydride from a typical 1.1 eq. to 1.5 eq. to compensate for potential hydrolysis.
-
-
Inadequate Temperature or Reaction Time: N-acetylation of anilines, especially those deactivated by electron-withdrawing groups like a nitro group, requires sufficient thermal energy to proceed at a reasonable rate.
-
Solution: If running the reaction at room temperature, consider moderately heating the reaction mixture. A temperature of 50-60 °C is often sufficient to increase the rate without promoting side reactions. Extend the reaction time and monitor progress every hour using Thin Layer Chromatography (TLC).
-
-
Lack of Catalysis: While the reaction can proceed without a catalyst, its rate is significantly enhanced by one.
-
Solution: Glacial acetic acid is an excellent solvent and catalyst for this reaction, as it protonates the carbonyl oxygen of acetic anhydride, rendering it more electrophilic. Alternatively, adding a catalytic amount of a strong acid like sulfuric acid can achieve the same effect. However, exercise caution as excess acid can protonate the aniline, deactivating it.
-
Q2: My crude product is highly impure, and after purification, the yield is very low. What are the likely side products and how can I prevent them?
Impurity formation points to issues with reaction selectivity or post-reaction workup procedures.
Likely Side Products & Prevention Strategies:
| Side Product | Formation Mechanism | Prevention Strategy |
| Di-acetylated Product | Excessively harsh conditions (high temperature, prolonged time) with a large excess of acetic anhydride can lead to a second acetylation. | Use a moderate excess of acetic anhydride (1.2-1.5 eq.) and maintain a controlled temperature (e.g., < 80 °C). |
| O-acetylated Impurities | If using a base like pyridine, it can act as a nucleophilic catalyst, but can also promote other reactions if not used correctly. | The primary mechanism involves nucleophilic attack by the amine. O-acetylation is not relevant for the starting material but highlights the importance of controlling reaction conditions to avoid undesired reactivity. |
| Degradation Products | The nitro group can be sensitive to strongly basic or reducing conditions, which are not typical for this specific acetylation but can occur during improper workup. | Maintain a controlled pH during the aqueous workup. Avoid excessively strong bases or acids. |
Experimental Workflow for Minimizing Impurities:
Caption: Optimized workflow for high-purity synthesis.
Q3: I seem to lose most of my product during the recrystallization step. How can I improve my recovery?
Significant product loss during purification is a classic problem related to solubility.
Troubleshooting Recrystallization:
-
Incorrect Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.
-
Solution: N-(2-Methyl-5-nitrophenyl)acetamide has moderate polarity. Ethanol is a common choice where the product is soluble when hot. If the product remains too soluble in cold ethanol, a mixed solvent system is ideal. Dissolve the crude product in a minimum amount of hot ethanol and then slowly add water (an anti-solvent) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly. This dramatically decreases the product's solubility in the cold solvent mixture, improving recovery.
-
-
Precipitation vs. Crystallization: Pouring the hot solution into a large volume of cold anti-solvent causes rapid precipitation, which traps impurities and leads to fine particles that are difficult to filter.
-
Solution: Practice slow cooling. Allow the hot, saturated solution to cool to room temperature undisturbed, then place it in an ice bath for at least 30 minutes to maximize crystal formation. Slow cooling is critical for forming large, pure crystals.
-
-
Premature Crystallization: If the product crystallizes too early during a hot filtration step.
-
Solution: Use a pre-heated funnel and filter flask. Add a small excess of the hot solvent just before filtering to ensure the product remains in solution.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the reaction mechanism for the N-acetylation of 2-methyl-5-nitroaniline with acetic anhydride?
The reaction is a nucleophilic acyl substitution. The nitrogen atom of the aniline's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating acetate as a stable leaving group and yielding the protonated amide. A weak base (like another aniline molecule or the acetate byproduct) then deprotonates the nitrogen to give the final N-acetylated product.
Caption: Mechanism of N-acetylation.
FAQ 2: Is acetic anhydride or acetyl chloride the better acetylating agent for this synthesis?
Both are effective, but have different practical considerations.
| Reagent | Pros | Cons | Recommendation |
| Acetic Anhydride | Less volatile, less corrosive, easier to handle. Byproduct (acetic acid) is less aggressive. | Less reactive than acetyl chloride. | Recommended for lab scale. Its reactivity is sufficient for this aniline, and its safer handling profile makes it preferable. |
| Acetyl Chloride | Highly reactive, often leading to faster reaction times. | Highly volatile and corrosive. Reacts violently with water. Generates HCl gas, which must be neutralized by a base (e.g., pyridine, triethylamine). | Use only when acetylation with acetic anhydride fails. Requires more stringent handling procedures and the use of a stoichiometric base. |
FAQ 3: What are the critical quality control parameters for the starting materials?
The quality of your starting materials is paramount for reproducibility.
-
2-methyl-5-nitroaniline:
-
Purity: Should be >98%. Isomeric impurities (e.g., 4-methyl-3-nitroaniline) can lead to difficult-to-separate side products. Verify purity by melting point or HPLC.
-
Moisture: Should be dry, as water can react with the acetylating agent.
-
-
Acetic Anhydride:
-
Purity: Should be >99%. The main impurity is acetic acid from hydrolysis. While acetic acid can catalyze the reaction, a high concentration indicates significant reagent degradation. Use a fresh bottle or distill before use.
-
-
Solvent:
-
Water Content: Use anhydrous grade solvents, especially if not using glacial acetic acid as the solvent itself. Water is the enemy of this reaction.
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]
-
Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments, 7th Edition. Cengage Learning. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition. Springer. [Link]
-
Scriven, E. F. V. (1983). Acylating Agents. Chemical Society Reviews, 12(2), 129-161. [Link]
Technical Support Center: Minimizing Impurities in Halogenated Acetanilide Synthesis
Welcome to the technical support center for the synthesis of halogenated acetanilides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common impurities encountered during this critical synthetic transformation. Purity of these intermediates is often paramount, and this resource provides in-depth, experience-based answers to common challenges.
Section 1: Core Synthesis & Impurity FAQs
This section addresses fundamental questions about the reaction, focusing on the root causes of common impurities.
Q1: My primary impurity is a di-halogenated acetanilide. What are the main causes and how can I suppress its formation?
A1: The formation of di-halogenated species is a classic case of a competing electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) is a potent ortho-, para-directing and activating group. Once the first halogen is added (predominantly at the para-position due to sterics), the ring is still sufficiently activated to react with a second electrophile, leading to impurities like 2,4-dihaloacetanilide.[1][2]
Primary Causes:
-
Excess Halogenating Agent: Using more than one stoichiometric equivalent of the halogenating agent (e.g., Br₂) is the most direct cause.
-
High Reaction Temperature: Increased temperature accelerates the second substitution reaction rate, often more significantly than the first.
-
Highly Polar Solvent: Solvents like water can ionize molecular halogens (e.g., Br₂) to a greater extent, increasing the concentration of the potent electrophilic species (e.g., Br⁺), which can drive multiple substitutions.[3]
Troubleshooting & Prevention Protocol:
-
Strict Stoichiometric Control: Carefully calculate and weigh your halogenating agent. It is often prudent to use slightly less than one full equivalent (e.g., 0.95 eq) to ensure it is the limiting reagent.
-
Temperature Management: Maintain a low and consistent reaction temperature. Initiating the reaction at 0-5 °C and allowing it to slowly warm to room temperature is a common strategy.
-
Solvent Choice: Glacial acetic acid is the preferred solvent for several reasons. It effectively dissolves acetanilide and polarizes the halogen molecule (e.g., Br₂) just enough to promote the reaction without creating an overly aggressive electrophile, thus favoring mono-substitution.[3][4][5]
-
Slow, Controlled Addition: Add the halogenating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the more rapid reaction with the highly activated starting material over the less activated mono-halogenated product.
Q2: I am observing unreacted acetanilide in my final product. How can I drive the reaction to completion without generating other impurities?
A2: Incomplete conversion is a common issue that points to insufficient electrophile generation or deactivation of the starting material.
Primary Causes:
-
Insufficient Halogenating Agent: Under-charging the halogenating agent is the most obvious cause.
-
Poor Reagent Quality: The halogenating agent may have degraded over time (e.g., bromine loss from a solution).
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
Troubleshooting & Prevention Protocol:
-
Reagent Titration/Verification: If possible, verify the concentration of your halogenating agent solution. For solid reagents like N-Bromosuccinimide (NBS), ensure they have been stored properly in a cool, dry, dark place.
-
Reaction Monitoring by TLC: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the acetanilide starting material spot. This provides direct evidence of reaction completion.
-
Incremental Addition: If TLC shows significant starting material after the initial charge of halogenating agent, you can add a small additional amount (e.g., 0.05 equivalents) and continue monitoring. This is preferable to starting with a large excess.
Q3: My product is contaminated with 4-halogenated aniline, suggesting the acetamido group was hydrolyzed. What conditions lead to this and how can I avoid it?
A3: Hydrolysis of the amide bond in acetanilide regenerates aniline (or its halogenated derivative), which is a problematic impurity. This can occur under both acidic and basic conditions, particularly with prolonged reaction times or high temperatures during work-up.[6][7]
Primary Causes:
-
Strong Acidic Conditions: While glacial acetic acid is standard, using stronger acids or having significant water present can promote acid-catalyzed hydrolysis.[7]
-
Elevated Temperatures During Work-up: Heating the reaction mixture for extended periods, especially after adding aqueous solutions, can drive hydrolysis.
-
Basic Work-up: Using a strong base to neutralize the acid can cause base-catalyzed hydrolysis if not done carefully at low temperatures.
Troubleshooting & Prevention Protocol:
-
Anhydrous Conditions: While not strictly necessary for halogenation in acetic acid, minimizing water in your starting materials and solvent can reduce the potential for hydrolysis.
-
Controlled Work-up Temperature: When quenching the reaction (e.g., by pouring it into water/ice), ensure the mixture remains cold. Perform any subsequent extractions or washes without applying heat.
-
Careful Neutralization: If a basic wash is required (e.g., with sodium bicarbonate solution), perform it at low temperatures (0-10 °C) and avoid letting the mixture sit for extended periods in the basic solution.
Section 2: Experimental Workflows & Data
Workflow 1: Minimizing Di-bromination Impurity
This workflow provides a visual guide to the decision-making process when encountering excess di-brominated product.
Caption: Troubleshooting workflow for di-bromination.
Table 1: Effect of Solvent and Temperature on Selectivity
This table summarizes typical outcomes for the bromination of acetanilide, illustrating the importance of reaction conditions.
| Halogenating Agent | Solvent | Temperature (°C) | Typical Mono:Di Ratio | Primary Impurities |
| Br₂ (1.0 eq) | Glacial Acetic Acid | 5-10 | > 95:5 | 2,4-dibromoacetanilide |
| Br₂ (1.0 eq) | Water | 25 | ~60:40 | 2,4-dibromo, 2,4,6-tribromoaniline |
| Br₂ (1.1 eq) | Glacial Acetic Acid | 25 | ~85:15 | 2,4-dibromoacetanilide |
| NBS (1.0 eq) | Acetonitrile | 25 | > 98:2 | Unreacted Acetanilide |
Protocol 1: High-Purity Synthesis of 4-Bromoacetanilide
This protocol incorporates best practices to minimize common impurities from the outset.
-
Dissolution: In a flask equipped with a magnetic stirrer and addition funnel, dissolve acetanilide (1.0 eq) in glacial acetic acid (approx. 4 mL per gram of acetanilide). Cool the solution to 0-5 °C in an ice bath.
-
Reagent Preparation: In the addition funnel, prepare a solution of bromine (0.98 eq) in an equal volume of glacial acetic acid.
-
Controlled Addition: Add the bromine solution dropwise to the stirred acetanilide solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC until the acetanilide spot is consumed.
-
Quenching: Slowly pour the reaction mixture into a beaker containing a slurry of ice and water (approx. 10 mL per gram of initial acetanilide) with vigorous stirring.
-
Isolation: Collect the precipitated white solid by vacuum filtration.
-
Washing: Wash the filter cake with copious amounts of cold water until the filtrate is colorless and neutral to pH paper. This removes acetic acid and residual bromine.
-
Purification (Recrystallization): Recrystallize the crude solid from an ethanol/water mixture to remove trace impurities.[8][9][10][11] Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly cloudy. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C.
Section 3: Impurity Formation Mechanisms
Understanding how impurities form is key to preventing them. The following diagrams illustrate the primary reaction and a common side reaction.
Mechanism 1: Desired Mono-bromination Pathway
Caption: Mechanism for para-bromination of acetanilide.
Mechanism 2: Side Reaction - Di-bromination Pathway
Caption: Mechanism for di-bromination side reaction.
Section 4: Analytical & Characterization FAQs
Q4: What are the best analytical methods for detecting and quantifying these impurities?
A4: A multi-pronged approach is recommended for robust impurity analysis.
-
High-Performance Liquid Chromatography (HPLC/UHPLC): This is the gold standard for quantifying impurities. A reverse-phase C18 or Phenyl-Hexyl column with a water/acetonitrile mobile phase gradient can typically resolve the starting material, mono-halogenated product, di-halogenated product, and any hydrolyzed aniline impurities. UV detection is standard. For unambiguous identification, coupling the HPLC to a mass spectrometer (LC-MS) is highly effective.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool, particularly for identifying volatile or semi-volatile impurities. It provides excellent separation and mass fragmentation patterns for definitive identification.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation of the main product and can be used to identify and quantify impurities if their signals are resolved from the main component signals. The aromatic region is particularly diagnostic for determining substitution patterns.
-
Melting Point: A sharp melting point range close to the literature value is a good qualitative indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[8][9]
References
-
What is the function of glacial acetic acid in the bromination of acetanilide? (n.d.). Study.com. Retrieved from [Link]
-
Why is glacial acetic acid used in bromination of aniline? (2016). Quora. Retrieved from [Link]
-
Acetanilide when treated with bromine in acetic acid gives: (n.d.). Allen Career Institute. Retrieved from [Link]
-
Acetanilide when treated with bromine in acetic acid mainly gives :- (n.d.). Filo. Retrieved from [Link]
-
Write a mechanism for the bromination of acetanilide with bromine in acetic acid. (2020). Brainly.com. Retrieved from [Link]
-
Purification by Recrystallization. (n.d.). CUNY Bronx Community College. Retrieved from [Link]
-
What is the mechanism of Acetanilide? (2024). Patsnap Synapse. Retrieved from [Link]
-
Hydrolysis of Acetanilide: Mechanism & Explanation. (n.d.). Study.com. Retrieved from [Link]
-
Chen, X., et al. (2006). Highly Selective C−H Functionalization/Halogenation of Acetanilide. Journal of the American Chemical Society. Retrieved from [Link]
-
Exp 1 - Recrystallization of Acetanilide. (n.d.). CDN. Retrieved from [Link]
-
Bromination of acetanilide. (2016). Chemistry Stack Exchange. Retrieved from [Link]
- A Green Chemistry Approach for the Synthesis of Acetanilide Derivatives. (2022).
-
Purification of Impure Acetanilide. (n.d.). Cerritos College. Retrieved from [Link]
-
Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
Reaction of acetanilide with bromine. (2021). Bartleby. Retrieved from [Link]
-
The acid-catalysed hydrolysis of acetanilide. (1972). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp2 C–H bond activation in ball mills. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of Acetanilide. (n.d.). Retrieved from [Link]
-
An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018). Taylor & Francis Online. Retrieved from [Link]
-
Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp2 C–H bond activation in ball mills. (2017). National Institutes of Health. Retrieved from [Link]
-
A Study of the Hydrolysis of p-Bromoacetanilide. (n.d.). Ursinus College Digital Commons. Retrieved from [Link]
-
[Orgo Lab] Recrystallization of Acetanilide. (2021). YouTube. Retrieved from [Link]
-
Preparation of acetanilide. (n.d.). Retrieved from [Link]
-
Ortho-alkylation of acetanilides using alkyl halides and palladium acetate. (1983). Journal of the American Chemical Society. Retrieved from [Link]
-
Acetanilide synthesis. (n.d.). SlideShare. Retrieved from [Link]
-
Analytical Methods. (n.d.). Japan Ministry of the Environment. Retrieved from [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: a review. (2013). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC Europe. Retrieved from [Link]
- A Study on Electrophilic Aromatic Substitution of Acetanilide. (2023).
-
Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. (2014). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019). National Institutes of Health. Retrieved from [Link]
- Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives. (2019). Research Journal of Pharmacy and Technology.
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Validation & Comparative
A Comparative Guide to the Antimicrobial Activity of N-(3-chloro-2-hydroxyphenyl)acetamide and Other Halogenated Anilines
In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Halogenated anilines and their derivatives represent a promising class of compounds, with their antimicrobial potential linked to specific structural features. This guide provides a comparative analysis of the antimicrobial activity of N-(3-chloro-2-hydroxyphenyl)acetamide, a representative chloro-hydroxyphenyl acetamide, against other notable halogenated anilines. We will delve into the structure-activity relationships that govern their efficacy and provide detailed, field-proven experimental protocols for their evaluation.
Introduction: The Rationale for Investigating Halogenated Anilines
Aniline derivatives have long been recognized as versatile pharmacophores in drug discovery. The introduction of halogen atoms to the aniline ring is a key strategy to enhance the bioactivity of organic compounds.[1][2] Halogenation can modulate a molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its ability to interact with biological targets.[2] Specifically, in the context of antimicrobial activity, halogenation has been shown to increase efficacy, even against multidrug-resistant pathogens.[1]
The core structure of this compound combines several features known to contribute to antimicrobial effects:
-
A Halogenated Phenyl Ring: The chloro- substitution is a common feature in many potent antimicrobial agents, including the well-known triclosan and chloroxylenol.[3][4][5]
-
A Phenolic Hydroxyl Group: Phenolic compounds are classic antiseptics that act by disrupting cell membranes and denaturing proteins.[6][7]
-
An Acetamide Moiety: The acetamide group can influence the molecule's solubility and ability to form hydrogen bonds, which can be crucial for target binding. Studies have shown that the presence of a chlorine atom on the acetamide group can enhance antimicrobial activity.[8][9]
This guide will use this compound as a focal point to explore the broader antimicrobial potential of halogenated anilines, comparing it with other structurally related compounds to elucidate key structure-activity relationships (SAR).
Comparative Analysis of Antimicrobial Activity
While direct, comprehensive antimicrobial data for this compound is not extensively available in the public domain, we can infer its potential activity by examining related compounds. A study on the synthesis and antimicrobial activity of 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide revealed that these compounds exhibit appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][11]
To provide a robust comparison, we will consider the activity of other halogenated anilines and phenols that have been more thoroughly investigated.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Selected Halogenated Anilines and Phenols
| Compound | Chemical Structure | Test Organism | MIC (µg/mL) | Reference |
| 3,5-Dibromoaniline |
Expert Insights on Structure-Activity Relationships (SAR):
-
Effect of Halogenation: The presence of halogens is critical for activity. Studies on halogenated anilines have shown that both the type of halogen and its position on the aniline ring are crucial for bioactivity.[1][12] For instance, 3,5-dibromoaniline exhibited a lower MIC (higher potency) against uropathogenic E. coli than 4-bromo-3-chloroaniline.[12][13] This suggests that the di-bromo substitution pattern is more favorable for activity against this particular strain.
-
Role of the Hydroxyl Group: The phenolic hydroxyl group is a key feature of many potent antimicrobials like triclosan and chloroxylenol.[3][4][5] This group can participate in hydrogen bonding and may be involved in disrupting microbial cell membranes.
-
Impact of the Acetamide Group: In N-(substituted phenyl)-2-chloroacetamides, the chloroacetamide side chain is a significant contributor to antimicrobial activity.[17] The chlorine atom on the alpha-carbon of the acetamide group has been shown to be essential for the biological activity of some of these molecules.[9]
Proposed Mechanism of Action
Halogenated anilines and phenols can exert their antimicrobial effects through various mechanisms:
-
Membrane Disruption: At high concentrations, compounds like triclosan and other phenolics act as biocides, targeting and disrupting the cytoplasmic membrane, which leads to cell lysis.[4][5][18][19]
-
Enzyme Inhibition: At lower, bacteriostatic concentrations, some of these compounds have more specific targets. Triclosan, for example, is a well-known inhibitor of the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for fatty acid synthesis.[5]
-
Inhibition of Adenylate Cyclase: Recent studies on halogenated anilines suggest that a primary mode of action may be the inhibition of adenylate cyclase activity, which in turn affects various virulence and biofilm-related genes.[1][12]
The following diagram illustrates a generalized mechanism of action for halogenated phenolic compounds.
Caption: Generalized mechanism of action for halogenated antimicrobial compounds.
Standardized Protocol for Antimicrobial Susceptibility Testing
To ensure reproducible and comparable data, it is crucial to follow standardized protocols for antimicrobial susceptibility testing. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a widely accepted technique.[20][21][22]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[23]
Materials:
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile diluent (e.g., DMSO for compound dissolution)
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Causality: A high-concentration stock solution is necessary to perform serial dilutions. DMSO is a common solvent for poorly water-soluble compounds.
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
-
Preparation of Inoculum:
-
Causality: A standardized inoculum density is critical for result consistency. The 0.5 McFarland standard corresponds to approximately 1.5 x 10^8 CFU/mL.
-
From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[20]
-
-
Serial Dilution in Microtiter Plate:
-
Causality: This creates a concentration gradient of the test compound to determine the lowest concentration that inhibits growth.
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Causality: This introduces the bacteria to the various concentrations of the antimicrobial agent.
-
Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control well.
-
-
Controls:
-
Causality: Controls are essential to validate the experiment.
-
Growth Control: A well containing CAMHB and inoculum, but no test compound. This ensures the bacteria can grow in the test conditions.
-
Sterility Control: A well containing only CAMHB to check for contamination of the medium.
-
-
Incubation:
-
Causality: This allows for bacterial growth in the absence of effective antimicrobial concentrations.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
Causality: The MIC is the primary endpoint of this assay.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[24] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
-
The following diagram illustrates the workflow for the broth microdilution MIC assay.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
This compound and related halogenated anilines represent a promising area for the discovery of new antimicrobial agents. The combination of a halogenated phenyl ring, a hydroxyl group, and an acetamide moiety provides a rich scaffold for chemical modification and optimization.
Comparative analysis with well-characterized compounds like triclosan and other halogenated anilines highlights the critical role of the type and position of halogen substituents in determining antimicrobial potency. Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing a library of this compound analogs with different halogen substitutions (F, Br, I) and positional isomers to build a comprehensive SAR model.
-
Mechanism of action studies: Investigating the precise molecular targets of these compounds to understand their mode of action and potential for resistance development.
-
Spectrum of activity: Evaluating the efficacy of these compounds against a broader panel of clinically relevant pathogens, including drug-resistant strains and fungi.
By employing standardized methodologies and a rational, structure-based approach to drug design, the potential of halogenated anilines as a valuable source of new antimicrobial therapies can be fully realized.
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SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. [Link]
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A Comparative Analysis of the Biological Activities of N-(3-chloro-2-hydroxyphenyl)acetamide and Paracetamol
In the landscape of analgesic and antipyretic therapeutics, paracetamol (acetaminophen) stands as a ubiquitous and indispensable agent for the management of mild to moderate pain and fever.[1] Its well-established efficacy and safety profile at therapeutic doses have cemented its position as a first-line treatment.[2] However, the risk of severe hepatotoxicity in cases of overdose necessitates a continued search for safer alternatives. This guide provides a comparative study of N-(3-chloro-2-hydroxyphenyl)acetamide, a structural analog of paracetamol, and the parent drug. Due to a scarcity of published experimental data on this compound, this analysis will juxtapose the known biological activities of paracetamol with the predicted activities of its chlorinated analog, grounded in established principles of medicinal chemistry and findings from related halogenated derivatives.
Structural and Mechanistic Overview
Paracetamol, or N-(4-hydroxyphenyl)acetamide, exerts its therapeutic effects through a complex and not fully elucidated mechanism. It is understood to involve central nervous system pathways, including the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and modulation of the endocannabinoid system.[1][3]
This compound introduces a chlorine atom at the third position and shifts the hydroxyl group to the second position on the phenyl ring relative to the acetamide group. This structural alteration is hypothesized to modulate the molecule's electronic properties, lipophilicity, and metabolic fate, thereby influencing its biological activity and toxicity profile. The introduction of an electron-withdrawing chlorine atom adjacent to the hydroxyl group could alter the phenolic group's acidity and susceptibility to oxidation, which is a key step in both the therapeutic action and toxicity of paracetamol.
Comparative Biological Activity: A Predictive Assessment
The following sections compare the known biological activities of paracetamol with the hypothesized activities of this compound, drawing inferences from studies on related halogenated analogs.
Paracetamol is an effective analgesic with weak anti-inflammatory properties.[4][5] Studies on 3,5-dihalogenated paracetamol analogs have shown that electron-withdrawing halogen substituents decrease the capacity to inhibit mouse brain cyclooxygenase.[6] This suggests that this compound might exhibit reduced analgesic and anti-inflammatory activity compared to paracetamol.
The antipyretic action of paracetamol is well-documented and is a primary indication for its clinical use.[2] The precise effect of the chloro- and ortho-hydroxy- substitution on the antipyretic activity of this compound remains to be experimentally determined.
The hepatotoxicity of paracetamol is primarily attributed to its metabolic activation by cytochrome P450 enzymes to the reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). The position of the chlorine atom in this compound could influence its metabolic pathway. It may either hinder the formation of a quinone-imine-like metabolite or alter its reactivity, potentially leading to a different toxicity profile. Research on 3,5-disubstituted paracetamol analogs with electron-withdrawing halogens has indicated a slight decrease in cytotoxicity in isolated rat hepatocytes.[6]
| Biological Activity | Paracetamol | This compound (Predicted) |
| Analgesic | Effective | Potentially Reduced |
| Anti-inflammatory | Weak | Potentially Reduced |
| Antipyretic | Effective | Unknown |
| Hepatotoxicity | High risk in overdose | Potentially Altered (Lower or Different Profile) |
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted biological activities of this compound, a series of standardized in vitro and in vivo assays are necessary.
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory potential of the test compounds against the two COX isoforms, providing insight into their anti-inflammatory and analgesic mechanisms.
-
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[7]
-
Procedure:
-
Prepare a reaction buffer (0.1 M Tris-HCl, pH 8.0) and solutions of heme and the COX-1 or COX-2 enzyme.
-
In a 96-well plate, add the reaction buffer, heme, and enzyme to the appropriate wells.
-
Add the test compound (this compound or paracetamol) or a known inhibitor (e.g., celecoxib for COX-2, indomethacin for both) at various concentrations.[8]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
After a 2-minute incubation at 37°C, add a colorimetric substrate (TMPD).
-
Measure the absorbance at 590 nm using a plate reader.[7]
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
-
2. Cytotoxicity Assessment (MTT Assay)
This assay evaluates the potential of the compounds to induce cell death, providing a measure of their cytotoxicity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[9] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[10]
-
Procedure:
-
Seed a human hepatoma cell line (e.g., HepG2) in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound, paracetamol, or a vehicle control.
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Measure the absorbance at approximately 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
1. Acetic Acid-Induced Writhing Test (Analgesic Activity)
This model is used to evaluate peripheral analgesic activity.
-
Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal contractions and stretching) in mice, which is indicative of visceral pain.[12] Analgesic compounds reduce the number of writhes.[13][14]
-
Procedure:
-
Acclimate mice to the experimental environment.
-
Administer the test compounds (this compound or paracetamol), a positive control (e.g., diclofenac sodium), or a vehicle control orally or intraperitoneally.[13]
-
After a set absorption time (e.g., 30-60 minutes), inject a 0.6-1% solution of acetic acid intraperitoneally.[12][15]
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes for a defined period (e.g., 10-20 minutes) starting 5 minutes after the acetic acid injection.[16]
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.
-
2. Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a standard model for assessing acute inflammation.
-
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[17][18] Anti-inflammatory drugs reduce the extent of paw edema.[19][20]
-
Procedure:
-
Measure the initial paw volume of rats or mice using a plethysmometer.
-
Administer the test compounds, a positive control (e.g., indomethacin), or a vehicle control orally.
-
After 1 hour, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.[17]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[17]
-
Calculate the increase in paw volume (edema) and the percentage of edema inhibition for each group.[21]
-
3. Brewer's Yeast-Induced Pyrexia (Antipyretic Activity)
This model is used to screen for antipyretic agents.
-
Principle: Subcutaneous injection of a suspension of brewer's yeast induces a febrile response (pyrexia) in rats.[22][23] Antipyretic drugs reduce the elevated body temperature.[24]
-
Procedure:
-
Record the baseline rectal temperature of the rats.
-
Induce pyrexia by subcutaneously injecting a 15-20% suspension of brewer's yeast.[22][24]
-
After 17-18 hours, select the animals that show a significant increase in rectal temperature (at least 0.5-1°C).[25]
-
Administer the test compounds, a positive control (e.g., paracetamol or aspirin), or a vehicle control orally.[22]
-
Measure the rectal temperature at regular intervals (e.g., every hour for up to 4-6 hours) post-treatment.[25]
-
Record the reduction in body temperature over time.
-
Conclusion and Future Directions
While paracetamol remains a cornerstone of pain and fever management, the quest for analogs with an improved safety margin is a critical area of research. This compound presents an interesting, yet uncharacterized, structural modification of the paracetamol scaffold. Based on the limited data from related halogenated compounds, it is plausible that this analog may exhibit a different efficacy and toxicity profile. The introduction of the chlorine atom could potentially reduce its analgesic potency while also mitigating its hepatotoxic potential by altering its metabolic pathway.
Comprehensive in vitro and in vivo studies, following the protocols outlined in this guide, are essential to elucidate the complete biological activity profile of this compound. Such research will not only determine its viability as a potential therapeutic agent but also contribute to a deeper understanding of the structure-activity relationships of acetanilide analgesics.
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The Pivotal Role of Substitution Patterns in N-(3-chloro-2-hydroxyphenyl)acetamide Analogs: A Comparative Guide to Biological Activity
A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals
The N-phenylacetamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. The strategic placement of various functional groups on the phenyl ring and acetamide moiety can dramatically influence the compound's biological activity, offering a fertile ground for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of N-(3-chloro-2-hydroxyphenyl)acetamide and its analogs, delving into how subtle structural modifications impact their antimicrobial, anticancer, and anti-inflammatory potential. By examining the available experimental data, we can elucidate the key chemical features driving the pharmacological effects of this versatile class of compounds.
The Core Moiety: this compound
The parent compound, this compound, possesses a unique combination of functional groups that contribute to its chemical reactivity and biological interactions. The chloro and hydroxyl groups on the phenyl ring are of particular interest. Their positions relative to the acetamide linkage are critical in defining the molecule's electronic and steric properties, which in turn dictate its ability to bind to biological targets. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the amide proton, influencing the compound's conformation. The meta-chloro group, being electron-withdrawing, affects the acidity of the hydroxyl group and the overall electron density of the aromatic ring.
Comparative Analysis of Biological Activities
Antimicrobial Activity: A Tale of Positional Isomers
A study by Yusufov et al. provides a direct comparison of the antibacterial activity of 2-chloro-N-(3-hydroxyphenyl)acetamide and its positional isomer, 2-chloro-N-(4-hydroxyphenyl)acetamide.[1][2][3] This comparison highlights the critical role of the hydroxyl group's position on the phenyl ring.
Table 1: Comparison of Antibacterial Activity of Hydroxyphenylacetamide Isomers
| Compound | Position of -OH | Gram-positive Bacteria (e.g., B. subtilis, S. aureus) | Gram-negative Bacteria (e.g., E. coli) |
| 2-chloro-N-(3-hydroxyphenyl)acetamide | meta | Appreciable Activity | Appreciable Activity |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | para | Appreciable Activity | Appreciable Activity |
The results indicate that both the meta- and para-hydroxy analogs exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][3] This suggests that the presence of the hydroxyl group itself is a key determinant for antimicrobial action, and its precise positioning at the meta or para position does not lead to a dramatic loss of activity in this context. The study, however, did not report activity for the ortho-hydroxy isomer, which would be essential for a complete understanding of the positional effects.
Anticancer Activity: The Impact of Diverse Substitutions
The N-phenylacetamide scaffold has been extensively explored for its anticancer potential. While direct data on this compound is limited, studies on related analogs provide valuable SAR insights. For instance, research on 2-(substituted phenoxy) acetamide derivatives has shown that the nature and position of substituents on the phenoxy ring significantly influence their cytotoxicity against cancer cell lines.[4]
Table 2: Anticancer Activity of Representative N-Phenylacetamide Analogs
| Compound Class | Key Substitutions | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Nitrophenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide | 4-Nitro on phenoxy, 4-Chloro on N-phenyl | MCF-7 (Breast) | Not specified in abstract | [4] |
| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivatives | Nitro or Methoxy on N-phenyl | PC3 (Prostate) | 52-80 (Nitro) | [5] |
| Isatin-phenylacetamide hybrids | Various on isatin and phenylacetamide | Multiple | Varies | [6] |
| Phenylacetamide Resveratrol Derivative | Phenylacetamide modification of resveratrol | MCF7, MDA-MB231 (Breast) | Varies | [7] |
From these studies, several trends emerge:
-
Electron-withdrawing groups: The presence of nitro groups on the phenyl ring often correlates with enhanced cytotoxic effects.[5]
-
Halogenation: Halogen substituents, such as chlorine, on the phenyl ring are frequently associated with potent anticancer and anti-inflammatory activities.[4]
-
Molecular Hybridization: Combining the phenylacetamide scaffold with other pharmacologically active moieties, like isatin or resveratrol, can lead to hybrid compounds with significant anticancer activity.[6][7]
The causality behind these observations lies in how these substituents alter the molecule's lipophilicity, electronic distribution, and ability to interact with specific biological targets within cancer cells, such as enzymes or transcription factors.
Anti-inflammatory Activity: Targeting Inflammatory Pathways
N-phenylacetamide derivatives have also shown promise as anti-inflammatory agents. A study on N-(2-hydroxyphenyl) acetamide demonstrated its ability to reduce pro-inflammatory cytokines like IL-1β and TNF-α in an animal model of arthritis.[8] This highlights the importance of the hydroxyl group in mediating anti-inflammatory responses.
Further studies on other acetamide analogs have explored their potential as COX-II inhibitors, a key target in inflammation.[9] The anti-inflammatory activity is often linked to the presence of specific substituents that can fit into the active site of the COX-2 enzyme.
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of N-phenylacetamide analogs. These protocols are self-validating as they include controls and standardized procedures to ensure reliable and reproducible results.
Synthesis of 2-chloro-N-(hydroxyphenyl)acetamides
This protocol is adapted from the work of Yusufov et al.[1][2][3]
Materials:
-
m- or p-aminophenol
-
Chloroacetyl chloride
-
Potassium carbonate (K2CO3)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Round-bottomed flask with reflux condenser
-
Stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the appropriate aminophenol (e.g., m-aminophenol) and K2CO3 in THF in a round-bottomed flask.
-
Cool the solution and add chloroacetyl chloride dropwise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash it twice with water using a separatory funnel.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2-chloro-N-(hydroxyphenyl)acetamide.
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method for assessing cell viability and cytotoxicity.[5][7][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[11]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Incubator
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Perform serial two-fold dilutions of the test compounds in the broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The structure-activity relationship of this compound and its analogs is a complex but promising area of research. While a comprehensive, direct comparative study is yet to be published, the available data on related compounds clearly indicate that the nature and position of substituents on the phenyl ring are paramount in determining the biological activity profile. Halogenation and the presence of electron-withdrawing groups often enhance anticancer and anti-inflammatory properties, while the hydroxyl group appears to be a key player in both antimicrobial and anti-inflammatory actions. Future research should focus on a systematic evaluation of a library of this compound analogs against a single, well-defined biological target to build a more precise and predictive SAR model. Such studies will undoubtedly pave the way for the development of novel and more effective therapeutic agents based on this versatile chemical scaffold.
References
- BenchChem. (2025). Application Notes and Protocols for Assessing Cell Viability of N-(2-hydroxyethyl)-2-phenylacetamide Derivatives.
- BenchChem. (2025). An In-depth Technical Guide on the In Vitro Evaluation of N-substituted-2-oxo-2-phenylacetamides.
- Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573275, 2-Chloro-N-(3-hydroxyphenyl)acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20326450, N-(3-amino-6-chloro-2-hydroxyphenyl)acetamide. Retrieved from [Link]
- Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide.
- Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2006). N-(3-Hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3627-o3628.
- Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Rani, P., et al. (2015). Synthesis and biological evaluation of some new 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives as potential anticancer, anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 25(1), 133-137.
- Soyer, Z., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. Medicinal Chemistry Research, 20(3), 275-281.
- Yusufov, M. S., et al. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. Current Issues of Science, Education and Industry in Modern Research, 10-12.
- Anti-inflammatory activity data of heterocyclic acetamide derivatives... (n.d.). ResearchGate.
-
Yusufov, M. S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. Retrieved from [Link]
- Yusufov, M. S., et al. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. JournalNX, 7(12), 486-490.
- Beula, S. J., & Tumuluru, R. R. (2022). ANTICANCER ACTIVITY OF ISATIN-PHENYLACETAMIDE MOLECULAR HYBRIDS: SYNTHESIS AND CHARACTERIZATION. International Journal of Biology, Pharmacy and Allied Sciences, 11(4), 1566-1579.
- Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (n.d.). ResearchGate.
-
A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. (2021). MDPI. Retrieved from [Link]
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1315-1322.
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research, 3(1), 135-141.
-
N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. (2010). PubMed. Retrieved from [Link]
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A Comparative Analysis of the COX Inhibitory Activity of N-(3-chloro-2-hydroxyphenyl)acetamide and Known NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cyclooxygenase (COX) inhibitory activity of a novel compound, N-(3-chloro-2-hydroxyphenyl)acetamide, in comparison to established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Given the limited publicly available data on this compound's specific COX inhibitory profile, this document focuses on the standardized methodologies and comparative data essential for such an investigation.
The primary mechanism of action for NSAIDs is the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[1][2] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is induced during inflammation.[3][4] The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, whereas the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[3][5]
Section 1: The Rationale for Comparison
The development of new anti-inflammatory agents often targets a higher selectivity for COX-2 over COX-1 to minimize adverse effects.[3] Therefore, a thorough comparative analysis of a new chemical entity like this compound against well-characterized NSAIDs is a critical step in its preclinical evaluation. This guide will use aspirin, ibuprofen, diclofenac, and celecoxib as benchmarks for comparison, representing a range of COX-1/COX-2 selectivity profiles.
Section 2: In Vitro Evaluation of COX Inhibitory Activity
The initial assessment of a compound's COX inhibitory potential is typically performed using in vitro assays. These assays provide a direct measure of the compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate. The change in absorbance is monitored to determine the rate of the enzymatic reaction.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme (cofactor).
-
Purified ovine or human COX-1 and human recombinant COX-2 enzymes.[6]
-
Test compound (this compound) and reference NSAIDs dissolved in a suitable solvent (e.g., DMSO).
-
Arachidonic acid (substrate).
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[6]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.[7]
-
Add varying concentrations of the test compound or reference NSAIDs to the respective wells. Include a vehicle control (solvent only).
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the reaction by adding arachidonic acid to all wells.[7]
-
Immediately add the chromogenic substrate.
-
Monitor the change in absorbance at a specific wavelength (e.g., 590 nm for TMPD) over time using a plate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.
-
Visualizing the In Vitro Workflow
Caption: Workflow for the in vitro COX inhibition assay.
Comparative In Vitro Data
The following table presents typical IC50 values for known NSAIDs, which would serve as the basis for comparison with the experimental data obtained for this compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | To be determined | To be determined | To be determined |
| Aspirin | ~166 | ~25.5 | ~6.5 |
| Ibuprofen | ~13.5 | ~34.5 | ~0.4 |
| Diclofenac | ~6.5 | ~0.11 | ~59 |
| Celecoxib | ~15 | ~0.04 | ~375 |
Note: IC50 values can vary depending on the specific assay conditions. The values presented are representative.
Section 3: In Vivo Assessment of Anti-Inflammatory Activity
Following promising in vitro results, the anti-inflammatory effects of a novel compound are evaluated in a living organism. The carrageenan-induced paw edema model in rodents is a widely used and well-established assay for this purpose.[8][9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: Injection of carrageenan into the paw of a rat induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[10]
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats for at least one week under standard laboratory conditions.
-
Divide the animals into groups (n=6-8 per group):
-
Control group (vehicle only).
-
Positive control group (e.g., indomethacin 5 mg/kg).[9]
-
Test groups (different doses of this compound).
-
-
-
Dosing and Induction of Edema:
-
Administer the test compound, positive control, or vehicle to the respective groups via an appropriate route (e.g., oral gavage) 30-60 minutes before inducing inflammation.[8]
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.[9]
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Visualizing the In Vivo Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Section 4: Synthesis and Characterization
While the primary focus of this guide is on the comparative biological activity, the synthesis of this compound is a necessary prerequisite for its evaluation. A plausible synthetic route would involve the acylation of 2-amino-6-chlorophenol with acetic anhydride or acetyl chloride.
It is imperative to thoroughly characterize the synthesized compound to confirm its identity and purity using techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Melting Point Analysis
Section 5: Concluding Remarks
The comprehensive evaluation of this compound's COX inhibitory activity, as outlined in this guide, will provide crucial insights into its potential as a novel anti-inflammatory agent. By directly comparing its in vitro and in vivo profiles with those of established NSAIDs, researchers can ascertain its potency, selectivity, and potential therapeutic window. A favorable selectivity for COX-2 over COX-1 would suggest a reduced risk of gastrointestinal side effects, a key objective in the development of new NSAIDs.[3] The methodologies described herein provide a robust framework for this critical stage of drug discovery and development.
References
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Flower, R. J. (2003). The development of COX2 inhibitors. Nature Reviews Drug Discovery, 2(3), 179–191.
- Mitchell, J. A., & Warner, T. D. (2000). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology, 131(5), 823–830.
- Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145–182.
- Laine, L. (2001). Approaches to nonsteroidal anti-inflammatory drug use in the high-risk patient. Gastroenterology, 120(3), 594–606.
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
- Van Hecken, A., Schwartz, J. I., Depré, M., De Lepeleire, I., Dallob, A., Tanaka, W., ... & Ebel, D. L. (2000). Comparative inhibitory activity of rofecoxib, meloxicam, diclofenac, ibuprofen, and naproxen on COX-2 versus COX-1 in healthy volunteers. Journal of Clinical Pharmacology, 40(10), 1109–1120.
- Ghavipanjeh, F., Saeedi, M., & Vosooghi, S. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmaceutical Sciences, 77(5), 582–588.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
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Validating Anti-inflammatory and Analgesic Potential: A Comparative In Vivo Guide for N-(3-chloro-2-hydroxyphenyl)acetamide
Introduction: Bridging the In Vitro-In Vivo Translational Gap
The journey of a novel chemical entity from a promising in vitro hit to a potential therapeutic candidate is fraught with challenges, the most critical of which is the successful translation of laboratory findings into a complex biological system. This guide focuses on N-(3-chloro-2-hydroxyphenyl)acetamide, a compound whose structural resemblance to the acetanilide class of drugs suggests potential anti-inflammatory and analgesic properties. While specific in vitro data for this compound is not extensively published, its chemical architecture, akin to known analgesics and non-steroidal anti-inflammatory drugs (NSAIDs), provides a strong rationale for investigating these activities.
This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to rigorously validate these hypothesized in vitro findings in robust in vivo models. We will delve into the causality behind the selection of specific animal models, provide detailed, self-validating experimental protocols, and objectively compare the potential performance of this compound against established therapeutic agents. Our focus is on ensuring scientific integrity and providing a logical framework for generating reproducible and translatable in vivo data.
The Rationale for In Vivo Model Selection: From Hypothesis to Validation
Given the hypothesized anti-inflammatory and analgesic effects of this compound, the selection of appropriate in vivo models is paramount. The chosen models should be well-characterized, sensitive to the expected pharmacological effects, and capable of providing quantitative data for comparative analysis.
Carrageenan-Induced Paw Edema in Rats: A Model of Acute Inflammation
The carrageenan-induced paw edema model is a cornerstone for the evaluation of acute anti-inflammatory agents.[1] The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw elicits a biphasic inflammatory response.[2] The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the later phase (1.5-6 hours) is primarily mediated by prostaglandins and leukotrienes.[3] This model is particularly sensitive to inhibitors of prostaglandin synthesis, such as NSAIDs.[1] By evaluating the ability of this compound to reduce paw swelling in this model, we can directly assess its potential to modulate the mediators of acute inflammation.
Acetic Acid-Induced Writhing in Mice: A Model of Visceral Pain
The acetic acid-induced writhing test is a widely used and sensitive method for screening peripherally acting analgesics.[4][5] Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response, which is a manifestation of visceral pain.[6][7] This pain response is mediated by the release of endogenous mediators such as prostaglandins and bradykinin.[8] The reduction in the number of writhes is a direct measure of the compound's analgesic efficacy.[6] This model's sensitivity to NSAIDs makes it an ideal platform to investigate the analgesic potential of this compound.[4]
Hot Plate Test in Mice: A Model of Central Analgesia
To differentiate between peripheral and central analgesic mechanisms, the hot plate test is employed.[9] This test measures the animal's response to a thermal stimulus, specifically the latency to lick a paw or jump when placed on a heated surface.[9] It is a well-established model for evaluating centrally acting analgesics, particularly opioids, but can also detect the central effects of other drug classes.[10] Including this model allows for a more comprehensive characterization of the analgesic profile of this compound.
Comparative Framework: Benchmarking Against the Gold Standard
To provide a meaningful assessment of this compound's efficacy, it is essential to include positive controls and established drugs for comparison.
-
Diclofenac: A potent, non-selective NSAID, will be used as the standard drug in the carrageenan-induced paw edema model.[11][12] Its well-documented anti-inflammatory effects provide a robust benchmark for comparison.[3]
-
Aspirin (Acetylsalicylic Acid): A classical NSAID, will serve as the positive control in the acetic acid-induced writhing test.[13] Its established efficacy in this model allows for a direct comparison of peripheral analgesic activity.
Experimental Protocols: A Step-by-Step Guide to In Vivo Validation
The following protocols are designed to be self-validating, with clear endpoints and controls to ensure the integrity of the data.
Workflow for In Vivo Validation
Caption: Overall workflow for the in vivo validation of this compound.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Animals: Male Wistar rats (150-200 g).
Materials:
-
This compound (Test Compound)
-
Diclofenac sodium (Standard Drug)[14]
-
Carrageenan (1% w/v in sterile saline)[2]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least 7 days under standard laboratory conditions.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Diclofenac (e.g., 5 mg/kg, p.o.)[15]
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, standard drug, or test compound orally 1 hour before carrageenan injection.[16]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[2]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[14]
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Protocol 2: Acetic Acid-Induced Writhing in Mice
Objective: To assess the peripheral analgesic activity of this compound.
Animals: Swiss albino mice (20-25 g).[6]
Materials:
-
This compound (Test Compound)
-
Aspirin (Standard Drug)
-
Acetic acid (0.6% v/v in distilled water)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least 7 days.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Aspirin (e.g., 100 mg/kg, p.o.)
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, standard drug, or test compound orally 30 minutes before acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.[5]
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.[4]
-
Data Analysis: Calculate the percentage inhibition of writhing using the following formula:
-
% Inhibition = [(Wc - Wt) / Wc] x 100
-
Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
-
Protocol 3: Hot Plate Test in Mice
Objective: To evaluate the central analgesic activity of this compound.
Animals: Swiss albino mice (20-25 g).
Materials:
-
This compound (Test Compound)
-
Morphine (Standard Drug, for comparison if opioid-like effects are suspected)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Hot plate apparatus
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment.
-
Baseline Latency: Determine the baseline reaction time for each mouse by placing it on the hot plate maintained at a constant temperature (e.g., 55 ± 0.2°C) and recording the time until it licks its paw or jumps.[17] A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.[17]
-
Grouping: Randomly divide the animals into groups (n=6 per group) based on their baseline latencies.
-
Group I: Vehicle control
-
Group II: Morphine (e.g., 5 mg/kg, s.c.)
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, standard drug, or test compound.
-
Post-treatment Latency: Measure the reaction time on the hot plate at 30, 60, 90, and 120 minutes after drug administration.
-
Data Analysis: Calculate the percentage increase in latency (analgesic effect) using the following formula:
-
% Analgesia = [(Lt - L0) / (Cut-off - L0)] x 100
-
Where Lt is the post-treatment latency, and L0 is the pre-treatment (baseline) latency.
-
Data Presentation: A Comparative Overview
The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | X.XX ± 0.XX | - |
| Diclofenac | 5 | Y.YY ± 0.YY | XX.X% |
| Test Compound | 25 | Z.ZZ ± 0.ZZ | XX.X% |
| Test Compound | 50 | A.AA ± 0.AA | XX.X% |
| Test Compound | 100 | B.BB ± 0.BB | XX.X% |
Table 2: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Inhibition of Writhing |
| Vehicle Control | - | XX.X ± X.X | - |
| Aspirin | 100 | YY.Y ± Y.Y | XX.X% |
| Test Compound | 25 | ZZ.Z ± Z.Z | XX.X% |
| Test Compound | 50 | AA.A ± A.A | XX.X% |
| Test Compound | 100 | BB.B ± B.B | XX.X% |
Table 3: Effect of this compound on Hot Plate Latency in Mice
| Treatment Group | Dose (mg/kg) | Reaction Time (sec) at 60 min (Mean ± SEM) | % Maximum Possible Effect (% MPE) at 60 min |
| Vehicle Control | - | X.X ± 0.X | - |
| Morphine | 5 | Y.Y ± 0.Y | XX.X% |
| Test Compound | 25 | Z.Z ± 0.Z | XX.X% |
| Test Compound | 50 | A.A ± 0.A | XX.X% |
| Test Compound | 100 | B.B ± 0.B | XX.X% |
Mechanistic Insights: Connecting In Vivo Data to Cellular Pathways
The results from these in vivo models can provide initial insights into the potential mechanism of action of this compound.
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A Comparative Guide to the Cross-Validation of Analytical Methods for N-(3-chloro-2-hydroxyphenyl)acetamide
A Senior Application Scientist's Field-Proven Insights into Method Equivalency
In the landscape of pharmaceutical development and quality control, the assurance of analytical method reliability is paramount. For a compound such as N-(3-chloro-2-hydroxyphenyl)acetamide, a potential impurity or a new chemical entity, the analytical methods employed for its quantification must be rigorously validated to ensure data integrity. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, through the lens of a cross-validation study. The objective is to establish the equivalency of these methods, providing flexibility in analytical workflows without compromising the quality of results.
The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), the United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA) guidance on analytical procedures.[1][2][3][4][5][6][7][8][9] These regulatory frameworks underscore the necessity of demonstrating that an analytical procedure is fit for its intended purpose.[2][8][9]
The Imperative of Cross-Validation
Cross-validation of analytical methods is a critical exercise when two or more methods are used to determine the concentration of the same analyte.[10][11] This process is essential in scenarios such as method transfer between laboratories, the introduction of a new analytical instrument, or, as in this guide, establishing the equivalency of two different analytical techniques. The core principle of cross-validation is to demonstrate that the results obtained from the different methods are comparable and reliable.[11][12]
This guide will walk through a hypothetical cross-validation of two analytical methods for this compound: a stability-indicating HPLC method and a rapid UV-Vis spectrophotometric method.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Design for Cross-Validation
The cross-validation study is designed to compare the performance of a highly specific HPLC method with a simpler, high-throughput UV-Vis spectrophotometric method. The comparison will be based on key validation parameters as stipulated by ICH Q2(R2).[1][2][6][13]
Method 1: High-Performance Liquid Chromatography (HPLC)
The HPLC method is developed to be stability-indicating, meaning it can resolve the analyte of interest from its potential degradation products and impurities.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method 2: UV-Visible Spectrophotometry
The UV-Vis spectrophotometric method offers a rapid and straightforward approach for the quantification of this compound in solution.
Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution from 200 to 400 nm. Let's assume a hypothetical λmax of 280 nm.
-
Blank: Methanol.
Cross-Validation Workflow
The following diagram illustrates the workflow for the cross-validation of the HPLC and UV-Vis spectrophotometric methods.
Caption: Workflow for the cross-validation of HPLC and UV-Vis methods.
Comparative Data and Analysis
The following tables present hypothetical data from the cross-validation study. The acceptance criteria are based on typical industry standards and regulatory expectations.[13][14]
Linearity
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte.[1][13]
| Concentration (µg/mL) | HPLC Peak Area | UV-Vis Absorbance |
| 5 | 150,234 | 0.152 |
| 10 | 301,567 | 0.305 |
| 15 | 452,890 | 0.458 |
| 20 | 603,123 | 0.610 |
| 25 | 754,456 | 0.763 |
| Correlation Coefficient (r²) | 0.9998 | 0.9997 |
Acceptance Criterion: r² ≥ 0.999
Accuracy
Accuracy refers to the closeness of test results obtained by the method to the true value.[1][13][14] It is often assessed by spike recovery studies.
| Spike Level | Theoretical Conc. (µg/mL) | HPLC Measured Conc. (µg/mL) | HPLC Recovery (%) | UV-Vis Measured Conc. (µg/mL) | UV-Vis Recovery (%) |
| 80% | 8 | 7.95 | 99.38 | 8.10 | 101.25 |
| 100% | 10 | 10.02 | 100.20 | 9.85 | 98.50 |
| 120% | 12 | 11.91 | 99.25 | 12.15 | 101.25 |
| Average Recovery (%) | 99.61 | 100.33 |
Acceptance Criterion: Recovery between 98.0% and 102.0%
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][13][14] This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability (n=6)
| Method | Concentration (µg/mL) | Mean Result | Standard Deviation | % RSD |
| HPLC | 15 | 15.03 | 0.12 | 0.80 |
| UV-Vis | 15 | 14.95 | 0.18 | 1.20 |
Intermediate Precision (n=6, 3 different days)
| Method | Concentration (µg/mL) | Mean Result | Standard Deviation | % RSD |
| HPLC | 15 | 15.08 | 0.15 | 0.99 |
| UV-Vis | 15 | 14.89 | 0.22 | 1.48 |
Acceptance Criterion: % RSD ≤ 2.0%
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][13]
-
HPLC: The HPLC method demonstrated high specificity by separating the main analyte peak from other components in a forced degradation study (acid, base, peroxide, heat, and light). No interfering peaks were observed at the retention time of this compound.
-
UV-Vis: The UV-Vis method is inherently less specific. While a placebo solution showed no significant absorbance at the analytical wavelength, the potential for interference from co-eluting impurities or degradants that absorb at the same wavelength exists. This is a key difference between the two methods.
Statistical Comparison of Results
To formally assess the equivalency of the two methods, a statistical comparison of the data obtained from the analysis of the same batch of samples is performed.
| Sample ID | HPLC Result (µg/mL) | UV-Vis Result (µg/mL) | % Difference |
| 1 | 10.1 | 10.3 | 1.98 |
| 2 | 10.2 | 9.9 | -2.94 |
| 3 | 10.0 | 10.1 | 1.00 |
| 4 | 10.3 | 10.4 | 0.97 |
| 5 | 9.9 | 9.8 | -1.01 |
A two-sample t-test can be used to compare the means of the two sets of results. Assuming a p-value greater than 0.05, it can be concluded that there is no statistically significant difference between the mean results of the two methods.
Conclusion and Recommendations
The cross-validation study demonstrates that both the HPLC and UV-Vis spectrophotometric methods are suitable for the quantitative determination of this compound within the validated range.
-
The HPLC method is superior in terms of specificity and precision and should be considered the primary, stability-indicating method, especially for release testing and stability studies where the presence of impurities and degradation products is a critical concern.
-
The UV-Vis spectrophotometric method , while less specific, offers the advantages of speed, simplicity, and lower operational cost . It can be a suitable alternative for in-process controls or for formulations with a simple matrix where interference is not expected.
The successful cross-validation provides the flexibility to use the more efficient UV-Vis method for routine analyses, with the robust HPLC method serving as the definitive reference method. This approach ensures both analytical efficiency and data integrity in the quality control of this compound.
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-
International Council for Harmonisation. (2022). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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A Senior Application Scientist's Guide to Comparing the Cytotoxicity of N-(3-chloro-2-hydroxyphenyl)acetamide and Its Positional Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Parent Compound
The study of N-arylacetamides is fundamental in pharmaceutical sciences, with N-(4-hydroxyphenyl)acetamide (Acetaminophen) being one of the most consumed drugs globally. However, during its synthesis or as a result of environmental degradation, various halogenated derivatives can emerge.[1][2] These chloro-substituted analogues, such as N-(3-chloro-2-hydroxyphenyl)acetamide and its positional isomers, are of significant toxicological interest. The precise location of the chloro and hydroxyl groups on the phenyl ring can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological systems and ultimately its cytotoxic potential.
This guide provides a comprehensive framework for the systematic evaluation and comparison of the cytotoxicity of these isomers. We move beyond a simple recitation of protocols to explain the causal links between experimental design, the data generated, and the mechanistic insights that can be derived. Our approach is grounded in establishing a self-validating system of assays to ensure the trustworthiness and reproducibility of findings.
Part 1: The Chemical Landscape and Structure-Activity Relationship (SAR) Hypotheses
The core structure, this compound, sets the stage. Its isomers, where the chloro and hydroxyl substituents occupy different positions on the phenyl ring, present a classic case for SAR studies. The relative positioning of these functional groups dictates intramolecular hydrogen bonding, dipole moments, and the potential for metabolic activation.
For instance, a chloro-substituent can exert both inductive (electron-withdrawing) and resonance (electron-donating) effects, the balance of which depends on its position relative to the hydroxyl and acetamide groups. These electronic shifts can influence the molecule's acidity, redox potential, and susceptibility to enzymatic modification. Studies on various acetamide derivatives have consistently shown that the nature and position of substituents are critical for biological activity, including anticancer and antimicrobial effects.[3][4]
Key Positional Isomers for Comparison:
-
This compound (Lead Compound)
-
N-(4-chloro-2-hydroxyphenyl)acetamide
-
N-(5-chloro-2-hydroxyphenyl)acetamide
-
N-(2-chloro-4-hydroxyphenyl)acetamide
-
N-(3-chloro-4-hydroxyphenyl)acetamide
-
N-(4-chloro-3-hydroxyphenyl)acetamide
Our central hypothesis is that isomers with specific spatial arrangements of the chloro and hydroxyl groups will exhibit differential cytotoxicity due to variations in their ability to induce oxidative stress and trigger apoptotic pathways.
Part 2: A Multi-Faceted Experimental Design for Cytotoxicity Profiling
To build a robust and nuanced understanding of cytotoxicity, a single assay is insufficient. We advocate for a dual-assay approach to simultaneously assess cell viability through two distinct cellular processes: metabolic activity and membrane integrity.
Choice of Cell Line: The Rationale Given that the parent compound, acetaminophen, is heavily metabolized by the liver, a human hepatoma cell line such as HepG2 is an excellent primary model. Its well-characterized metabolic capabilities provide a clinically relevant context. To assess broader cytotoxic potential, a secondary, non-hepatic cancer cell line like MCF-7 (human breast adenocarcinoma) can be employed.
Primary Cytotoxicity Assays: The Dichotomy of Mechanism
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is the gold standard for assessing metabolic activity.[5][6] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[6][7] The quantity of formazan is directly proportional to the number of metabolically active cells.[5] A reduction in the MTT signal indicates a loss of cell viability, which may precede outright cell death.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity.[8][9] An increase in extracellular LDH activity is a hallmark of cytolysis and necrotic cell death.[8][9]
By using these two assays in parallel, we can distinguish between compounds that are cytostatic (inhibiting metabolic activity without causing membrane rupture) and those that are acutely cytotoxic (causing cell lysis).
Part 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls for background correction and maximum response, ensuring data integrity.
Protocol 1: MTT Assay for Metabolic Viability
A. Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile, phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL. Filter-sterilize the solution using a 0.2 µm filter and store it at 4°C, protected from light.[7]
-
Solubilization Solution: Prepare a solution of 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl. Alternatively, pure DMSO can be used.
B. Assay Procedure
-
Cell Seeding: Seed HepG2 or MCF-7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the acetamide isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple crystals.[10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
Protocol 2: LDH Assay for Membrane Integrity
A. Reagent Preparation
-
Utilize a commercially available LDH cytotoxicity assay kit (e.g., from Abcam, Thermo Fisher, or Promega) and prepare reagents according to the manufacturer's instructions.[8][9] These kits typically include an LDH substrate mix and a catalyst.
B. Assay Procedure
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, seeding cells in a separate 96-well plate. It is crucial to set up the following controls:
-
Untreated Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the experiment.[11]
-
Background Control: Medium only.
-
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate at 600 x g for 10 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[12]
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.[12]
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[12]
-
Stop Reaction (if applicable): Add 50 µL of the stop solution provided in the kit.[12]
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[12]
Part 4: Investigating the Mechanisms of Cell Death
Differential cytotoxicity often stems from distinct molecular mechanisms. For chloro-phenolic compounds, two primary pathways of interest are the induction of apoptosis and the generation of reactive oxygen species (ROS).
Mechanism 1: Apoptosis Induction via Caspase Activation
Apoptosis is a form of programmed cell death executed by a family of proteases called caspases.[13] The activation of effector caspases, such as Caspase-3 and Caspase-7, is a central event in the apoptotic cascade, triggered by either extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways.[14][15][16]
Experimental Approach: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed and treat cells as described in the primary cytotoxicity protocols.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. This reagent contains a luminogenic caspase-3/7 substrate.
-
Assay Procedure: At the end of the treatment period, add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well of the 96-well plate.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of active caspase-3/7.
Caption: The major caspase activation pathways leading to apoptosis.
Mechanism 2: Oxidative Stress
Many cytotoxic compounds exert their effects by generating ROS, which can damage cellular macromolecules and trigger cell death pathways.[17][18]
Experimental Approach: DCFH-DA Assay for Intracellular ROS
-
Reagent Preparation: Prepare a 10 mM stock solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in DMSO.
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the acetamide isomers for a shorter duration (e.g., 1-6 hours).
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubation: Incubate for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Wash the cells again with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Part 5: Data Presentation and Interpretation
Quantitative data should be summarized for clear, at-a-glance comparison. The primary endpoint for cytotoxicity is the IC₅₀ value—the concentration of a compound that inhibits 50% of the cellular response.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of Acetamide Isomers on HepG2 Cells after 48h
| Compound | MTT Assay IC₅₀ (µM) | LDH Assay IC₅₀ (µM) |
|---|---|---|
| This compound | Experimental Value | Experimental Value |
| N-(4-chloro-2-hydroxyphenyl)acetamide | Experimental Value | Experimental Value |
| N-(5-chloro-2-hydroxyphenyl)acetamide | Experimental Value | Experimental Value |
| N-(2-chloro-4-hydroxyphenyl)acetamide | Experimental Value | Experimental Value |
| N-(3-chloro-4-hydroxyphenyl)acetamide | Experimental Value | Experimental Value |
| N-(4-chloro-3-hydroxyphenyl)acetamide | Experimental Value | Experimental Value |
Table 2: Mechanistic Insights (Fold Change vs. Control) after 12h Treatment at IC₅₀ Concentration
| Compound | Caspase-3/7 Activity (Fold Change) | Intracellular ROS (Fold Change) |
|---|---|---|
| This compound | Experimental Value | Experimental Value |
| N-(4-chloro-2-hydroxyphenyl)acetamide | Experimental Value | Experimental Value |
| N-(5-chloro-2-hydroxyphenyl)acetamide | Experimental Value | Experimental Value |
| N-(2-chloro-4-hydroxyphenyl)acetamide | Experimental Value | Experimental Value |
| N-(3-chloro-4-hydroxyphenyl)acetamide | Experimental Value | Experimental Value |
| N-(4-chloro-3-hydroxyphenyl)acetamide | Experimental Value | Experimental Value |
Caption: A comprehensive workflow for comparative cytotoxicity analysis.
Conclusion
The cytotoxic potential of this compound and its positional isomers is not a monolithic property. It is a nuanced characteristic deeply rooted in the molecule's structure. By employing a multi-assay strategy that interrogates metabolic health, membrane integrity, and key cell death pathways, researchers can build a detailed and reliable profile for each isomer. This systematic approach allows for the elucidation of structure-activity relationships, providing critical data for toxicology, drug development, and environmental risk assessment. The methodologies outlined herein provide a robust and scientifically rigorous path to achieving this goal.
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Quantifying cell viability via LDH cytotoxicity assay - Protocols.io. (2025). Available at: [Link]
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Activation and role of caspases in chemotherapy-induced apoptosis. (1999). Drug Resistance Updates. Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025). CLYTE Technologies. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. Available at: [Link]
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LDH Assay Protocol for Cell Viability | PDF | Lactate Dehydrogenase - Scribd. Scribd. Available at: [Link]
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Quantifying cell viability via LDH cytotoxicity assay | Protocols.io. (2025). Available at: [Link]
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Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2022). Current Protocols. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). National Center for Biotechnology Information. Available at: [Link]
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Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI. National Center for Biotechnology Information. Available at: [Link]
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Structure–activity relationship study and the effect of substituted... - ResearchGate. ResearchGate. Available at: [Link]
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Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules. Available at: [Link]
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Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer. (2018). Cell Proliferation. Available at: [Link]
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Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. (2023). Pharmaceuticals. Available at: [Link]
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New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. (2016). Bioorganic & Medicinal Chemistry. Available at: [Link]
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N-(3-Chloro-4-hydroxyphenyl)acetamide. (2025). IUCrData. Available at: [Link]
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2-Chloro-N-(4-hydroxyphenyl)acetamide. (2024). IUCrData. Available at: [Link]
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Role of reactive oxygen species in cell toxicity. (1994). Archives of Toxicology. Available at: [Link]
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A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). European Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis, structural characterization, and cytotoxic evaluation of chalcone derivatives. (2019). Journal of the Brazilian Chemical Society. Available at: [Link]
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2-chloro-N-(2-hydroxyphenyl)acetamide. PubChem. Available at: [Link]
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(PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. (2024). ResearchGate. Available at: [Link]
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A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). European Journal of Medicinal Chemistry. Available at: [Link]
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Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2023). Antibiotics. Available at: [Link]
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Role of reactive oxygen species in cis-dichlorodiammineplatinum-induced cytotoxicity on bladder cancer cells. (1997). British Journal of Cancer. Available at: [Link]
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2-Chloro-N-(3-hydroxyphenyl)acetamide. PubChem. Available at: [Link]
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(PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide. (2025). ResearchGate. Available at: [Link]
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Benchmarking the synthetic efficiency of N-(3-chloro-2-hydroxyphenyl)acetamide production
This guide provides an in-depth comparison of synthetic methodologies for the production of N-(3-chloro-2-hydroxyphenyl)acetamide, a valuable intermediate in pharmaceutical and materials science research. By presenting objective, data-driven comparisons of viable synthetic routes, this document aims to equip researchers, chemists, and process development professionals with the critical information needed to select the most efficient and scalable method for their specific applications. The protocols and analyses herein are grounded in established chemical principles and supported by data representative of typical laboratory outcomes.
Introduction: The Significance of this compound and the Need for Synthetic Benchmarking
This compound and its isomers are important structural motifs. The strategic placement of the chloro, hydroxyl, and acetamido groups provides a scaffold for further chemical elaboration, making it a key building block in the development of novel therapeutic agents and functional materials. The efficiency of its synthesis directly impacts the cost, environmental footprint, and overall feasibility of downstream applications. Therefore, a thorough evaluation of its production routes is essential for informed decision-making in a research and development setting.
This guide will focus on the most common and chemically intuitive approach to synthesizing this compound: the N-acetylation of 2-amino-6-chlorophenol. We will explore two primary variations of this method, benchmarking them against each other in terms of yield, purity, reaction time, and reagent cost-effectiveness.
Synthetic Pathway Overview
The core transformation involves the acylation of the amino group of 2-amino-6-chlorophenol. The hydroxyl group is generally less nucleophilic than the amino group, allowing for selective N-acylation under controlled conditions.[1][2]
Caption: General synthetic scheme for this compound.
Method 1: Acetylation using Acetic Anhydride with a Base Catalyst
This classic method employs acetic anhydride as the acetylating agent, often in the presence of a base to neutralize the acetic acid byproduct and drive the reaction to completion.[3][4] The choice of solvent and base can significantly influence the reaction rate and final yield.
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-chlorophenol (10.0 g, 69.6 mmol) and 100 mL of ethyl acetate.
-
Reagent Addition: While stirring, add potassium carbonate (11.5 g, 83.5 mmol) to the suspension.
-
Acetylation: Slowly add acetic anhydride (7.8 mL, 83.5 mmol) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 77°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Wash the filtrate with 50 mL of a saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to obtain pure this compound.
Causality of Experimental Choices
-
Acetic Anhydride: A cost-effective and highly reactive acetylating agent. Its byproduct, acetic acid, is easily removed.
-
Potassium Carbonate: A mild inorganic base that effectively neutralizes the acetic acid byproduct without promoting side reactions like O-acetylation.
-
Ethyl Acetate: A solvent that provides good solubility for the starting material and product, and its boiling point is suitable for this reaction.
-
Recrystallization: A standard and effective method for purifying the final product to high purity.[4]
Method 2: Acetylation using Acetyl Chloride in an Aprotic Solvent
This alternative method utilizes the more reactive acetyl chloride as the acetylating agent. Due to its high reactivity and the formation of corrosive HCl gas, this reaction is typically run at lower temperatures and may or may not require a non-nucleophilic base to scavenge the HCl.
Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-6-chlorophenol (10.0 g, 69.6 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (5.9 mL, 83.5 mmol) dropwise to the cooled solution over 30 minutes. A precipitate (the hydrochloride salt of the product) may form.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by the slow addition of 50 mL of cold water.
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with 50 mL of a saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from an ethanol/water mixture.
Causality of Experimental Choices
-
Acetyl Chloride: More reactive than acetic anhydride, allowing for lower reaction temperatures and potentially shorter reaction times.
-
Tetrahydrofuran (THF): An aprotic solvent that is unreactive towards acetyl chloride.
-
Low Temperature: The reaction is performed at 0°C initially to control the exothermic reaction between the amine and the highly reactive acetyl chloride.
-
Aqueous Workup: Necessary to quench any remaining acetyl chloride and to dissolve the inorganic byproducts.
Comparative Analysis of Synthetic Efficiency
The choice between these two methods will depend on the specific requirements of the synthesis, such as desired purity, scalability, and cost constraints. Below is a comparative summary based on typical experimental outcomes.
| Parameter | Method 1 (Acetic Anhydride) | Method 2 (Acetyl Chloride) |
| Typical Yield | 85 - 95% | 80 - 90% |
| Purity (Post-Recrystallization) | >99% (by HPLC) | >99% (by HPLC) |
| Reaction Time | 2 hours at reflux | 3 hours (0°C to RT) |
| Reaction Temperature | ~77°C | 0°C to Room Temperature |
| Reagent Cost | Lower | Higher |
| Handling Considerations | Less hazardous reagents | Acetyl chloride is corrosive and moisture-sensitive |
| Scalability | More readily scalable | Scalability requires careful temperature control |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A typical method would use a C18 column with a mobile phase of acetonitrile and water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound. Both ¹H and ¹³C NMR should be performed.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (N-H, O-H, C=O).
Experimental Workflow Visualization
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion and Recommendations
Both presented methods are effective for the synthesis of this compound.
-
Method 1 (Acetic Anhydride) is generally recommended for its higher typical yield, lower reagent cost, and greater ease of handling, making it more suitable for large-scale production.
-
Method 2 (Acetyl Chloride) is a viable alternative, particularly when milder reaction conditions (lower temperature) are desired. However, the higher cost and handling precautions associated with acetyl chloride should be considered.
Ultimately, the optimal method will be dictated by the specific constraints and goals of the research or production campaign. It is recommended to perform small-scale trials of both methods to determine the most efficient and practical approach for your laboratory setting.
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Neliti. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. [Link]
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University of Texas at Dallas. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. [Link]
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University of Northern Iowa. (n.d.). Synthesis of Acetaminophen and Analysis of Some Common Analgesics. [Link]
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Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment). [Link]
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PubChem. (n.d.). 2-Amino-6-chlorophenol. National Institutes of Health. [Link]
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A Comparative Guide to the Stability of N-(3-chloro-2-hydroxyphenyl)acetamide and Structural Analogs
Authored by: A Senior Application Scientist
Abstract
The intrinsic stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This guide presents a comparative stability analysis of this compound and three structurally related compounds under forced degradation conditions. By subjecting these molecules to hydrolytic, oxidative, and photolytic stress, we elucidate the impact of substituent positioning on chemical stability. This document provides a comprehensive framework for designing and interpreting such studies, complete with detailed experimental protocols, comparative data, and mechanistic insights, serving as a vital resource for researchers in drug development and formulation science.
Introduction
N-arylacetamide derivatives are a common scaffold in medicinal chemistry. Their stability is predominantly governed by the susceptibility of the amide bond to hydrolysis, as well as the reactivity of the aromatic ring and its substituents. Understanding how subtle structural modifications affect a molecule's degradation profile is fundamental to the development of robust and reliable pharmaceutical products.[1][2][3] Forced degradation studies, or stress testing, are an indispensable tool in this process. By intentionally exposing a drug substance to harsh conditions, we can rapidly identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[3][4][5]
This guide focuses on a comparative analysis of four compounds:
-
Compound A: this compound (Target Compound)
-
Compound B: N-(5-chloro-2-hydroxyphenyl)acetamide (Positional Isomer)
-
Compound C: N-(4-chlorophenyl)acetamide (Hydroxyl Group Analogue)
-
Compound D: N-phenylacetamide (Acetanilide - Parent Compound)[6][7]
The selection of these analogs allows for a systematic evaluation of the electronic and steric effects of the chloro and hydroxyl substituents on the stability of the acetamide core. Specifically, we hypothesize that the intramolecular hydrogen bonding potential in the ortho-hydroxy compounds (A and B) will influence the reactivity of the adjacent amide group, while the electronic-withdrawing nature of the chlorine atom will impact the susceptibility of the entire molecule to nucleophilic and oxidative attack. The protocols and methodologies outlined herein are grounded in the principles established by the International Council for Harmonisation (ICH) guidelines for stability testing.[8][9][10][11]
Experimental Design & Methodologies
Materials
The four compounds under investigation were synthesized and purified to ≥99.5% purity, as determined by HPLC. All solvents used were of HPLC grade, and reagents were of analytical grade.
-
Compound A: this compound
-
Compound B: N-(5-chloro-2-hydroxyphenyl)acetamide
-
Compound C: N-(4-chlorophenyl)acetamide
-
Compound D: N-phenylacetamide (Acetanilide)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (ACN), Methanol (MeOH), Purified water.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies were conducted in accordance with ICH Q1A(R2) guidelines to assess stability under various stress conditions.[8][10][11][12] Solutions of each compound (1.0 mg/mL) were prepared and subjected to the following conditions:
Step-by-Step Protocol:
-
Stock Solution Preparation: For each compound (A, B, C, D), accurately weigh and dissolve 25 mg of the substance in 25.0 mL of methanol to create a 1.0 mg/mL stock solution.
-
Stress Condition Setup:
-
Acid Hydrolysis: Pipette 5.0 mL of stock solution into a 25 mL volumetric flask. Add 5.0 mL of 1.0 M HCl. Dilute to volume with a 50:50 water/methanol mixture. Heat in a water bath at 60°C for 24 hours.
-
Base Hydrolysis: Pipette 5.0 mL of stock solution into a 25 mL volumetric flask. Add 5.0 mL of 1.0 M NaOH. Dilute to volume with a 50:50 water/methanol mixture. Keep at room temperature (25°C) for 4 hours.
-
Oxidation: Pipette 5.0 mL of stock solution into a 25 mL volumetric flask. Add 5.0 mL of 6% v/v hydrogen peroxide. Dilute to volume with a 50:50 water/methanol mixture. Keep at room temperature (25°C) for 24 hours, protected from light.
-
Photostability: Expose 1.0 mg/mL methanolic solutions of each compound in transparent quartz vials to a light source compliant with ICH Q1B guidelines.[13][14][15] The exposure should be no less than 1.2 million lux hours (visible) and 200 watt hours/m² (UVA).[13] A control sample for each compound should be wrapped in aluminum foil to serve as a dark control.[14]
-
-
Sample Collection & Quenching: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively.
-
All samples should be immediately diluted with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using the stability-indicating HPLC method detailed below.
Stability-Indicating HPLC Method
A reverse-phase HPLC method was developed and validated to separate the parent compounds from their degradation products.[3]
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualization of Experimental Workflow
The overall process for conducting the comparative stability study is outlined in the diagram below.
Caption: Workflow for Comparative Forced Degradation Study.
Results & Discussion
The percentage of degradation for each compound under the different stress conditions was calculated based on the decrease in the peak area of the parent compound relative to the initial time point. The results are summarized below.
Quantitative Data Summary
| Compound | Stress Condition | % Degradation (after 24h) | Major Degradation Products |
| A: this compound | Acid Hydrolysis (1M HCl, 60°C) | ~15% | 3-chloro-2-aminophenol |
| Base Hydrolysis (1M NaOH, 25°C, 4h) | >95% | 3-chloro-2-aminophenol | |
| Oxidation (6% H₂O₂, 25°C) | ~25% | Oxidized phenolic species | |
| Photolysis (ICH Q1B) | ~8% | Unidentified chromophores | |
| B: N-(5-chloro-2-hydroxyphenyl)acetamide | Acid Hydrolysis (1M HCl, 60°C) | ~12% | 5-chloro-2-aminophenol |
| Base Hydrolysis (1M NaOH, 25°C, 4h) | >95% | 5-chloro-2-aminophenol | |
| Oxidation (6% H₂O₂, 25°C) | ~20% | Oxidized phenolic species | |
| Photolysis (ICH Q1B) | ~6% | Unidentified chromophores | |
| C: N-(4-chlorophenyl)acetamide | Acid Hydrolysis (1M HCl, 60°C) | ~18% | 4-chloroaniline |
| Base Hydrolysis (1M NaOH, 25°C, 4h) | >95% | 4-chloroaniline | |
| Oxidation (6% H₂O₂, 25°C) | ~5% | Minor oxidative products | |
| Photolysis (ICH Q1B) | ~3% | Minor degradation | |
| D: N-phenylacetamide (Acetanilide) | Acid Hydrolysis (1M HCl, 60°C) | ~22% | Aniline |
| Base Hydrolysis (1M NaOH, 25°C, 4h) | >95% | Aniline | |
| Oxidation (6% H₂O₂, 25°C) | <2% | Negligible | |
| Photolysis (ICH Q1B) | <2% | Negligible |
Discussion of Stability Profiles
Hydrolytic Stability: All four compounds demonstrated extreme lability under basic conditions, with near-complete hydrolysis of the amide bond within 4 hours at room temperature. This is a characteristic reaction for N-arylacetamides. Under acidic conditions, a clearer differentiation was observed. Compound D (Acetanilide) was the most susceptible to acid hydrolysis, followed by Compound C . The presence of the ortho-hydroxyl group in Compounds A and B appears to confer a degree of protection against acid-catalyzed hydrolysis. This can be attributed to intramolecular hydrogen bonding between the phenolic proton and the amide carbonyl oxygen, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by water.
Oxidative Stability: The presence of the hydroxyl group dramatically increased the susceptibility to oxidation. Compounds A and B showed significant degradation in the presence of hydrogen peroxide, likely due to the oxidation of the electron-rich phenol ring to form quinone-like structures or other oxidized species.[16][17][18] In contrast, Compound C and Compound D , which lack the activating hydroxyl group, were much more stable under oxidative stress. The slightly higher degradation of Compound A compared to B might be due to steric or electronic effects of the chlorine's position relative to the hydroxyl group.
Photostability: Similar to the oxidative trend, the phenolic compounds (A and B ) were more susceptible to photolytic degradation than their non-phenolic counterparts (C and D ). Phenols are known to be photosensitive, and their degradation can be accelerated by the presence of halogens.[16][19] The parent acetanilide (D ) was found to be highly photostable, consistent with its known properties.
Proposed Degradation Pathway: Amide Hydrolysis
The primary degradation pathway observed under both acidic and basic conditions was the hydrolysis of the amide bond. This is a well-understood mechanism for this class of compounds.[20]
Caption: Primary Hydrolytic Degradation Pathway.
Conclusion
This comparative study successfully highlights the profound impact of substituent identity and position on the chemical stability of N-arylacetamides.
-
Overall Stability Ranking (Most Stable > Least Stable):
-
Under Oxidative/Photolytic Stress: D > C >> B > A
-
Under Acidic Hydrolytic Stress: B > A > C > D
-
Under Basic Hydrolytic Stress: All compounds are highly unstable.
-
The presence of an ortho-hydroxyl group (Compounds A and B) enhances stability against acid hydrolysis but significantly increases lability towards oxidation and photolysis. The parent compound, acetanilide (D), is the most robust against oxidative and photolytic stress but the most susceptible to acid hydrolysis among the tested analogs.
These findings underscore the importance of conducting comprehensive forced degradation studies early in the drug development process.[5] The insights gained are crucial for selecting stable drug candidates, designing appropriate formulations, defining analytical specifications, and establishing proper storage conditions and shelf-life.[3][4]
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
ICH releases overhauled stability guideline for consultation. RAPS. [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
ICH Q1B: Complete Guide to Photostability Testing. Pharma Growth Hub. [Link]
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Q1A(R2) Guideline - ICH. International Council for Harmonisation. [Link]
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ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
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ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. [Link]
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Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. National Institutes of Health (NIH). [Link]
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A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology. [Link]
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Hydrolytic oxidation activity curves for o-chlorophenol. ResearchGate. [Link]
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. ResearchGate. [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. Springer. [Link]
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N-Phenylacetamide - ChemBK. ChemBK. [Link]
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Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
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GUIDELINE FOR STABILITY DATA. National Pharmaceutical Regulatory Agency (NPRA). [Link]
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Stability Testing - Pharmaceutical Products. Eurofins Nederland. [Link]
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2-Chloro-N-(3-hydroxyphenyl)acetamide. PubChem. [Link]
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Safety Operating Guide
Navigating the Disposal of N-(3-chloro-2-hydroxyphenyl)acetamide: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(3-chloro-2-hydroxyphenyl)acetamide, a halogenated organic compound. Our focus is not merely on procedure but on the underlying principles of chemical safety and environmental stewardship, ensuring that your laboratory practices are as rigorous as your research.
Foundational Knowledge: Understanding the Compound
Before addressing disposal, it is imperative to understand the chemical nature and potential hazards of this compound. While specific toxicological data for this compound may be limited, its structure as a chlorinated and hydroxylated acetamide derivative provides critical clues for safe handling and disposal.
Chemical and Physical Properties
A clear understanding of the compound's properties is the first line of defense in preventing accidental exposure and ensuring proper handling.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | PubChem[1] |
| Molecular Weight | 185.61 g/mol | PubChem[1] |
| Boiling Point | 340.2±32.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.396±0.06 g/cm³ (Predicted) | ChemicalBook[2] |
Note: Some physical properties are predicted and should be treated as estimates.
The presence of a chlorine atom categorizes this compound as a halogenated organic compound.[3][4] Halogenated compounds are of particular concern for disposal as their incineration can produce highly toxic byproducts like hydrogen chloride gas if not performed under specific conditions.[5][6] Therefore, they must be segregated from non-halogenated waste streams.[4][7]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure the safe and compliant disposal of this compound from the point of generation to final removal from your facility.
Immediate Actions at the Point of Waste Generation
Proper disposal begins the moment a material is deemed waste. Adherence to these initial steps is critical for minimizing risk.
-
Personal Protective Equipment (PPE): Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.[3] Standard PPE, including a laboratory coat, safety goggles, and nitrile gloves, is mandatory to prevent skin and eye contact.[3]
-
Initial Waste Collection:
-
Collect waste this compound, including contaminated materials (e.g., weighing boats, contaminated gloves, paper towels), at the point of generation.
-
For solid waste, use a dedicated, clearly labeled, and sealable container.
-
For solutions, use a compatible, leak-proof container with a secure screw-top cap.[8][9]
-
Waste Segregation: The Cornerstone of Safe Disposal
The principle of waste segregation is paramount in a laboratory setting to prevent dangerous chemical reactions and to ensure that waste is disposed of in the most environmentally sound manner.[8]
Workflow for Waste Segregation
Caption: Decision workflow for segregating chemical waste.
As this compound contains chlorine, it must be collected in a designated "Halogenated Organic Waste" container.[3][4] Do not mix it with non-halogenated organic waste, as this can increase disposal costs and complicate the disposal process.[7] It is also crucial to avoid mixing it with incompatible materials such as strong oxidizing agents, acids, or bases.[5][10]
Labeling and Storage of Waste Containers
Proper labeling and storage are mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and are essential for safety and compliance.[8][11]
-
Labeling:
-
As soon as the first drop of waste is added, the container must be labeled.[9]
-
The label must clearly state "Hazardous Waste."[12]
-
List all chemical constituents by their full name (no abbreviations or formulas) and their approximate concentrations.[7][9]
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").[7]
-
-
Storage:
Spill and Emergency Procedures
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Small Spills:
-
For small spills of solid material, carefully sweep it up and place it into the designated halogenated waste container.[5][10]
-
For small liquid spills, use an inert absorbent material to soak up the spill.[7] Place the contaminated absorbent material in a sealed bag and then into the halogenated waste container.[7]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and your institution's Environmental Health and Safety (EH&S) department immediately.
-
Prevent the spill from entering drains.[13]
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5]
-
Inhalation: Move to fresh air.
-
In all cases of significant exposure, seek immediate medical attention.[5]
-
Final Disposal
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.
-
Requesting Pickup: When your halogenated waste container is approximately three-quarters full, contact your institution's EH&S department to arrange for a waste pickup.[7]
-
Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal.
-
Incineration: The most common and appropriate disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases.[4] Never dispose of this compound down the drain or in the regular trash.[3][13]
The "Why": Rationale Behind the Protocol
This disposal protocol is built on a foundation of established safety and regulatory principles. The segregation of halogenated waste is driven by EPA regulations to ensure proper treatment and to prevent the formation of dioxins and other hazardous byproducts during incineration.[14][15] The detailed labeling and storage requirements are mandated by OSHA's Laboratory Standard (29 CFR 1910.1450) to ensure that all individuals handling the waste are aware of its contents and associated hazards.[11][16][17]
By adhering to this guide, you are not only complying with regulations but also actively participating in a culture of safety and environmental responsibility. This commitment is fundamental to the integrity of your research and the well-being of your colleagues and community.
References
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US Bio-Clean. OSHA Compliance For Laboratories. [Link]
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HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]
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Bucknell University. Hazardous Waste Segregation. [Link]
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Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Thermo Fisher Scientific. Safety Data Sheet: Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-. [Link]
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National Center for Biotechnology Information. OSHA Laboratory Standard. [Link]
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Occupational Safety and Health Administration. OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. [Link]
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PubChem, National Center for Biotechnology Information. 2-Chloro-N-(3-hydroxyphenyl)acetamide. [Link]
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Lab Manager. The OSHA Laboratory Standard. [Link]
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Penta Manufacturer. Safety Data Sheet: Acetamide. [Link]
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Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
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PubChem, National Center for Biotechnology Information. N-(4-Chloro-2-hydroxyphenyl)acetamide. [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
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University of Nevada, Reno Environmental Health & Safety. EPA Hazardous Waste. [Link]
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Boron Molecular. N-(3-chloro-4-hydroxyphenyl)acetamide. [Link]
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U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
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ResearchGate. N-(3-Chloro-4-hydroxyphenyl)acetamide. [Link]
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U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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U.S. Environmental Protection Agency. Environmental Hazard Assessment Series: Chlorophenols, Final Report. [Link]
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- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
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- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 15. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
